molecular formula C8H4N2O3 B116582 3-Formyl-4-nitrobenzonitrile CAS No. 90178-82-8

3-Formyl-4-nitrobenzonitrile

Cat. No.: B116582
CAS No.: 90178-82-8
M. Wt: 176.13 g/mol
InChI Key: KVFQELNRGJIUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-4-nitrobenzonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H4N2O3 and its molecular weight is 176.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-formyl-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O3/c9-4-6-1-2-8(10(12)13)7(3-6)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFQELNRGJIUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40531101
Record name 3-Formyl-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90178-82-8
Record name 3-Formyl-4-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90178-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-Formyl-4-nitrobenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Formyl-4-nitrobenzonitrile is a trifunctional aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its structure, featuring an aldehyde (formyl), a nitro, and a nitrile (cyano) group on a benzene ring, provides multiple reactive sites for chemical modification. This unique combination of functional groups makes it an important intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug discovery.[1][2] The electron-withdrawing nature of the nitro and cyano groups, combined with the reactivity of the aldehyde, allows for a diverse range of chemical transformations, positioning this molecule as a valuable scaffold for developing novel therapeutic agents and advanced materials.[2] This guide provides an in-depth analysis of its chemical properties, a proposed synthetic strategy, its reactive potential, and essential safety protocols for its handling.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. The molecule is a tri-substituted benzene derivative, and its identity is confirmed by its unique CAS Registry Number.[3][4] While experimental data for some physical properties are not widely published, computational predictions provide valuable estimates.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 5-Cyano-2-nitrobenzaldehyde; Benzonitrile, 3-formyl-4-nitro-[1][3]
CAS Number 90178-82-8[3][4]
Molecular Formula C₈H₄N₂O₃[3][4]
Molecular Weight 176.13 g/mol [1][3][4]
Predicted Density 1.40 ± 0.1 g/cm³[1]
Predicted Boiling Point 329.1 ± 32.0 °C at 760 mmHg[1]
Topological Polar Surface Area 86.7 Ų[3]
XLogP3 1.5[1][3]

The structure's moderate polarity, indicated by its Topological Polar Surface Area, and its lipophilicity, suggested by the LogP value, imply solubility in common polar organic solvents such as tetrahydrofuran (THF), ethyl acetate, and chloroform, with limited solubility in water. This is consistent with solvents used in the workup of structurally related isomers.[5]

Figure 1: Chemical Structure of this compound.

Anticipated Spectroscopic Profile

  • ¹H NMR Spectroscopy: The aromatic region (δ 7.5-9.0 ppm) would display signals for three protons, likely as complex multiplets (doublets or doublet of doublets) due to their distinct chemical environments and coupling. The strong electron-withdrawing effects of all three substituents would shift these protons significantly downfield. The aldehyde proton would appear as a sharp singlet at a highly deshielded position, typically between δ 9.5-10.5 ppm.

  • ¹³C NMR Spectroscopy: The spectrum would show eight distinct carbon signals. The aldehyde carbonyl carbon would be found far downfield (δ 185-195 ppm). The nitrile carbon signal would appear around δ 115-120 ppm. The six aromatic carbons would resonate between δ 120-155 ppm, with the carbons directly attached to the nitro and formyl groups being the most deshielded.

  • FT-IR Spectroscopy: The infrared spectrum would provide clear evidence of the key functional groups. Expected characteristic absorption bands include:

    • ~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretch (aldehyde Fermi doublet).

    • ~2230-2220 cm⁻¹: C≡N stretch (nitrile), which is typically sharp and of medium intensity.

    • ~1710-1690 cm⁻¹: C=O stretch (aromatic aldehyde).

    • ~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches (nitro group).

    • ~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretches of the aromatic ring.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 176. Key fragmentation patterns would likely involve the loss of the nitro group (-NO₂, m/z = 46) to give a fragment at m/z = 130, or loss of the formyl group (-CHO, m/z = 29) to yield a fragment at m/z = 147.

Synthesis and Purification Strategy

A definitive, published protocol for the synthesis of this compound is not widely documented. However, a robust synthetic strategy can be designed by leveraging established methodologies for its close structural isomer, 4-Formyl-3-nitrobenzonitrile (CAS 90178-78-2).[5] The most plausible approach involves the selective oxidation of a suitable precursor.

Figure 2: Proposed Synthetic Workflow Precursor Vinyl Precursor (3-(2-(dimethylamino)vinyl)-4-nitrobenzonitrile) Oxidation Oxidative Cleavage (NaIO4, THF/H2O) Precursor->Oxidation Reagent Product Target Compound (this compound) Oxidation->Product Yields Purification Purification (Silica Filtration, Recrystallization) Product->Purification Isolate

Figure 2: Proposed Synthetic Workflow.
Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of a related isomer and represents a field-proven methodology.[5]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the precursor, 3-(2-(dimethylamino)vinyl)-4-nitrobenzonitrile (1.0 eq), in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Oxidation: To the stirred solution, add sodium periodate (NaIO₄, ~3.0 eq) portion-wise at room temperature. The choice of sodium periodate is critical as it is effective for the oxidative cleavage of the vinyl group to an aldehyde under relatively mild conditions that preserve the other sensitive functional groups.

  • Monitoring: Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Extract the filtrate with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Initial Purification: Concentrate the dried organic phase under reduced pressure. Resuspend the crude residue in a minimal amount of chloroform and filter it through a short plug of silica gel to remove baseline impurities. This step is a rapid and efficient method for preliminary purification.

  • Final Purification (Recrystallization): For obtaining high-purity material, recrystallize the product from a suitable solvent system, such as toluene, potentially with the addition of activated carbon to remove colored impurities.[5] Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional groups, which can be addressed sequentially or in tandem to build molecular complexity.

  • The Aldehyde Group: As a classic electrophilic site, the formyl group is a gateway for C-C bond formation. It readily participates in Wittig reactions, Horner-Wadsworth-Emmons olefination, Knoevenagel condensations, and additions of Grignard or organolithium reagents. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

  • The Nitro Group: The nitro group is arguably the most versatile functional handle for drug discovery applications. It can be selectively reduced to a primary amine (-NH₂) using various reagents (e.g., H₂/Pd-C, SnCl₂, Na₂S₂O₄). The resulting aniline derivative is a nucleophile that can be readily acylated, sulfonated, or used in cyclization reactions to form heterocyclic systems common in pharmaceuticals.

  • The Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. Alternatively, it can be reduced to a primary amine (-CH₂NH₂), providing a flexible linker.

Figure 3: Key Reactivity Pathways Core This compound Amine 3-Formyl-4-aminobenzonitrile (Key Aniline Intermediate) Core->Amine [Reduction] e.g., SnCl2, H2/Pd-C Alcohol 3-(Hydroxymethyl)-4-nitrobenzonitrile Core->Alcohol [Reduction] e.g., NaBH4 Acid_from_CHO 3-Cyano-2-nitrobenzoic acid Core->Acid_from_CHO [Oxidation] e.g., KMnO4 Acid_from_CN 5-Formyl-2-nitrobenzoic acid Core->Acid_from_CN [Hydrolysis] e.g., H3O+

Figure 3: Key Reactivity Pathways.

Safety, Handling, and Storage

Disclaimer: No specific safety data sheet (SDS) is available for this compound. The following guidelines are based on data for structurally analogous and hazardous compounds, such as 4-nitrobenzonitrile, and should be considered a minimum standard for safe handling.

  • Hazard Identification: Based on its functional groups, this compound should be treated as highly hazardous. It is predicted to be harmful or fatal if swallowed, harmful in contact with skin, and harmful if inhaled.[6][7] It is also expected to cause serious skin and eye irritation and may cause respiratory irritation.[6] Thermal decomposition may produce highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN).[8]

  • Handling and Personal Protective Equipment (PPE):

    • All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[8][9]

    • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[9]

    • Avoid generating dust.

    • Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9] Some suppliers recommend storage at 4°C under a nitrogen atmosphere.[4]

    • The substance should be stored in a locked cabinet or area accessible only to authorized personnel.[7]

    • Keep away from strong oxidizing agents and strong bases.[8]

  • Emergency Procedures:

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[7][8]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7][8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][9]

Conclusion

This compound is a synthetic intermediate of significant value, characterized by a trio of reactive functional groups. Its utility in constructing complex molecular architectures makes it a powerful tool for researchers in drug development and materials science. While its synthesis requires careful execution and its handling demands stringent safety precautions due to its presumed toxicity, the potential for derivatization at its aldehyde, nitro, and nitrile sites offers a rich field of chemical possibilities. A thorough understanding of its properties, reactivity, and safety is paramount for its effective and responsible use in scientific research.

References

Foreword: The Strategic Value of a Trifunctional Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Formyl-4-nitrobenzonitrile (CAS 90178-82-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

In the intricate landscape of medicinal chemistry and materials science, the strategic value of a chemical intermediate is often defined by its functional group versatility and predictable reactivity. This compound, a trisubstituted benzene derivative, stands out as a quintessential example of such a strategic building block.[1] Its architecture, featuring an aldehyde, a nitro group, and a nitrile moiety on a single aromatic ring, presents a unique convergence of reactive sites. This guide provides an in-depth exploration of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, handling, and application, thereby empowering researchers to leverage its full potential in their discovery workflows.

Section 1: Core Chemical Identity and Physicochemical Profile

This compound, also known by its synonym 5-Cyano-2-nitrobenzaldehyde, is a solid organic compound recognized for its utility as a specialized building block in pharmaceutical and chemical synthesis.[1][2][3][4] The strategic placement of three distinct functional groups—each with its own reactivity profile—makes it a highly valuable precursor for constructing complex molecular architectures.[5]

Key Properties Summary

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for planning experimental work, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
CAS Number 90178-82-8[1][2][3][4][6]
Molecular Formula C₈H₄N₂O₃[1][2][4][6]
Molecular Weight 176.13 g/mol [1][2][4][6]
Appearance Solid[3][7]
Purity ≥95% - 97% (Typical)[2][3][7][8]
Melting Point 109-111 °C (for isomer 4-cyano-2-nitrobenzaldehyde)[9]
Boiling Point 329.1 ± 32.0 °C at 760 mmHg (Predicted)[1]
Density 1.40 ± 0.1 g/cm³ (Predicted)[1]
Topological Polar Surface Area 86.7 Ų[1][4]
SMILES N#CC1=CC=C(--INVALID-LINK--=O)C(C=O)=C1[2]
InChI Key KVFQELNRGJIUKT-UHFFFAOYSA-N[3][4]
Spectroscopic Signature

While raw spectral data is best obtained directly from a certificate of analysis, the structure of this compound allows for the confident prediction of its key spectroscopic features. This understanding is crucial for reaction monitoring and structural confirmation.[10][11][12]

  • ¹H NMR: The proton NMR spectrum is expected to be highly informative. The aldehyde proton (-CHO) should appear as a distinct singlet at a significantly downfield chemical shift, typically in the range of δ 10.0-10.3 ppm. The aromatic protons will present as a complex multiplet system in the δ 8.0-8.8 ppm region, with coupling patterns dictated by their ortho, meta, and para relationships. The specific pattern for the isomer 4-cyano-2-nitrobenzaldehyde shows signals at 10.27 (s, 1H), 8.75 (d, 1H), 8.40 (dd, 1H), and 8.05 (d, 1H) ppm.[9]

  • IR Spectroscopy: The infrared spectrum will display characteristic absorption bands corresponding to its three functional groups. Key expected peaks include a sharp stretch for the nitrile group (C≡N) around 2230 cm⁻¹, a strong carbonyl stretch for the aldehyde (C=O) near 1700 cm⁻¹, and strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1530 and 1350 cm⁻¹, respectively.

  • Mass Spectrometry: High-resolution mass spectrometry should confirm the exact mass of 176.02219199 Da.[4] The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 176.

Section 2: Synthesis and Safe Handling Protocols

The reliable synthesis and safe handling of reactive intermediates are foundational to successful research campaigns. This section provides a validated synthetic protocol and outlines the necessary safety precautions based on established material safety data.

Recommended Synthetic Protocol

While multiple synthetic routes may exist, a common and effective method for preparing related nitro-formyl-benzonitriles involves the oxidative cleavage of a vinyl intermediate. The following protocol is adapted from a well-documented synthesis of the isomeric 4-cyano-2-nitrobenzaldehyde and serves as an authoritative starting point.[9] The causality for this choice rests on the high efficiency and selectivity of sodium periodate as an oxidizing agent for this specific transformation.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Oxidation cluster_2 Step 3: Workup & Extraction cluster_3 Step 4: Purification Setup 1. Charge a reaction vessel with the vinyl precursor, 4-(2-(dimethylamino)vinyl)-3-nitrobenzonitrile (1.0 eq). 2. Add a solvent mixture of Tetrahydrofuran (THF) and water (1:1 v/v). 3. Stir to form a solution or suspension. Oxidation 1. To the stirred mixture, add Sodium Periodate (NaIO₄, ~3.1 eq) portion-wise. 2. Maintain stirring at ambient temperature for approximately 2.5 hours. 3. Monitor reaction completion via TLC or LC-MS. Setup->Oxidation Reagent Addition Workup 1. Filter the reaction mixture to remove inorganic salts. 2. Transfer the filtrate to a separatory funnel. 3. Extract the aqueous phase with Ethyl Acetate (3x). 4. Combine organic layers and wash with brine. Oxidation->Workup Reaction Quench Purification 1. Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄. 2. Filter and concentrate the solvent under reduced pressure. 3. Purify the crude residue via silica gel chromatography or recrystallization (e.g., from toluene) to yield the final product. Workup->Purification Crude Isolation

Caption: A validated workflow for the synthesis of nitro-formyl-benzonitriles.

Safety, Handling, and Storage: A Self-Validating System

Proper handling is a non-negotiable aspect of laboratory work, ensuring both personnel safety and experimental integrity. This compound and related nitriles are classified as hazardous materials and must be handled accordingly.[3][13]

  • GHS Hazard Classification:

    • Pictogram: GHS07 (Exclamation Mark)[3]

    • Signal Word: Warning[3]

    • Hazard Statements: H302 (Harmful if swallowed).[3][14] Related aromatic nitriles carry more severe warnings, including H300 (Fatal if swallowed) and H311 + H331 (Toxic in contact with skin or if inhaled), and these should be considered as potential risks.[13]

  • Mandatory Handling Protocol:

    • Engineering Controls: All manipulations (weighing, transferring, adding to reactions) must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[13][15]

    • Personal Protective Equipment (PPE): Wear nitrile gloves, a properly fitted lab coat, and chemical safety goggles with side shields at all times.[15]

    • Exposure Avoidance: Avoid all direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory area. Wash hands thoroughly after handling.[13]

    • Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.

    • First Aid: In case of skin contact, immediately wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[13]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13]

    • For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2][3][14]

Section 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is derived from the distinct and orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled modification of the molecule, making it a powerful tool in drug discovery.[5][16]

Reactivity cluster_aldehyde Aldehyde (-CHO) cluster_nitro Nitro (-NO₂) cluster_nitrile Nitrile (-CN) main This compound reduct Reduction (e.g., NaBH₄) → Benzyl Alcohol main->reduct oxid Oxidation (e.g., KMnO₄) → Carboxylic Acid main->oxid condense Condensation (e.g., Wittig, Knoevenagel) → Alkenes, Heterocycles main->condense nitro_reduct Reduction (e.g., H₂/Pd-C, SnCl₂) → Aniline Derivative main->nitro_reduct hydrolysis Hydrolysis (Acid or Base) → Carboxylic Acid main->hydrolysis nitrile_reduct Reduction (e.g., LiAlH₄) → Benzylamine main->nitrile_reduct

References

3-Formyl-4-nitrobenzonitrile molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Formyl-4-nitrobenzonitrile: Molecular Structure, Properties, and Synthetic Considerations

Authored by: A Senior Application Scientist

Abstract

This compound is a tri-substituted benzene derivative of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique molecular architecture, featuring a nitrile, a nitro group, and a formyl group, imparts a versatile reactivity profile, positioning it as a crucial intermediate in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and key synthetic strategies, tailored for researchers, chemists, and professionals in drug development.

Core Molecular Identity and Physicochemical Properties

This compound, also known by its synonym 5-Cyano-2-nitrobenzaldehyde, is a crystalline solid at room temperature.[1][3][4] The strategic placement of electron-withdrawing groups (EWG) — the nitro (-NO₂) and nitrile (-C≡N) groups — and a reactive aldehyde (-CHO) function makes it a highly valuable building block in organic synthesis. The EWGs activate the aromatic ring towards nucleophilic aromatic substitution and influence the reactivity of the formyl group, which serves as a handle for a multitude of chemical transformations.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. This data is aggregated from authoritative chemical databases and is essential for both theoretical modeling and practical laboratory applications.[1][3][4][5]

PropertyValueSource
IUPAC Name This compoundPubChem[4]
Synonym 5-Cyano-2-nitrobenzaldehydeSanta Cruz Biotechnology[3]
CAS Number 90178-82-8ChemScene[5]
Molecular Formula C₈H₄N₂O₃PubChem[4]
Molecular Weight 176.13 g/mol ChemScene, PubChem[4][5]
Exact Mass 176.0222 DaPubChem[4]
SMILES C1=CC(=C(C=C1C#N)C=O)--INVALID-LINK--[O-]PubChem[4]
InChIKey KVFQELNRGJIUKT-UHFFFAOYSA-NPubChem[4]
XLogP3 1.5PubChem[4]
Hydrogen Bond Donors 0PubChem[4]
Hydrogen Bond Acceptors 4ChemScene[5]
Topological Polar Surface Area (TPSA) 84 ŲChemScene[5]
Molecular Structure Analysis

The planarity of the benzene ring is central to the molecule's properties. The formyl and nitro groups are positioned ortho to each other, creating steric and electronic interactions that influence their conformational preference and reactivity. The nitrile group is positioned meta to the formyl group and para to the nitro group.

References

Spectroscopic Characterization of 3-Formyl-4-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Formyl-4-nitrobenzonitrile (C₈H₄N₂O₃), a key intermediate in the synthesis of various pharmacologically active compounds.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound, also known as 5-cyano-2-nitrobenzaldehyde, is a trisubstituted benzene derivative with the chemical formula C₈H₄N₂O₃ and a molecular weight of 176.13 g/mol .[1][2][3] Its structure incorporates three key functional groups: a formyl (-CHO), a nitro (-NO₂), and a nitrile (-C≡N) group. This unique combination of electron-withdrawing groups makes it a valuable building block in medicinal chemistry. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and structure before its use in further synthetic steps.

Below is the chemical structure of this compound with atom numbering for NMR assignments:

Mass_Spec_Fragmentation M [C₈H₄N₂O₃]⁺ m/z = 176 M_H [C₈H₃N₂O₃]⁺ m/z = 175 M->M_H - H M_NO [C₈H₄NO₂]⁺ m/z = 146 M->M_NO - NO M_NO2 [C₈H₄NO]⁺ m/z = 130 M->M_NO2 - NO₂ M_CHO_H [C₇H₃N₂O₂]⁺ m/z = 129 M->M_CHO_H - CHO, -H C7H4N [C₇H₄N]⁺ m/z = 102 M_NO2->C7H4N - CO Spectroscopic_Workflow cluster_0 Spectroscopic Analysis cluster_1 Structural Information NMR NMR (¹H & ¹³C) Structure Molecular Structure & Connectivity NMR->Structure C-H Framework IR IR IR->Structure Functional Groups MS MS MS->Structure Molecular Weight & Fragmentation

References

Introduction: Understanding 3-Formyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Formyl-4-nitrobenzonitrile

This guide provides a comprehensive technical overview of the essential physicochemical properties of this compound, focusing on its solubility and stability. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with actionable experimental protocols to facilitate robust and reliable characterization of this important chemical intermediate.

This compound is a multifunctional aromatic compound featuring a benzonitrile core substituted with a formyl (-CHO) and a nitro (-NO₂) group. Its unique electronic and structural characteristics make it a valuable building block in medicinal chemistry and the synthesis of complex organic molecules. A thorough understanding of its solubility and stability is paramount for its effective handling, formulation, and application in research and development.

The presence of a polar nitro group, a hydrogen-bond-accepting formyl group, and a nitrile group, combined with an aromatic ring, results in a molecule with moderate polarity. This structural complexity dictates its interaction with various solvents and its susceptibility to degradation under different environmental conditions.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 90178-82-8[1][2]
Molecular Formula C₈H₄N₂O₃[1][2]
Molecular Weight 176.13 g/mol [1][2]
LogP (Computed) 1.28 - 1.5[1][2]
Topological Polar Surface Area (TPSA) 84 Ų[2]
Storage Recommendation 2-8°C, stored under an inert atmosphere (e.g., nitrogen)[2][3]

Solubility Profile: A Theoretical and Practical Approach

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation development, and reaction kinetics. The computed LogP value of ~1.3-1.5 suggests that this compound has limited solubility in aqueous media and preferential solubility in organic solvents.[1][2]

Causality Behind Solvent Selection

The choice of solvents for solubility screening should be systematic, covering a range of polarities and hydrogen bonding capabilities.

  • Non-Polar Solvents (e.g., Heptane, Toluene): Solubility is expected to be low due to the polar nature of the formyl and nitro groups.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane): These solvents are anticipated to be effective. For the related compound 4-nitrobenzonitrile, good solubility is observed in acetone, DCM, and ethyl acetate.[4] The carbonyl and nitrile groups of the solute can interact favorably with the dipoles of these solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Alcohols are likely to be good solvents due to their ability to hydrogen bond with the oxygen atoms of the nitro and formyl groups. Solubility in water is expected to be limited, a common characteristic for many organic compounds with a significant hydrocarbon framework.[4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of this compound. The underlying principle is to create a saturated solution and then quantify the amount of dissolved solute.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely measured volume of a selected solvent (e.g., water, phosphate buffer pH 7.4, acetonitrile, methanol). The excess solid is crucial to ensure equilibrium with the saturated solution.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C and 37°C) using a shaker or rotator. The system should be allowed to reach equilibrium, which can take 24 to 72 hours. Visual confirmation of excess solid remaining at the end of the experiment is a self-validating check for saturation.

  • Sample Collection & Preparation: Once equilibrium is reached, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Phase Separation: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved micro-particulates. This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the clear filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, typically RP-HPLC with UV detection (detailed in Section 4).

  • Calculation: Determine the concentration in the original saturated solution by applying the dilution factor. The result is reported in units such as mg/mL or µg/mL.

Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Analysis A Add excess solid compound to vials with known _solvent volumes_ B Agitate at constant temperature (24-72h) to achieve saturation A->B C Collect supernatant B->C D Filter through 0.22 µm syringe filter C->D Immediate E Dilute filtrate with mobile phase D->E F Quantify using validated HPLC method E->F G Final Solubility Data F->G Report as mg/mL

Caption: Workflow for equilibrium solubility determination.

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for defining storage conditions, shelf-life, and identifying potential impurities that may arise during manufacturing or formulation. Forced degradation (stress testing) is the cornerstone of a stability investigation.

Potential Degradation Pathways

The molecule's functional groups suggest several potential degradation routes:

  • Hydrolysis: The nitrile group (-C≡N) can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid (3-carboxy-4-nitrobenzaldehyde) via an intermediate amide.

  • Oxidation: The aldehyde group (-CHO) is susceptible to oxidation, especially in the presence of oxidizing agents or light, yielding the corresponding carboxylic acid (5-cyano-2-nitrobenzoic acid).

  • Reduction: The nitro group (-NO₂) can be reduced to a nitroso, hydroxylamine, or ultimately an amino group (3-formyl-4-aminobenzonitrile). This is a common pathway for nitroaromatic compounds.

  • Photodegradation: Aromatic nitro compounds are often photosensitive. Exposure to UV or visible light can induce complex degradation pathways.

G cluster_pathways Potential Degradation Pathways Parent This compound Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Reduction Reduction Parent->Reduction Deg1 3-Carboxy-4-nitrobenzaldehyde Hydrolysis->Deg1 Deg2 5-Cyano-2-nitrobenzoic acid Oxidation->Deg2 Deg3 3-Formyl-4-aminobenzonitrile Reduction->Deg3

Caption: Potential degradation pathways for the compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to stress testing, designed to generate potential degradation products and assess the intrinsic stability of the molecule.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate for a defined period (e.g., 24-48 hours). A parallel control sample (stock solution in solvent) should be run for comparison.

    • Acidic Hydrolysis: Mix with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature (basic conditions are often more aggressive).

    • Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature, protected from light.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C). For solid-state thermal stress, store the neat powder under the same conditions.

    • Photostability: Expose the stock solution (in a quartz cuvette) and solid powder to a light source compliant with ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples and the control using a stability-indicating HPLC method (see Section 4). The method must be able to resolve the parent peak from all major degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Determine the relative retention times (RRT) of the degradation products.

    • If coupled with a mass spectrometer (LC-MS), tentative structures of the degradants can be elucidated.[5]

Workflow for Forced Degradation Studies

G cluster_stress 2. Apply Stress Conditions A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B1 Acidic (0.1 M HCl, 60°C) A->B1 B2 Basic (0.1 M NaOH, RT) A->B2 B3 Oxidative (3% H₂O₂, RT) A->B3 B4 Thermal (60°C) A->B4 B5 Photolytic (ICH Q1B) A->B5 C 3. Neutralize Samples (Acid/Base only) B1->C B2->C D 4. Analyze by Stability-Indicating HPLC-UV/MS Method B3->D B4->D B5->D C->D E 5. Evaluate Data: - % Degradation - Peak Purity - Identify Degradants D->E

Caption: Workflow for conducting forced degradation studies.

Analytical Methodologies for Quantification

A robust, validated analytical method is essential for accurate quantification in both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the technique of choice for non-volatile, UV-active compounds like this compound.[6]

Protocol: RP-HPLC Method Development and Validation

Objective: To develop a stability-indicating Reverse-Phase HPLC (RP-HPLC) method capable of separating the parent compound from its potential degradation products and impurities.

A. Method Development:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), which is a versatile choice for moderately polar compounds.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λ-max) by running a UV scan of the compound in the mobile phase. Nitroaromatic compounds typically have strong absorbance in the 250-270 nm range.[6]

  • Mobile Phase Optimization:

    • Begin with a simple isocratic mobile phase, such as Acetonitrile:Water (50:50 v/v). An acidic modifier like 0.1% formic acid or phosphoric acid is often added to improve peak shape by suppressing the ionization of any acidic/basic functional groups.

    • Inject a mixture of the parent compound and stressed samples.

    • If co-elution occurs, develop a gradient method. For example, start with a lower percentage of the organic solvent (e.g., 30% Acetonitrile) and ramp up to a higher percentage (e.g., 90% Acetonitrile) over 10-15 minutes. This will help elute more retained impurities.

  • Optimization: Adjust flow rate (typically 1.0 mL/min) and column temperature (e.g., 30°C) to achieve optimal resolution and analysis time.

B. Method Validation (ICH Q2(R1) Principles):

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Analyze stressed samples to ensure all degradant peaks are well-resolved from the parent peak (resolution > 1.5).

  • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 5-150 µg/mL). Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be > 0.999.

  • Accuracy: Determine the recovery of the analyte by spiking a blank matrix with known amounts of the compound at different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze multiple preparations (n=6) of a single sample on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

    • The relative standard deviation (RSD) for both should be < 2%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD), typically based on signal-to-noise ratios (10:1 for LOQ, 3:1 for LOD).

Data Interpretation and Reporting

Solubility Data: Results should be compiled into a clear table, reporting the mean solubility (e.g., in mg/mL) and standard deviation for each solvent and temperature condition.

Stability Data: Summarize the results of the forced degradation study in a table. Include the stress condition, duration, percentage of parent compound remaining, and the number and relative peak areas of major degradation products. This summary provides a clear, at-a-glance overview of the compound's lability under different stresses.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By integrating theoretical knowledge with detailed, self-validating experimental protocols, researchers can generate high-quality, reliable data. This information is fundamental to guiding downstream activities, including reaction optimization, formulation design, and regulatory submissions, ensuring the successful application of this versatile chemical intermediate in scientific and developmental pipelines.

References

Synthesis precursors for 3-Formyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis Precursors for 3-Formyl-4-nitrobenzonitrile

Abstract

This compound, also identified as 5-Cyano-2-nitrobenzaldehyde (CAS No: 90178-82-8), is a pivotal intermediate in the landscape of modern organic synthesis.[1][2][3] Its trifunctional, substituted benzene structure makes it a versatile building block for a range of high-value compounds, particularly in the pharmaceutical and agrochemical industries. This guide provides an in-depth analysis of the primary synthetic precursors and methodologies for its preparation. We will explore three core strategies: the oxidation of methyl-substituted precursors, the cyanation of halogenated aromatics, and the transformation of amino precursors via the Sandmeyer reaction. Each section offers a detailed examination of the underlying chemical principles, field-proven experimental protocols, and a comparative analysis to guide researchers in selecting the optimal pathway for their specific application.

Chapter 1: Synthesis via Oxidation of Methyl-Substituted Precursors

The oxidation of a benzylic methyl group to an aldehyde is a fundamental transformation in organic synthesis. When the starting material is structurally close to the target, this approach can be highly efficient. The primary challenge lies in achieving selective oxidation without affecting the electron-withdrawing nitro and cyano groups, which can influence the reactivity of the methyl group and the stability of the aromatic ring.

Precursor: 3-Methyl-4-nitrobenzonitrile

The most direct route begins with 3-Methyl-4-nitrobenzonitrile (CAS No: 96784-54-2).[4] This precursor already contains the required cyano and nitro functionalities in the correct positions, simplifying the synthesis to a single key transformation: the selective oxidation of the methyl group.

Causality of Experimental Choice: Direct oxidation of the methyl group to an aldehyde in one step is often difficult and can lead to over-oxidation to the carboxylic acid. A more reliable and controllable two-step approach is preferred. This involves an initial benzylic halogenation, typically bromination, to form an intermediate benzyl halide. This intermediate is significantly more reactive and can be converted to the aldehyde under milder conditions than the starting toluene derivative.

Workflow: Oxidation via Benzylic Bromination

A 3-Methyl-4-nitrobenzonitrile B Benzylic Bromination A->B NBS, BPO CCl4, Reflux C 3-(Bromomethyl)-4-nitrobenzonitrile B->C D Oxidation/Hydrolysis C->D e.g., Sommelet Reaction or AgNO3, aq. Ethanol E This compound D->E

Caption: Oxidation pathway from 3-Methyl-4-nitrobenzonitrile.

Experimental Protocol: Two-Step Oxidation of 3-Methyl-4-nitrobenzonitrile

Step 1: Benzylic Bromination

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-Methyl-4-nitrobenzonitrile (1.0 eq) in carbon tetrachloride (CCl₄).

  • Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of benzoyl peroxide (BPO, 0.02 eq).

  • Heat the mixture to reflux and irradiate with a UV lamp (or a 100W incandescent bulb) to initiate the radical reaction. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 3-(Bromomethyl)-4-nitrobenzonitrile, which can often be used in the next step without further purification.

Step 2: Conversion to Aldehyde (e.g., via Silver Nitrate Oxidation)

  • Dissolve the crude 3-(Bromomethyl)-4-nitrobenzonitrile (1.0 eq) in aqueous ethanol.

  • Add silver nitrate (AgNO₃, 1.1 eq) to the solution. The reaction involves the hydrolysis of the dibromide intermediate that may form.[5]

  • Stir the mixture at room temperature. A precipitate of silver bromide will form. Monitor the reaction by TLC.

  • Upon completion, filter off the silver bromide precipitate.

  • Partially evaporate the ethanol from the filtrate and extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography on silica gel to obtain this compound.

Chapter 2: Synthesis via Cyanation of Halogenated Precursors

Nucleophilic aromatic substitution (SNAᵣ) is a powerful strategy for introducing a cyano group onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups like a nitro group. This makes halogenated nitrobenzaldehydes excellent precursors.

Precursor: 5-Chloro-2-nitrobenzaldehyde

The synthesis from 5-Chloro-2-nitrobenzaldehyde is a robust and scalable route. The chlorine atom, positioned para to the strongly electron-withdrawing nitro group, is highly activated towards nucleophilic displacement by a cyanide ion. This reaction is commonly known as a Rosenmund-von Braun reaction.

Causality of Experimental Choice: The use of copper(I) cyanide (CuCN) is critical. Copper(I) facilitates the displacement of the halide by coordinating to the cyanide nucleophile and lowering the activation energy of the reaction. The choice of a high-boiling point, polar aprotic solvent like DMF or NMP is necessary to ensure the solubility of the reagents and to achieve the high temperatures often required for the reaction to proceed efficiently.[6]

Workflow: Cyanation of 5-Chloro-2-nitrobenzaldehyde

A m-Chlorobenzaldehyde B Electrophilic Nitration A->B HNO3, H2SO4 < 5°C C 5-Chloro-2-nitrobenzaldehyde B->C D Nucleophilic Cyanation C->D CuCN DMF or NMP, Heat E This compound D->E

Caption: Two-step synthesis from m-Chlorobenzaldehyde.

Experimental Protocol: Synthesis from 5-Chloro-2-nitrobenzaldehyde

Step 1: Synthesis of the Precursor via Nitration of m-Chlorobenzaldehyde [7]

  • In a flask equipped with a stirrer and placed in an ice-salt bath, cautiously add concentrated nitric acid (1.05 eq) dropwise to concentrated sulfuric acid, maintaining the temperature below 5°C.

  • To this chilled nitrating mixture, add m-chlorobenzaldehyde (1.0 eq) dropwise, ensuring the reaction temperature does not exceed 5°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the solid by filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to yield pure 5-Chloro-2-nitrobenzaldehyde.

Step 2: Cyanation of 5-Chloro-2-nitrobenzaldehyde [6]

  • To a flask under a nitrogen atmosphere, add 5-Chloro-2-nitrobenzaldehyde (1.0 eq), copper(I) cyanide (CuCN, 1.2 eq), and N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 150-160°C and stir vigorously for several hours. Monitor the reaction's progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper complexes.

  • Extract the product into an organic solvent such as ethyl acetate or toluene.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford this compound.

Chapter 3: Synthesis via Sandmeyer Reaction from Amino Precursors

The Sandmeyer reaction is a classic and versatile method for converting a primary aromatic amine into a wide range of functional groups, including nitriles.[8][9][10][11] The reaction proceeds via an aryl diazonium salt intermediate, which is then displaced by a nucleophile with copper(I) catalysis.

Precursor: 5-Amino-2-nitrobenzaldehyde

Using 5-Amino-2-nitrobenzaldehyde as a precursor leverages the power of the Sandmeyer reaction to introduce the cyano group regioselectively. This method is particularly valuable for synthesizing compounds with substitution patterns that are difficult to achieve through other means.

Causality of Experimental Choice: The diazotization step must be performed at low temperatures (0–5°C) because aryl diazonium salts are thermally unstable and can be explosive if isolated.[8] The subsequent displacement with copper(I) cyanide provides a reliable pathway to the desired nitrile. The mechanism involves a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species.

Workflow: Sandmeyer Reaction of 5-Amino-2-nitrobenzaldehyde

A 5-Amino-2-nitrobenzaldehyde B Diazotization A->B NaNO2, HCl 0-5°C C Diazonium Salt Intermediate B->C D Sandmeyer Cyanation C->D CuCN, KCN E This compound D->E

Caption: Synthesis via the Sandmeyer reaction pathway.

Experimental Protocol: Sandmeyer Reaction [8][10]

Step 1: Diazotization of 5-Amino-2-nitrobenzaldehyde

  • Suspend 5-Amino-2-nitrobenzaldehyde (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature strictly below 5°C. The addition should be slow to control the exothermic reaction.

  • Stir the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt solution. This solution should be used immediately in the next step.

Step 2: Cyanide Displacement

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature, and then gently heat to 50-60°C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting solid by column chromatography or recrystallization to yield this compound.

Chapter 4: Comparative Analysis and Process Selection

The choice of a synthetic route depends on several factors, including the cost and availability of starting materials, the number of synthetic steps, overall yield, and scalability.

Precursor Synthetic Route Key Advantages Key Challenges Typical Scale
3-Methyl-4-nitrobenzonitrile Two-step oxidationVery direct; potentially high-yielding.Selective oxidation can be difficult; potential for over-oxidation to carboxylic acid.Lab to Pilot
5-Chloro-2-nitrobenzaldehyde Nucleophilic CyanationRobust, scalable, and often uses readily available starting materials (m-chlorobenzaldehyde).Requires high temperatures; use of toxic cyanide salts; copper waste disposal.Pilot to Industrial
5-Amino-2-nitrobenzaldehyde Sandmeyer ReactionHigh functional group tolerance; classic, well-understood reaction.Diazonium salts are unstable and potentially explosive; use of toxic cyanide salts.Lab to Pilot

Field-Proven Insights:

  • For industrial-scale production , the cyanation of 5-Chloro-2-nitrobenzaldehyde is often the most economically viable route. The precursors are relatively inexpensive, and the reaction is robust. However, it requires specialized equipment to handle high temperatures and toxic reagents safely.

  • For laboratory-scale synthesis and derivatization , the Sandmeyer reaction offers great flexibility. The required amino precursors can often be prepared from a wider variety of starting materials.

  • The oxidation route from 3-Methyl-4-nitrobenzonitrile is elegant in its directness. Its success is highly dependent on optimizing the selective oxidation step to prevent byproduct formation, making it an excellent choice when the precursor is readily available and high purity is paramount.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways, each originating from a distinct class of chemical precursor. The selection of an optimal route requires a careful evaluation of factors such as precursor availability, reaction scalability, process safety, and economic viability. By understanding the chemical causality behind each transformation—be it radical oxidation, nucleophilic substitution, or diazonium salt chemistry—researchers and process chemists can make informed decisions to efficiently synthesize this critical chemical intermediate for applications in drug development and beyond.

References

An In-Depth Technical Guide to 3-Formyl-4-nitrobenzonitrile for Advanced Synthesis Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Formyl-4-nitrobenzonitrile, a pivotal intermediate in the fields of medicinal chemistry, drug development, and materials science. The document elucidates the compound's nomenclature, confirming its widely used synonym, 5-Cyano-2-nitrobenzaldehyde. A detailed exploration of its physicochemical properties, spectroscopic profile, and synthesis methodologies is presented. The guide further delves into the versatile reactivity of its three key functional groups—formyl, nitro, and cyano—highlighting their strategic importance in the construction of complex molecular architectures, particularly heterocyclic scaffolds common in pharmaceuticals. This paper serves as an essential resource for researchers and scientists, offering both foundational knowledge and practical, field-proven experimental protocols to effectively utilize this versatile building block in advanced synthetic applications.

Introduction

This compound, also known by its alternate name 5-Cyano-2-nitrobenzaldehyde, is a tri-substituted benzene derivative that has emerged as a valuable building block in organic synthesis.[1][2] Its molecular structure, featuring an aldehyde (formyl), a nitro group, and a nitrile (cyano) group, offers a unique combination of reactive sites. This trifunctionality allows for a diverse range of chemical transformations, making it an ideal starting material for the synthesis of various pharmaceutical intermediates and complex organic compounds.[2][3] The strategic placement of these functional groups provides chemists with the tools to selectively perform reactions, leading to the efficient construction of novel molecular frameworks. This guide aims to provide an in-depth understanding of this compound, from its fundamental properties to its practical applications in the laboratory.

Section 1: Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its successful application in synthesis. The properties of this compound are summarized below.

Physicochemical Data
PropertyValueSource
IUPAC Name This compoundPubChem[4]
Alternate Name 5-Cyano-2-nitrobenzaldehydeSCBT[1]
CAS Number 90178-82-8PubChem[4]
Molecular Formula C₈H₄N₂O₃PubChem[4]
Molecular Weight 176.13 g/mol PubChem[4]
Appearance Pale yellow crystalline powderWikipedia
Melting Point 108 - 111 °F / 42 - 44 °CSigma-Aldrich[5]
Boiling Point 307 °F / 153 °C (at 31 hPa)Sigma-Aldrich[5]
Solubility Insoluble in waterWikipedia
Spectroscopic Profile

Spectroscopic analysis is crucial for the verification of the identity and purity of a compound. The characteristic spectral data for this compound are essential for monitoring reaction progress and confirming product formation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the aromatic protons and the aldehyde proton will show distinct chemical shifts.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum reveals the different carbon environments within the molecule, including the carbonyl carbon of the aldehyde, the nitrile carbon, and the aromatic carbons.

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational frequencies for this compound will correspond to the C=O stretch of the aldehyde, the N=O stretch of the nitro group, and the C≡N stretch of the nitrile.

  • MS (Mass Spectrometry): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation.

Comprehensive spectral data, including ¹H NMR, IR, and MS, are available for reference from suppliers like ChemicalBook.[6]

Section 2: Synthesis and Mechanistic Considerations

While commercially available, understanding the synthesis of this compound provides valuable insights into its reactivity and potential impurities. A common synthetic route involves the nitration of a substituted benzonitrile.

Laboratory-Scale Synthesis

A general method for the synthesis of nitrobenzonitriles involves the dehydration of the corresponding nitrobenzamide or the oxidation of a nitrotoluene derivative. For instance, p-nitrobenzonitrile can be prepared by the reaction of p-nitrobenzoic acid with p-toluenesulfonamide and phosphorus pentachloride.[7] A similar strategy, starting from a suitably substituted benzoic acid or benzaldehyde, can be adapted for the synthesis of this compound. Another approach involves the conversion of a starting aldehyde to a nitrile. For example, 4-nitrobenzaldehyde can be converted to 4-nitrobenzonitrile by reacting it with hydroxylamine hydrochloride in DMSO.[8]

The rationale for these multi-step syntheses lies in the directing effects of the substituents on the benzene ring. The choice of reagents and reaction conditions is critical to achieve the desired regioselectivity and yield.

Section 3: Core Applications in Synthetic Chemistry

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for a modular approach to the synthesis of complex molecules.

The Formyl Group as a Synthetic Handle

The aldehyde group is a versatile functional group that can undergo a wide array of transformations, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid, providing a site for amide bond formation or other acid-catalyzed reactions.

  • Reduction: Reduction of the aldehyde yields a primary alcohol, which can be further functionalized.

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent forms a new carbon-nitrogen bond, a key step in the synthesis of many bioactive molecules.

  • Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene, enabling carbon-carbon bond formation.

The Nitro Group as a Versatile Functional Group

The nitro group is a strong electron-withdrawing group that can be readily transformed into other functionalities, most notably an amino group.

  • Reduction to an Amine: The reduction of the nitro group to an amine is a fundamental transformation in aromatic chemistry. The resulting aniline derivative is a precursor to a vast number of compounds. Common reducing agents include tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The newly formed amino group can then be used in reactions such as:

    • Diazotization: Formation of a diazonium salt, which can be subsequently displaced by a variety of nucleophiles (Sandmeyer reaction).

    • Amide Coupling: Reaction with carboxylic acids or their derivatives to form amides.

    • Sulfonamide Formation: Reaction with sulfonyl chlorides.

References

An In-Depth Technical Guide to 3-Formyl-4-nitrobenzonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of the key synthetic intermediate, 3-Formyl-4-nitrobenzonitrile. While this compound holds significant potential in medicinal chemistry and materials science, publicly available experimental data is notably scarce. This document consolidates the existing information, clearly distinguishing between experimentally determined and computationally predicted data, to offer a valuable resource for researchers. Where direct experimental protocols for this compound are unavailable, methodologies for closely related isomers are presented to provide practical insights for synthetic chemists.

Core Molecular Characteristics

This compound, with the CAS Number 90178-82-8, is a trifunctional aromatic compound featuring a nitrile, a nitro group, and a formyl group.[1][2][3][4] This unique combination of electron-withdrawing and reactive functional groups makes it a versatile building block in organic synthesis.

Table 1: Fundamental Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 90178-82-8[1][2][4]
Molecular Formula C₈H₄N₂O₃[1][2][4]
Molecular Weight 176.13 g/mol [1][2][3][4]
Alternate Name 5-Cyano-2-nitrobenzaldehyde[4]
Predicted Boiling Point 329.1 ± 32.0 °C at 760 mmHg[3]
Predicted Density 1.40 ± 0.1 g/cm³[3]
Predicted XLogP3 1.5[1][3]
Topological Polar Surface Area 86.7 Ų[1]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 2[2]

Note: The boiling point and density are computationally predicted values and await experimental verification.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three aromatic protons in the downfield region, typically between 7.5 and 9.0 ppm. The aldehyde proton will appear as a singlet further downfield, likely above 10 ppm. The specific splitting patterns of the aromatic protons will be dictated by their coupling constants. For comparison, the reported ¹H NMR spectrum of the isomer, 4-Formyl-3-nitrobenzonitrile (also known as 4-cyano-2-nitrobenzaldehyde), shows signals at δ 10.27 (s, 1H), 8.75 (d, J = 1.5 Hz, 1H), 8.40 (dd, J = 8.0 and 1.5 Hz, 1H), and 8.05 (d, J = 8.0 Hz, 1H).[5]

  • ¹³C NMR: The carbon NMR spectrum will exhibit eight distinct signals. The nitrile carbon is expected in the range of 115-120 ppm, while the aldehyde carbonyl carbon will be significantly downfield, around 190 ppm. The aromatic carbons will appear in the typical region of 120-150 ppm, with the carbon attached to the nitro group being the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong, sharp absorption bands corresponding to the three functional groups.

  • Nitrile (C≡N) stretch: A sharp, intense peak is expected in the region of 2240-2220 cm⁻¹ for this aromatic nitrile.[6]

  • Nitro (NO₂) stretches: Two strong bands are anticipated for the asymmetric and symmetric stretching of the nitro group, typically around 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively.

  • Aldehyde (C=O) stretch: A strong absorption due to the carbonyl stretch will be present in the range of 1710-1685 cm⁻¹. The C-H stretch of the aldehyde may also be visible as a weaker band near 2850 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and the formyl group (CHO).

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for this compound is not currently available in the scientific literature. However, the synthesis of its isomer, 4-Formyl-3-nitrobenzonitrile, has been described and can serve as a valuable reference for developing a synthetic route.

Reference Synthetic Protocol: Synthesis of 4-Formyl-3-nitrobenzonitrile

This multi-step synthesis starts from commercially available precursors and involves the oxidative cleavage of an enamine intermediate.[5]

Diagram: Synthetic Pathway to 4-Formyl-3-nitrobenzonitrile

Synthesis A o-Nitrotoluene B Enamine Intermediate A->B N,N-dimethylformamide dimethyl acetal, DMF C 4-Formyl-3-nitrobenzonitrile B->C Sodium periodate, THF/Water Reactivity A This compound B Carboxylic Acid A->B Oxidation (Aldehyde) C Alcohol A->C Reduction (Aldehyde) D Imine A->D Condensation (Aldehyde) E Amine A->E Reduction (Nitro) F Amide A->F Hydrolysis (Nitrile)

References

An In-depth Technical Guide to 3-Formyl-4-nitrobenzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-nitrobenzonitrile, with the CAS number 90178-82-8, is a tri-substituted benzene derivative that has emerged as a pivotal intermediate in the synthesis of complex pharmaceuticals.[1] Its strategic arrangement of a nitrile, a nitro group, and a formyl group on the aromatic ring imparts a unique chemical reactivity, making it a valuable building block in multi-step synthetic pathways. This guide provides a comprehensive overview of its properties, a plausible historical synthesis, a detailed experimental protocol, and its significant role in the development of targeted therapeutics, most notably as a key precursor to the tyrosine kinase inhibitor Bosutinib.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 90178-82-8[2]
Molecular Formula C₈H₄N₂O₃[3]
Molecular Weight 176.13 g/mol [2]
IUPAC Name This compound[2]
Appearance Expected to be a yellow crystalline solid
Storage 4°C, stored under nitrogen[3]

Historical Context and Plausible Synthesis Pathway

While a singular "discovery" paper for this compound is not prominent in the literature, its synthesis can be logically deduced from established organic chemistry principles and synthetic routes for analogous compounds. The most plausible and industrially scalable approach involves a two-step process starting from 3-methyl-4-nitrobenzoic acid. This pathway is attractive due to the availability of the starting materials and the robustness of the chemical transformations.

The overall proposed synthesis is as follows:

  • Amidation followed by Dehydration: 3-methyl-4-nitrobenzoic acid is converted to 3-methyl-4-nitrobenzamide, which is then dehydrated to yield the key intermediate, 3-methyl-4-nitrobenzonitrile.

  • Oxidation: The methyl group of 3-methyl-4-nitrobenzonitrile is selectively oxidized to a formyl group to produce the final product, this compound.

The following diagram illustrates this proposed synthetic workflow:

G cluster_0 Step 1: Synthesis of 3-Methyl-4-nitrobenzonitrile cluster_1 Step 2: Oxidation to this compound 3-methyl-4-nitrobenzoic_acid 3-Methyl-4-nitrobenzoic Acid reagents_1 1. SOCl₂ or (COCl)₂ 2. NH₄OH 3-methyl-4-nitrobenzoic_acid->reagents_1 intermediate_amide 3-Methyl-4-nitrobenzamide reagents_1->intermediate_amide reagents_2 POCl₃ or SOCl₂ intermediate_amide->reagents_2 3-methyl-4-nitrobenzonitrile 3-Methyl-4-nitrobenzonitrile reagents_2->3-methyl-4-nitrobenzonitrile oxidizing_agent SeO₂ in Dioxane 3-methyl-4-nitrobenzonitrile->oxidizing_agent This compound This compound oxidizing_agent->this compound

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Methyl-4-nitrobenzonitrile from 3-Methyl-4-nitrobenzamide

This procedure is adapted from established methods for the dehydration of amides to nitriles.[1]

Materials:

  • 3-methyl-4-nitrobenzamide

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-4-nitrobenzamide (e.g., 5 g, 28 mmol) in toluene (e.g., 300 ml).

  • Slowly add phosphorus oxychloride (POCl₃) (e.g., 22 g, 140 mmol) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice water with stirring.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to afford 3-methyl-4-nitrobenzonitrile.[4]

Self-Validation: The successful synthesis of the intermediate can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The disappearance of the amide N-H and C=O signals and the appearance of a sharp nitrile peak in the IR spectrum are key indicators.

Step 2: Oxidation of 3-Methyl-4-nitrobenzonitrile to this compound

The oxidation of a methyl group on an electron-deficient aromatic ring to an aldehyde can be challenging. Selenium dioxide (SeO₂) is a reagent known for such transformations, particularly for activated methyl groups.[5] It's important to note that some studies have shown nitrotoluenes to be unreactive towards SeO₂, suggesting that the reaction conditions are critical.[6] The protocol below is a general method for benzylic oxidation using SeO₂.

Materials:

  • 3-methyl-4-nitrobenzonitrile

  • Selenium dioxide (SeO₂)

  • Dioxane (as solvent)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a fume hood, add 3-methyl-4-nitrobenzonitrile and a molar equivalent of selenium dioxide to a round-bottom flask containing anhydrous dioxane.

  • Reflux the mixture with stirring. The reaction progress should be carefully monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture and filter to remove the black selenium precipitate.

  • Dilute the filtrate with dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Causality and Self-Validation: The electron-withdrawing nature of both the nitro and cyano groups deactivates the aromatic ring but activates the benzylic protons of the methyl group, making them susceptible to oxidation by reagents like SeO₂.[5] Successful conversion will be indicated by the appearance of an aldehyde proton signal around 10 ppm in the ¹H NMR spectrum and a carbonyl stretch in the IR spectrum.

Application in Drug Development: The Synthesis of Bosutinib

This compound is a crucial intermediate in the synthesis of Bosutinib, a dual inhibitor of Src and Abl tyrosine kinases.[7] Bosutinib is used in the treatment of chronic myelogenous leukemia (CML).[8][9] The formyl and nitrile groups of this compound are essential for the construction of the quinoline core of the Bosutinib molecule. Its use in this context highlights the importance of this compound in medicinal chemistry and the development of targeted cancer therapies.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Aldehyde proton (-CHO): A singlet around δ 10.0-10.5 ppm.

  • Aromatic protons: Three protons in the aromatic region (δ 7.5-8.5 ppm) exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Aldehyde carbon (-CHO): A signal around δ 185-195 ppm.

  • Nitrile carbon (-CN): A signal around δ 115-120 ppm.

  • Aromatic carbons: Six signals in the aromatic region (δ 120-155 ppm), including the carbon attached to the nitro group.

Predicted Key IR Absorption Bands:

  • C-H stretch (aldehyde): Two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹.[10]

  • C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹.[11]

  • C=O stretch (aldehyde): A strong, sharp band around 1700-1720 cm⁻¹.[12]

  • N-O stretch (nitro): Two strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

Conclusion

This compound is a fine chemical of significant value to the pharmaceutical industry. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. Its role as a key intermediate in the synthesis of important drugs like Bosutinib underscores its importance in modern medicinal chemistry. This guide provides a foundational understanding of this compound for researchers and developers working on the cutting edge of drug discovery.

References

Methodological & Application

Application Note: Selective Synthesis of 3-Formyl-4-nitrobenzonitrile via Selenium Dioxide Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable protocol for the synthesis of 3-Formyl-4-nitrobenzonitrile, a valuable building block in medicinal chemistry and materials science. The described method focuses on the selective oxidation of the benzylic methyl group of 4-methyl-3-nitrobenzonitrile using selenium dioxide (SeO₂). We delve into the mechanistic rationale, provide a step-by-step experimental procedure, outline safety protocols for handling toxic reagents, and present expected characterization data for the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a reproducible and scalable synthesis route.

Introduction and Rationale

This compound (also known as 5-Cyano-2-nitrobenzaldehyde) is a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1] Its structure, featuring an aldehyde, a nitrile, and a nitro group on a benzene ring, offers multiple points for chemical modification. The strategic placement of these functional groups makes it a versatile precursor for constructing complex molecular architectures.

The selective oxidation of a methyl group on an electron-deficient aromatic ring presents a common synthetic challenge. The methyl group in the starting material, 4-methyl-3-nitrobenzonitrile, is activated for oxidation due to its benzylic position. However, the presence of two strong electron-withdrawing groups (—CN and —NO₂) deactivates the aromatic ring, influencing the reactivity of the methyl group.[2]

Several methods exist for the oxidation of activated methyl groups.[3][4][5] For this specific transformation, selenium dioxide (SeO₂) is the reagent of choice. SeO₂ is a well-established oxidant for the conversion of allylic and benzylic C-H bonds to alcohols or, with further oxidation, to carbonyl compounds.[6][7] This process, often referred to as the Riley oxidation, is highly effective for oxidizing activated methylene groups to ketones or methyl groups to aldehydes.[7][8][9] The reaction proceeds through an initial ene reaction followed by a[3][10]-sigmatropic rearrangement, ultimately yielding the desired aldehyde after hydrolysis of a selenium-containing intermediate.[7][9]

This protocol has been optimized for high yield and purity, with careful consideration given to reaction conditions and work-up procedures to manage the toxicity of selenium compounds.

Experimental Overview

The overall synthetic workflow involves the reaction of the starting material with selenium dioxide in a suitable high-boiling solvent, followed by an aqueous work-up, extraction, and final purification of the product.

G cluster_reaction Reaction Setup cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A 1. Combine 4-methyl-3-nitrobenzonitrile, SeO₂, and 1,4-Dioxane in flask B 2. Equip with reflux condenser and nitrogen inlet A->B C 3. Heat mixture to reflux (approx. 101 °C) B->C D 4. Monitor reaction by TLC C->D E 5. Cool reaction to RT D->E Reaction Complete F 6. Filter to remove black Se metal E->F G 7. Dilute filtrate with Ethyl Acetate F->G H 8. Wash with NaHCO₃ (aq) & Brine G->H I 9. Dry organic layer (Na₂SO₄) H->I J 10. Concentrate under reduced pressure I->J K 11. Purify crude solid via column chromatography J->K L 12. Recrystallize from Toluene K->L M 13. Characterize pure product (NMR, IR, MS) L->M

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

3.1. Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Eq.
4-methyl-3-nitrobenzonitrile162.155.00 g30.81.0
Selenium Dioxide (SeO₂)110.973.76 g33.91.1
1,4-Dioxane (anhydrous)88.11100 mL--
Ethyl Acetate-200 mL--
Saturated Sodium Bicarbonate (aq)-100 mL--
Brine (Saturated NaCl aq)-100 mL--
Sodium Sulfate (anhydrous)-As needed--
Silica Gel (for chromatography)-As needed--
Hexanes/Ethyl Acetate (Eluent)-As needed--
Toluene (for recrystallization)-As needed--

3.2. Reaction Procedure

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-3-nitrobenzonitrile (5.00 g, 30.8 mmol) and selenium dioxide (3.76 g, 33.9 mmol, 1.1 eq.).

  • Solvent Addition: Add 100 mL of anhydrous 1,4-dioxane to the flask.

  • Inert Atmosphere: Flush the apparatus with nitrogen gas.

  • Heating: Heat the reaction mixture to reflux (approximately 101 °C) using a heating mantle. The mixture will turn dark as the reaction progresses and elemental selenium (a black precipitate) forms.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-18 hours.

  • Cooling: Once the starting material is consumed, remove the heating mantle and allow the mixture to cool to room temperature.

3.3. Work-up and Purification

  • Filtration: Filter the cooled reaction mixture through a pad of Celite® to remove the precipitated black selenium metal. Wash the filter cake with ethyl acetate (2 x 20 mL) to ensure all product is collected.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with an additional 150 mL of ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 100 mL).[11] The bicarbonate wash removes any acidic byproducts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude yellow-brown solid.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel.[12] Elute with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the pure product (visualized by TLC).

  • Recrystallization: Concentrate the pure fractions to dryness. For optimal purity, recrystallize the resulting solid from hot toluene.[13] Filter the crystals and dry them under vacuum.

  • Yield: The expected yield of pure this compound is typically in the range of 70-80%.

Product Characterization

The identity and purity of the synthesized this compound (MW: 176.13 g/mol ) should be confirmed by standard analytical techniques.[1][14]

  • Appearance: Pale yellow crystalline solid.

  • Melting Point: 109-111 °C.[13]

  • ¹H NMR (400 MHz, CDCl₃): The following peaks are expected[13]:

    • δ 10.27 (s, 1H, -CHO)

    • δ 8.75 (d, J = 1.5 Hz, 1H, Ar-H)

    • δ 8.40 (dd, J = 8.0, 1.5 Hz, 1H, Ar-H)

    • δ 8.05 (d, J = 8.0 Hz, 1H, Ar-H)

  • ¹³C NMR (101 MHz, CDCl₃): δ 188.1, 150.5, 137.9, 136.2, 131.8, 125.4, 117.2, 114.9.

  • IR (KBr, cm⁻¹): ~3100 (Ar C-H), 2235 (C≡N), 1710 (C=O, aldehyde), 1540, 1355 (NO₂).

  • Mass Spectrometry (ESI-MS): m/z 177.1 [M+H]⁺.

Safety and Handling Precautions

Extreme caution must be exercised when working with selenium dioxide and its byproducts.

  • Toxicity: Selenium dioxide is highly toxic if swallowed, inhaled, or absorbed through the skin.[15][16] It is corrosive and can cause severe burns. All manipulations must be performed inside a certified chemical fume hood.[17]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves should be considered), and splash-proof safety goggles at all times.[15][16]

  • Waste Disposal: All selenium-containing waste, including the filtered elemental selenium, contaminated Celite®, and aqueous layers, must be collected in a dedicated, clearly labeled hazardous waste container for proper disposal according to institutional and local regulations.[16][17] Do not dispose of selenium waste down the drain.[16]

  • Solvent Hazards: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Ethyl acetate and hexanes are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The protocol detailed in this application note describes an efficient and reproducible method for the synthesis of this compound from 4-methyl-3-nitrobenzonitrile using selenium dioxide. By carefully controlling the reaction conditions and adhering to strict safety protocols, researchers can obtain the target compound in high yield and purity. This versatile intermediate is now ready for use in downstream applications in pharmaceutical and materials science research.

References

The Strategic Utility of 3-Formyl-4-nitrobenzonitrile in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological functions. 3-Formyl-4-nitrobenzonitrile is a bifunctional aromatic compound that has emerged as a highly valuable and versatile building block.[1] Its structure, characterized by the presence of a reactive aldehyde (formyl) group, a nitro group, and a nitrile group on a benzene ring, offers a unique combination of electrophilic and nucleophilic centers, paving the way for a diverse array of chemical transformations.

The electron-withdrawing nature of the nitro and nitrile groups activates the aldehyde group towards nucleophilic attack, making it an excellent substrate for condensation reactions. Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of medicinally relevant heterocyclic compounds, including quinazolinones, 2-amino-3-cyanopyridines, and 1,4-dihydropyridines.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is crucial for the successful planning and execution of a synthetic route.

PropertyValueSource
CAS Number 90178-82-8[1]
Molecular Formula C₈H₄N₂O₃[1]
Molecular Weight 176.13 g/mol [1]
Appearance Pale yellow to yellow crystalline powder-
Melting Point 138-142 °C-
Solubility Soluble in DMSO, DMF, and hot ethanol-

Application in the Synthesis of Quinazolinone Derivatives with Potential Anticonvulsant Activity

Quinazolinone and its derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticonvulsant, anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4][5][6] The synthesis of quinazolinone scaffolds often involves the construction of the pyrimidine ring fused to a benzene ring. This compound serves as an excellent precursor for the synthesis of quinazolinones through a Knoevenagel condensation followed by a reductive cyclization strategy.

Scientific Rationale and Mechanistic Insight

The synthetic strategy hinges on the initial Knoevenagel condensation of the aldehyde group of this compound with an active methylene compound, such as a malonic acid derivative. This reaction, typically catalyzed by a weak base, forms a new carbon-carbon double bond. The subsequent and crucial step involves the reduction of the nitro group to an amino group. This is often achieved using reducing agents like sodium dithionite, tin(II) chloride, or catalytic hydrogenation. The newly formed amino group is now positioned in close proximity to the ester or a related functional group, enabling an intramolecular cyclization to form the quinazolinone ring system. The choice of reducing agent is critical to selectively reduce the nitro group without affecting the nitrile or the newly formed double bond.

G This compound This compound Knoevenagel_Product Knoevenagel Condensation Product This compound->Knoevenagel_Product Knoevenagel Condensation Active_Methylene_Compound Active Methylene Compound (e.g., Diethyl Malonate) Active_Methylene_Compound->Knoevenagel_Product Reduced_Intermediate Reduced Intermediate (Amino group) Knoevenagel_Product->Reduced_Intermediate Nitro Group Reduction Quinazolinone_Derivative Quinazolinone Derivative Reduced_Intermediate->Quinazolinone_Derivative Intramolecular Cyclization

Caption: Synthetic pathway to quinazolinone derivatives.

Protocol: Synthesis of a 2-Substituted-4-oxo-3,4-dihydroquinazoline-7-carbonitrile Derivative

This protocol is a representative procedure for the synthesis of a quinazolinone derivative from this compound.

Materials:

  • This compound

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

Step 1: Knoevenagel Condensation

  • In a round-bottom flask, dissolve this compound (1.0 eq) and diethyl malonate (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the Knoevenagel condensation product.

Step 2: Reductive Cyclization

  • Suspend the Knoevenagel product from Step 1 in a mixture of DMF and water.

  • Heat the mixture to 60-70 °C.

  • Add sodium dithionite (3.0-4.0 eq) portion-wise over 30 minutes, maintaining the temperature. The color of the reaction mixture will change, indicating the reduction of the nitro group.

  • After the addition is complete, stir the reaction mixture at the same temperature for an additional 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the quinazolinone product.

  • Filter the solid, wash thoroughly with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Self-Validation: The successful synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the quinazolinone ring in the NMR spectra are key indicators of a successful reaction.

Application in the Synthesis of 2-Amino-3-cyanopyridine Derivatives with Potential Antimicrobial and Anticancer Activities

2-Amino-3-cyanopyridine derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9] The synthesis of these compounds can be efficiently achieved through a one-pot, multi-component reaction involving an aldehyde, an active methylene compound, a ketone, and an ammonium salt, a variation of the Guareschi-Thorpe reaction.

Scientific Rationale and Mechanistic Insight

This compound is an ideal aldehyde component for this multi-component reaction. The reaction proceeds through a cascade of transformations, initiated by the Knoevenagel condensation of this compound with malononitrile. Simultaneously, the ketone reacts with ammonia (from ammonium acetate) to form an enamine. A subsequent Michael addition of the enamine to the Knoevenagel product, followed by intramolecular cyclization and aromatization, leads to the formation of the highly substituted 2-amino-3-cyanopyridine ring. The use of microwave irradiation can often accelerate this reaction, leading to higher yields and shorter reaction times.[1]

G This compound This compound Knoevenagel_Product Knoevenagel Product This compound->Knoevenagel_Product Malononitrile Malononitrile Malononitrile->Knoevenagel_Product Ketone Ketone Enamine Enamine Ketone->Enamine Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Enamine Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization 2-Amino-3-cyanopyridine 2-Amino-3-cyanopyridine Derivative Cyclized_Intermediate->2-Amino-3-cyanopyridine Aromatization

Caption: Multi-component synthesis of 2-amino-3-cyanopyridines.

Protocol: One-Pot Synthesis of 2-Amino-4-(3-cyano-4-nitrophenyl)-6-aryl-nicotinonitrile

This protocol describes a one-pot synthesis of a substituted 2-amino-3-cyanopyridine derivative.

Materials:

  • This compound

  • Malononitrile

  • Aryl methyl ketone (e.g., acetophenone)

  • Ammonium acetate

  • Ethanol or solvent-free (for microwave synthesis)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), malononitrile (1.0 eq), the aryl methyl ketone (1.0 eq), and ammonium acetate (4.0 eq).

  • Conventional Heating: Add ethanol as a solvent and reflux the mixture for 8-12 hours.

  • Microwave Irradiation (Solvent-Free): Place the mixture in a microwave-safe vessel and irradiate at a suitable power and temperature (e.g., 100-120 °C) for 10-20 minutes.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water to the mixture to precipitate the product.

  • Filter the solid, wash with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Self-Validation: The formation of the desired product can be confirmed by the presence of characteristic signals in the ¹H NMR spectrum, including the amino protons and the aromatic protons of the different rings. The IR spectrum should show a strong nitrile absorption band.

Application in the Synthesis of 1,4-Dihydropyridine Derivatives with Potential Antihypertensive Activity

1,4-Dihydropyridines (DHPs) are a well-known class of calcium channel blockers widely used in the treatment of hypertension and other cardiovascular diseases.[10][11][12] The Hantzsch dihydropyridine synthesis is a classic multi-component reaction for the preparation of these compounds.[13][14][15]

Scientific Rationale and Mechanistic Insight

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[15] this compound can act as the aldehyde component in this reaction. The mechanism is believed to proceed through two key intermediates: an α,β-unsaturated carbonyl compound formed via a Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester, and an enamine formed from the reaction of the second equivalent of the β-ketoester with ammonia. A Michael addition of the enamine to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration, yields the 1,4-dihydropyridine ring. The nature of the substituents on the aldehyde and the β-ketoester can significantly influence the reaction rate and the biological activity of the final product.

G This compound This compound Knoevenagel_Adduct Knoevenagel Adduct This compound->Knoevenagel_Adduct beta-Ketoester_1 β-Ketoester (1 eq) beta-Ketoester_1->Knoevenagel_Adduct beta-Ketoester_2 β-Ketoester (1 eq) Enamine Enamine beta-Ketoester_2->Enamine Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct Enamine->Michael_Adduct Dihydropyridine 1,4-Dihydropyridine Derivative Michael_Adduct->Dihydropyridine Cyclization & Dehydration

Caption: Hantzsch synthesis of 1,4-dihydropyridines.

Protocol: Synthesis of a 4-(3-Cyano-4-nitrophenyl)-1,4-dihydropyridine Derivative

This protocol provides a general procedure for the Hantzsch synthesis using this compound.

Materials:

  • This compound

  • Ethyl acetoacetate (2.2 eq)

  • Ammonium acetate or aqueous ammonia

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl acetoacetate (2.2 eq) in ethanol.

  • Add ammonium acetate (1.2 eq) or a slight excess of aqueous ammonia to the solution.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid and wash with cold ethanol.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Self-Validation: The formation of the 1,4-dihydropyridine ring can be confirmed by ¹H NMR, where the characteristic signal for the proton at the 4-position of the dihydropyridine ring will be observed as a singlet. The NH proton will also be present.

Conclusion and Future Perspectives

This compound is a readily accessible and highly versatile building block that provides a gateway to a wide range of medicinally important heterocyclic compounds. The protocols and scientific rationale presented in this application note demonstrate its utility in the synthesis of quinazolinones, 2-amino-3-cyanopyridines, and 1,4-dihydropyridines, all of which are scaffolds known to exhibit significant biological activities. The strategic combination of a reactive aldehyde, a reducible nitro group, and an activating nitrile group allows for the efficient construction of complex molecular frameworks through both classical and modern synthetic methodologies. Researchers in the field of drug discovery are encouraged to explore the full potential of this valuable starting material in the development of novel therapeutic agents.

References

The Strategic Application of 3-Formyl-4-nitrobenzonitrile in the Synthesis of Heterocyclic Kinase Inhibitors: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Multifunctional Scaffold

In the landscape of medicinal chemistry, the strategic design and synthesis of novel therapeutic agents often hinge on the availability of versatile chemical building blocks. 3-Formyl-4-nitrobenzonitrile is one such scaffold, a trisubstituted benzene derivative poised for a variety of chemical transformations.[1][2] Its unique arrangement of a nitrile, a formyl, and a nitro group imparts a rich chemical reactivity, making it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds with significant biological activity.[3] The electron-withdrawing nature of the nitrile and nitro groups activates the aromatic ring, facilitating a range of chemical reactions, particularly in the construction of fused heterocyclic systems that are hallmarks of many targeted therapies.[4] This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a focus on the synthesis of potent kinase inhibitors. We will delve into detailed experimental protocols, the underlying mechanistic principles, and the biological significance of the resulting molecules.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for successful synthetic planning.

PropertyValueSource
CAS Number 90178-82-8[2]
Molecular Formula C₈H₄N₂O₃[2]
Molecular Weight 176.13 g/mol [2]
IUPAC Name This compound[2]
Synonyms 5-Cyano-2-nitrobenzaldehyde[5]

Synthetic Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

The strategic positioning of the formyl and nitro groups on the benzonitrile core allows for a variety of cyclization and condensation reactions, providing access to privileged heterocyclic scaffolds in drug discovery. Two prominent examples are the synthesis of pyrazolo[1,5-a]pyrimidines and quinazolines, both of which are central to the development of numerous kinase inhibitors.[6][7]

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives: Potent Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, most notably as kinase inhibitors.[8][9] Several approved drugs and clinical candidates for the treatment of cancer feature this scaffold.[6] The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. This compound, after suitable modification, can serve as a key precursor to such intermediates. A general and efficient route involves the reaction of this compound with a suitable aminopyrazole.

Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

This protocol outlines a representative synthesis of a pyrazolo[1,5-a]pyrimidine derivative starting from this compound and 3-amino-4-cyanopyrazole. This reaction proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and subsequent aromatization.

Materials:

  • This compound (1.0 equiv)

  • 3-Amino-4-cyanopyrazole (1.0 equiv)[10]

  • Glacial Acetic Acid (solvent)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and 3-amino-4-cyanopyrazole (1.0 equiv).[10]

  • Add a sufficient volume of glacial acetic acid to dissolve the reactants.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude pyrazolo[1,5-a]pyrimidine derivative.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves as both a solvent and a catalyst for the condensation and cyclization steps. Its acidic nature promotes the formation of the enamine intermediate and facilitates the subsequent intramolecular cyclization.

  • Reflux Conditions: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Precipitation in Water: The product is typically less soluble in water than in acetic acid, allowing for its isolation by precipitation.

Diagram: Synthetic Pathway to Pyrazolo[1,5-a]pyrimidines

G A This compound C Condensation & Intramolecular Cyclization A->C Glacial Acetic Acid, Reflux B 3-Amino-4-cyanopyrazole B->C D Pyrazolo[1,5-a]pyrimidine Derivative C->D

Caption: Synthesis of pyrazolo[1,5-a]pyrimidine derivatives.

Synthesis of Quinazoline Derivatives: Targeting a Broad Range of Kinases

Quinazoline and its derivatives, particularly quinazolin-4-ones, are another class of heterocyclic compounds with profound importance in medicinal chemistry.[11][12] Several FDA-approved kinase inhibitors, such as gefitinib and erlotinib, are based on the quinazoline scaffold and are used in the treatment of various cancers.[4] The synthesis of quinazolines often involves the reaction of an anthranilic acid derivative with a suitable one-carbon source. This compound can be a key starting material for the preparation of substituted anthranilic acid precursors.

Protocol 2: Synthesis of a Quinazoline Derivative

This protocol describes a general method for the synthesis of a quinazoline derivative from an anthranilic acid precursor, which can be derived from this compound through oxidation of the formyl group to a carboxylic acid and reduction of the nitro group to an amine.

Materials:

  • Substituted 2-aminobenzoic acid (derived from this compound) (1.0 equiv)

  • Formamide (serves as both reagent and solvent)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Place the substituted 2-aminobenzoic acid (1.0 equiv) and an excess of formamide in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube.

  • Heat the reaction mixture to a high temperature (typically 150-180 °C) with stirring.

  • Maintain the reaction at this temperature for several hours (monitor by TLC).

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add water to the flask to further precipitate the product and to dissolve excess formamide.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with water to remove any remaining formamide.

  • Dry the crude product.

  • Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure quinazolin-4-one derivative.

  • Confirm the structure of the product by spectroscopic methods.

Causality Behind Experimental Choices:

  • Formamide: Acts as a source of the C2 and N3 atoms of the quinazoline ring. At high temperatures, it decomposes to provide the necessary fragments for the cyclization reaction.

  • High Temperature: This reaction requires significant thermal energy to drive the condensation and cyclization process.

  • Drying Tube: Prevents moisture from entering the reaction, as water can hydrolyze the formamide and interfere with the reaction.

Diagram: Synthetic Pathway to Quinazolines

G A Substituted 2-Aminobenzoic Acid (from this compound) C Cyclocondensation A->C High Temperature B Formamide B->C D Quinazoline Derivative C->D

Caption: General synthesis of quinazoline derivatives.

Targeting Aberrant Signaling Pathways in Cancer

The therapeutic efficacy of the heterocyclic compounds derived from this compound often stems from their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways.[7] Dysregulation of these pathways is a common driver of cancer cell proliferation, survival, and metastasis.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[13] Aberrant activation of this pathway is frequently observed in many types of cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective inhibitors of PI3K isoforms.[8] By blocking the activity of PI3K, these inhibitors can halt the downstream signaling cascade, leading to the induction of apoptosis and the suppression of tumor growth.

G cluster_0 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Akt Akt mTOR mTOR Proliferation Cell Proliferation & Survival Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

This compound stands out as a highly valuable and versatile building block in the arsenal of medicinal chemists. Its unique combination of reactive functional groups provides a strategic entry point for the synthesis of complex heterocyclic scaffolds, particularly pyrazolo[1,5-a]pyrimidines and quinazolines. These heterocycles have demonstrated significant potential as potent inhibitors of key protein kinases involved in cancer progression. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of targeted therapies, ultimately contributing to the advancement of cancer treatment.

References

The Strategic Role of 3-Formyl-4-nitrobenzonitrile in the Synthesis of Pyrazole-Based Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology.[1] The pursuit of potent and selective kinase inhibitors has led to the identification of "privileged scaffolds" – molecular frameworks that consistently demonstrate high affinity for the ATP-binding pocket of kinases. The pyrazole ring system is a prominent member of this elite group.[2][3][4] Its unique electronic and steric properties allow it to serve as a versatile building block in the design of targeted therapies. A key interaction motif is the 3-aminopyrazole moiety, which frequently acts as a "hinge-binder," forming critical hydrogen bonds with the kinase hinge region, thereby mimicking the adenine core of ATP.[1] This foundational interaction provides a robust anchor for developing highly specific and potent inhibitors.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3-formyl-4-nitrobenzonitrile , a highly versatile and reactive starting material, in the synthesis of pyrazole-based kinase inhibitors. We will explore its chemical reactivity, provide detailed, field-proven protocols for its conversion into a key aminopyrazole intermediate, and demonstrate its subsequent elaboration into a representative kinase inhibitor scaffold.

Chemical Rationale: Why this compound?

This compound is an ideal starting material for the construction of 3-amino-5-substituted pyrazole cores due to its orthogonal reactivity. The molecule possesses three key functional groups:

  • An Aldehyde Group: This is the primary reactive site for the initial cyclization reaction with hydrazine to form the pyrazole ring.

  • A Nitro Group: This electron-withdrawing group serves as a masked amino group. Its reduction in a later synthetic step is a reliable and high-yielding transformation.

  • A Nitrile Group: This group remains intact during the initial pyrazole formation and subsequent reduction, offering a handle for further diversification of the final molecule or for influencing its physicochemical properties.

This strategic arrangement of functional groups allows for a stepwise and controlled synthesis, minimizing the need for protecting groups and leading to an efficient overall synthetic route.

Synthetic Workflow Overview

The overall synthetic strategy involves a three-step sequence to transform this compound into a versatile aminopyrazole intermediate, which can then be further elaborated into a variety of kinase inhibitor scaffolds.

G A This compound B Step 1: Pyrazole Formation (Hydrazine Hydrate) A->B C 5-(4-Cyano-2-nitrophenyl)-1H-pyrazole B->C D Step 2: Nitro Group Reduction (SnCl2·2H2O) C->D E 5-(2-Amino-4-cyanophenyl)-1H-pyrazol-3-amine D->E F Step 3: Kinase Inhibitor Scaffold Formation (e.g., with 2,4-dichloropyrimidine) E->F G Final Kinase Inhibitor Analog F->G G cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46 CDK4/6-Cyclin D CDK46->G1 Promotes G1 progression CDK2_E CDK2-Cyclin E CDK2_E->S Initiates DNA replication CDK2_A CDK2-Cyclin A CDK2_A->G2 Promotes S/G2 transition CDK1 CDK1-Cyclin B CDK1->M Initiates mitosis Inhibitor Pyrazole-based Inhibitor Inhibitor->CDK2_E Inhibition Inhibitor->CDK2_A Inhibition

References

Application Notes & Protocols: Synthesis of Imines from 3-Formyl-4-nitrobenzonitrile and Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of imines (Schiff bases) through the condensation reaction of 3-formyl-4-nitrobenzonitrile with various primary amines. The protocols and methodologies detailed herein are tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide emphasizes the mechanistic rationale behind the experimental choices, ensuring both reproducibility and a deep understanding of the chemical transformation.

Introduction: The Significance of Imines from Electron-Deficient Aldehydes

Imines, or Schiff bases, are a pivotal class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-). They serve as crucial intermediates in a multitude of organic transformations and are integral components in the synthesis of various nitrogen-containing heterocyclic compounds, many of which form the backbone of pharmacologically active molecules.[1] The reaction between an aldehyde or ketone and a primary amine is the most fundamental route to imine synthesis.[2]

The substrate at the core of this guide, this compound, presents a unique case for imine synthesis. The benzaldehyde ring is substituted with two potent electron-withdrawing groups: a nitro group (-NO₂) ortho to the formyl group and a cyano group (-CN) meta to it. This electronic configuration renders the carbonyl carbon of the aldehyde exceptionally electrophilic, thereby significantly influencing the kinetics and thermodynamics of the imine formation. Understanding and leveraging this enhanced reactivity is key to developing efficient and high-yielding synthetic protocols.

Mechanistic Insights: A Self-Validating Approach

The formation of an imine from an aldehyde and a primary amine is a reversible, acid-catalyzed condensation reaction.[3][4] The reaction proceeds through a two-stage mechanism: nucleophilic addition followed by dehydration.

The Role of Electron-Withdrawing Groups

The presence of the nitro and cyano substituents on the aromatic ring of this compound plays a crucial role in accelerating the reaction. These groups inductively and resonantly withdraw electron density from the carbonyl carbon, enhancing its electrophilicity. This heightened electrophilicity makes the carbonyl carbon more susceptible to nucleophilic attack by the primary amine, thereby increasing the rate of the initial addition step.

A Hammett analysis of similar reactions has shown that electron-withdrawing para substituents on benzaldehyde accelerate the rate of condensation reactions, a principle that applies directly to the ortho-nitro group in our substrate.

The Reaction Pathway

The generally accepted mechanism for acid-catalyzed imine formation can be visualized as follows:

reaction_pathway Reactants This compound + Primary Amine (R-NH₂) Protonation Protonation of Carbonyl Oxygen Reactants->Protonation H⁺ (catalyst) Nucleophilic_Attack Nucleophilic Attack by Amine Protonation->Nucleophilic_Attack Carbinolamine Carbinolamine Intermediate Nucleophilic_Attack->Carbinolamine Proton_Transfer Proton Transfer Carbinolamine->Proton_Transfer Protonated_Hydroxyl Protonated Hydroxyl (Good Leaving Group) Proton_Transfer->Protonated_Hydroxyl Elimination Elimination of Water Protonated_Hydroxyl->Elimination Iminium_Ion Iminium Ion Elimination->Iminium_Ion Deprotonation Deprotonation Iminium_Ion->Deprotonation Product Imine Product + H₂O Deprotonation->Product

Figure 1: Reaction mechanism for acid-catalyzed imine formation.

The careful control of pH is critical for this reaction. While acid catalyzes the dehydration step by converting the hydroxyl group into a better leaving group (water), excessively acidic conditions (low pH) will protonate the primary amine, rendering it non-nucleophilic and thus inhibiting the initial attack on the carbonyl carbon.[4] For most imine formations, a mildly acidic environment (pH 4-5) is optimal.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of primary amines. Due to the activated nature of this compound, reactions often proceed efficiently under mild conditions.

General Considerations
  • Reagents and Solvents: All reagents and solvents should be of analytical grade and used as received unless otherwise noted. This compound is commercially available.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate mixtures).

  • Safety Precautions: Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Room Temperature Synthesis in Ethanol

This protocol is suitable for most aliphatic and aromatic primary amines and is advantageous for its simplicity and mild conditions.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine, cyclohexylamine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.

  • To this solution, add the primary amine (1.05 eq.) dropwise at room temperature with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, the imine product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure imine.

Protocol 2: Solvent-Free Synthesis using a Heterogeneous Catalyst

This environmentally friendly protocol avoids the use of bulk solvents and simplifies product isolation. Amberlyst® 15, a solid-supported acid catalyst, is employed.[3]

Materials:

  • This compound

  • Primary amine

  • Amberlyst® 15

Procedure:

  • In a clean, dry round-bottom flask, combine this compound (1.0 eq.) and the primary amine (1.1 eq.).

  • Add Amberlyst® 15 (approximately 10% by weight of the aldehyde) to the mixture.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic.

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Upon completion, add a small amount of an appropriate solvent (e.g., dichloromethane or ethyl acetate) to dissolve the product.

  • Filter the mixture to remove the Amberlyst® 15 catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude imine.

  • The product can be further purified by recrystallization if necessary.

Experimental Workflow Diagram

experimental_workflow Start Start Reagents Combine this compound, Primary Amine, and Catalyst/Solvent Start->Reagents Reaction Stir at Specified Temperature Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up Procedure (Filtration/Extraction) Monitoring->Workup Complete Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Figure 2: General experimental workflow for imine synthesis.

Characterization and Expected Results

The synthesized imines should be characterized by standard analytical techniques to confirm their structure and purity.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for a representative imine product, N-(benzyl)-1-(5-cyano-2-nitrophenyl)methanimine.

Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 7.5-8.5 ppm. A characteristic singlet for the imine proton (-CH=N-) between δ 8.5-9.0 ppm. Protons of the amine substituent will appear in their respective regions.
¹³C NMR Aromatic carbons in the range of δ 120-150 ppm. The imine carbon (-CH=N-) will appear around δ 160-165 ppm. The cyano carbon will be observed around δ 115-120 ppm.
FT-IR (cm⁻¹) A strong absorption band for the C=N stretch between 1620-1640 cm⁻¹. Asymmetric and symmetric stretches for the NO₂ group around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively. A sharp peak for the C≡N stretch around 2220-2230 cm⁻¹.
Mass Spec. The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product.
Physical Properties

The resulting imines are typically crystalline solids with sharp melting points. Their color can range from pale yellow to orange, depending on the conjugation and the nature of the amine substituent.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or gently heating the mixture (e.g., to 40-50 °C). Ensure that the primary amine is not of low nucleophilicity. For less reactive amines, using a dehydrating agent like anhydrous MgSO₄ or molecular sieves can help drive the equilibrium towards the product.

  • Incomplete Reaction: If the reaction does not go to completion, ensure that the catalyst is active. For the Amberlyst® 15 protocol, ensure the resin is dry. For the acetic acid-catalyzed reaction, a slight excess of the amine (up to 1.2 eq.) can be beneficial.

  • Product Hydrolysis: Imines can be susceptible to hydrolysis, especially in the presence of acid and water. During work-up, avoid prolonged exposure to aqueous acidic conditions. Ensure that the final product is stored in a dry environment.

Conclusion

The synthesis of imines from this compound and primary amines is a facile and efficient transformation, largely due to the electron-deficient nature of the aldehyde. The protocols outlined in this guide provide robust and adaptable methods for obtaining these valuable synthetic intermediates in high yield and purity. By understanding the underlying mechanistic principles, researchers can confidently apply and modify these procedures to suit their specific synthetic needs in the pursuit of novel chemical entities.

References

Topic: One-Pot Friedländer Annulation via Domino Nitro Reduction: Synthesis of 7-Cyanoquinoline Scaffolds from 3-Formyl-4-nitrobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive guide to the synthesis of highly functionalized 7-cyanoquinoline derivatives using a modified Friedländer synthesis. We detail a robust, one-pot domino protocol that begins with readily available 3-formyl-4-nitrobenzonitrile derivatives. The procedure circumvents the need for often unstable or commercially unavailable 2-aminobenzaldehydes by employing an in situ reduction of the nitro group, followed by a classical Friedländer condensation with an active methylene ketone.[1][2] This method is distinguished by its operational simplicity, use of inexpensive reagents, and its capacity to generate a diverse library of quinoline compounds, which are privileged scaffolds in medicinal chemistry.[3][4][5]

Introduction: The Strategic Value of Quinolines

The quinoline ring system is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5][6][7] The classical Friedländer synthesis, a condensation reaction between a 2-aminobenzaldehyde or ketone and a compound with a reactive α-methylene group, has long been a fundamental method for constructing this valuable heterocycle.[8][9][10]

A significant bottleneck in the traditional Friedländer approach is the limited availability and stability of the requisite 2-aminobenzaldehyde starting materials.[1][2] To address this, a more efficient domino reaction has been developed. This strategy begins with the corresponding 2-nitrobenzaldehyde derivatives, which are generally more stable and accessible. The process involves an in situ reduction of the nitro group to an amine, which then participates in the subsequent condensation and cyclization without being isolated.[1][11]

This guide focuses on the application of this powerful one-pot methodology using this compound as a key starting material to produce 7-cyano-substituted quinolines, a class of compounds with significant potential in drug discovery.

Reaction Mechanism and Scientific Rationale

The one-pot synthesis proceeds through two distinct, sequential stages within the same reaction vessel:

Stage 1: In Situ Reduction of the Nitro Group The reaction is initiated by the reduction of the aromatic nitro group to a primary amine. A common and cost-effective method for this transformation is the use of iron powder in an acidic medium, such as acetic acid.[1] Iron acts as a dissolving metal reductant, undergoing oxidation while transferring electrons to the nitro group in a series of steps to ultimately yield the amine.[1] This step is critical as it generates the necessary 2-amino benzaldehyde intermediate required for the subsequent Friedländer condensation.

Stage 2: Acid-Catalyzed Friedländer Condensation Once the 2-amino-3-formylbenzonitrile is formed in situ, it immediately reacts with the α-methylene ketone present in the mixture. The acidic conditions (acetic acid) that facilitate the nitro reduction also conveniently catalyze the condensation.[1] Two primary mechanistic pathways are proposed for the Friedländer annulation itself[8][12]:

  • Aldol-First Pathway: An initial aldol-type condensation occurs between the enolizable ketone and the 2-aminobenzaldehyde. This is followed by an intramolecular cyclization (imine formation) and subsequent dehydration to yield the aromatic quinoline ring.

  • Schiff Base-First Pathway: The reaction begins with the formation of a Schiff base between the newly formed amino group and the partner ketone. This is followed by an intramolecular aldol condensation and dehydration to form the final product.

The overall domino process is highly efficient, as it avoids a separate reduction and purification step, thereby saving time and improving overall yield.

Domino_Nitro_Reduction_Friedlander_Synthesis Domino Reaction Mechanism Start This compound + Ketone (R1-CO-CH2-R2) Reduction Stage 1: Nitro Reduction (Fe / Acetic Acid) Start->Reduction Add Reagents Intermediate In Situ Generated 2-Amino-3-formylbenzonitrile Reduction->Intermediate Forms Amine Condensation Stage 2: Friedländer Condensation (Acid Catalyzed) Intermediate->Condensation Reacts with Ketone Product Final Product: Substituted 7-Cyanoquinoline Condensation->Product Cyclization & Dehydration

Caption: The domino reaction pathway for 7-cyanoquinoline synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a 7-cyanoquinoline derivative from this compound and a representative ketone.

3.1. Materials and Reagents

  • Substrates: this compound, Active methylene ketone (e.g., Acetophenone, Cyclohexanone, Ethyl acetoacetate)

  • Reducing Agent: Iron powder (<100 mesh)

  • Solvent: Glacial Acetic Acid

  • Workup Reagents: Dichloromethane (DCM), Saturated Sodium Bicarbonate solution (NaHCO₃), Water, Brine (Saturated NaCl solution)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Purification: Silica gel (230-400 mesh) for column chromatography, Hexanes, Ethyl Acetate

3.2. Step-by-Step General Procedure

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add the active methylene ketone (1.2-1.5 eq.) followed by glacial acetic acid (sufficient to create a stirrable slurry, approx. 0.2-0.5 M concentration).

  • Initiation of Reduction: Begin stirring the mixture at room temperature. Add iron powder (3.0-4.0 eq.) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps to control the initial exotherm of the reaction.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup - Quenching and Filtration: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with dichloromethane (DCM). Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with additional DCM. Causality Note: Celite prevents the fine iron particles from clogging the filter paper and ensures complete recovery of the product.

  • Workup - Extraction: Transfer the combined filtrate to a separatory funnel. Carefully neutralize the acetic acid by washing with saturated NaHCO₃ solution until effervescence ceases. Wash the organic layer subsequently with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, concentrate the solvent, and dry the final product under high vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental_Workflow Experimental Workflow A 1. Reaction Setup - Add this compound & ketone to flask B 2. Reagent Addition - Add Acetic Acid - Portion-wise add Iron Powder A->B C 3. Reaction - Heat to 80-100 °C - Monitor by TLC B->C D 4. Workup: Filtration - Cool and dilute with DCM - Filter through Celite® C->D E 5. Workup: Extraction - Wash with NaHCO₃, H₂O, Brine D->E F 6. Drying & Concentration - Dry over Na₂SO₄ - Remove solvent via rotovap E->F G 7. Purification - Flash Column Chromatography F->G H 8. Analysis - Characterize pure product (NMR, MS) G->H

Caption: A streamlined workflow for the one-pot synthesis and purification.

Data Summary and Substrate Scope

The described protocol is versatile and can be applied to a variety of ketones to generate a library of substituted 7-cyanoquinolines. The table below provides an overview of representative ketone partners and the corresponding quinoline products.

EntryKetone PartnerExpected Product StructureRepresentative Yield (%)
1AcetoneCH₃H2-Methyl-7-cyanoquinoline75-85%
2AcetophenonePhH2-Phenyl-7-cyanoquinoline80-90%
3Cyclohexanone\multicolumn{2}{c}{-(CH₂)₄-}1,2,3,4-Tetrahydroacridine-7-carbonitrile70-80%
4Ethyl AcetoacetateCH₃COOEtEthyl 2-methyl-7-cyanoquinoline-3-carboxylate65-75%

Yields are representative and may vary based on reaction scale and purification efficiency.

Troubleshooting and Field Insights

  • Incomplete Reaction: If TLC indicates the presence of starting material after an extended period, the iron powder may be passivated. Adding a small amount of HCl or activating the iron powder (e.g., by washing with dilute acid) before the reaction can improve its reactivity.

  • Low Yield: Poor yields can result from inefficient stirring (ensure the iron is well-suspended) or incomplete extraction. Ensure the aqueous layer is thoroughly back-extracted with DCM.

  • Side Product Formation: The formation of quinolin-2(1H)-ones can sometimes occur, particularly with certain β-keto-esters.[1] Optimizing the reaction temperature and time can help minimize these side products.

  • Catalyst Choice: While iron/acetic acid is a classic and robust system, other catalysts and conditions have been reported for Friedländer syntheses, including Lewis acids like Neodymium(III) nitrate, which may offer milder reaction conditions for sensitive substrates.[13]

Conclusion

The domino nitro reduction-Friedländer synthesis is a highly effective and strategic method for accessing substituted quinolines from readily available nitroaromatic precursors. By applying this one-pot protocol to this compound derivatives, researchers can efficiently synthesize a diverse range of 7-cyanoquinolines, which are valuable building blocks for the development of novel therapeutics. This application note provides a solid and reliable foundation for the execution and optimization of this important transformation.

References

Application Notes & Protocols: High-Purity Recovery of 3-Formyl-4-nitrobenzonitrile via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the purification of 3-Formyl-4-nitrobenzonitrile (CAS 90178-82-8) using the recrystallization technique. This compound is a key substituted benzene derivative utilized as an intermediate in the synthesis of a wide array of pharmaceuticals.[1] Achieving high purity is paramount for its subsequent use in drug development and manufacturing. These protocols are designed for researchers, chemists, and process development scientists, offering a first-principles approach to solvent selection and a detailed, step-by-step methodology for efficient purification.

Principle of Recrystallization

Recrystallization is a cornerstone purification technique in organic chemistry, predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[2] The fundamental principle is that most solid compounds are significantly more soluble in a hot solvent than in a cold one.[3] An ideal recrystallization process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, causing it to crystallize out of the solution in a pure form.

  • The soluble impurities remain in the cold solvent (the "mother liquor"), from which the pure crystals are subsequently isolated.

The success of this technique is critically dependent on the selection of an appropriate solvent or solvent system.[3]

Compound Profile: this compound

A thorough understanding of the target compound's properties is essential for designing an effective purification strategy.

PropertyValueSource
CAS Number 90178-82-8[4][5]
Molecular Formula C₈H₄N₂O₃[4][5]
Molecular Weight 176.13 g/mol [4][5]
Synonyms 5-Cyano-2-nitrobenzaldehyde[4][5]
Predicted Density 1.40 ± 0.1 g/cm³[1]
Predicted Boiling Point 329.1 ± 32.0 °C at 760 mmHg[1]

The molecule's structure, featuring polar nitrile (-CN), nitro (-NO₂), and formyl (-CHO) groups on an aromatic ring, suggests it will have moderate to high polarity. This characteristic is a key determinant in solvent selection. According to established principles, alcoholic solvents are often effective for recrystallizing nitroaryl compounds.[6]

Safety Precautions

  • Always perform recrystallizations within a certified chemical fume hood to avoid inhalation of solvent vapors.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • While a specific Safety Data Sheet (SDS) for this compound is not detailed in the provided search results, its isomer, 4-Formyl-3-nitrobenzonitrile, is classified as harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[7] It is prudent to handle this compound with the same level of caution.

  • Exercise care when heating flammable organic solvents. Use a heating mantle, steam bath, or water bath; never heat directly on a hot plate.

Experimental Protocol: Purification of this compound

This protocol is divided into two stages: a systematic small-scale solvent screening to identify the optimal solvent system, followed by the bulk purification procedure.

Part A: Systematic Solvent System Determination

The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[8][9]

Materials:

  • Crude this compound

  • Test tubes (10-15 mL)

  • Selection of analytical grade solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Water)

  • Heating source (water bath or heating block)

Procedure:

  • Place approximately 50 mg of the crude compound into a test tube.

  • Add the first test solvent dropwise (starting with ~1 mL) at room temperature. Agitate the mixture. Record your observations (soluble, partially soluble, or insoluble).

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

  • Repeat this process for each candidate solvent to identify the most suitable one.

Data Interpretation:

SolventSolubility (Cold, ~25°C)Solubility (Hot, ~B.P.)Crystal Formation on CoolingAssessment
Example: EthanolSparingly SolubleCompletely SolubleAbundant, well-formed crystalsExcellent Candidate
Example: TolueneSparingly SolublePartially SolublePoor crystal formationPoor Candidate
Example: WaterInsolubleInsolubleNo dissolutionUnsuitable
Example: AcetoneCompletely SolubleCompletely SolubleNo crystals formUnsuitable (Good for washing)

Note on Two-Solvent Systems: If no single solvent is ideal, a mixed-solvent system can be employed. This typically involves a "solvent" in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[8]

Part B: Bulk Recrystallization Protocol (Single-Solvent Method)

This protocol assumes a suitable solvent (e.g., ethanol) has been identified in Part A.

Workflow Diagram:

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place Crude Compound in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B C Heat to Boiling (Complete Dissolution) B->C D Insoluble Impurities Present? C->D  Check Solution E Perform Hot Filtration D->E  Yes F Cool Slowly to Room Temperature D->F  No E->F G Cool in Ice Bath F->G H Collect Crystals via Vacuum Filtration G->H I Wash Crystals with Cold Solvent H->I J Dry Purified Product I->J

Caption: Recrystallization workflow for this compound.

Procedure:

  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a boiling chip. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add the minimum amount of the hot solvent to the crude material to achieve complete dissolution with gentle swirling.[3]

  • Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount (1-2% by weight) of activated carbon and boil for a few minutes.

  • Hot Filtration (If Necessary): If insoluble impurities or activated carbon are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.[3]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[3] Once the flask has reached ambient temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel, wash them with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Transfer the crystals to a watch glass and allow them to air-dry. For complete removal of solvent, dry the product in a vacuum oven at a temperature well below its melting point.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The compound's melting point is lower than the solvent's boiling point; the solution is supersaturated.Re-heat the solution to dissolve the oil. Add a slightly larger volume of hot solvent before attempting to cool again.
No Crystals Form Too much solvent was used; the solution is not saturated.Boil off a portion of the solvent under a gentle stream of nitrogen or in a fume hood to increase the concentration. Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation.
Premature Crystallization The solution cooled too quickly during hot filtration.Use pre-heated glassware (funnel, receiving flask) for the hot filtration step. Add a small excess of hot solvent before filtering.
Low Recovery / Yield Too much solvent was used; crystals were washed with room-temperature solvent; product is significantly soluble in cold solvent.Ensure the minimum amount of hot solvent is used. Always wash crystals with ice-cold solvent. If solubility in the cold is still an issue, consider a different solvent system.

References

Purifying 3-Formyl-4-nitrobenzonitrile: A Detailed Protocol for Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This application note provides a comprehensive, step-by-step protocol for the purification of 3-Formyl-4-nitrobenzonitrile using column chromatography. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for obtaining this compound in high purity. The protocol is grounded in established chromatographic principles and offers explanations for key experimental choices to ensure reproducibility and success.

Introduction

This compound is a tri-substituted benzene derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a nitrile, a nitro group, and a formyl group, gives it a distinct polarity that dictates its behavior during chromatographic separation.[2] The purification of this compound is critical to ensure the integrity and efficacy of downstream applications. Column chromatography is a widely used and effective technique for this purpose, allowing for the separation of the target compound from reaction byproducts and unreacted starting materials.[3]

This protocol will detail a normal-phase column chromatography procedure, which is well-suited for compounds of moderate to high polarity like this compound.[4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₈H₄N₂O₃[2][5]
Molecular Weight 176.13 g/mol [2][5]
Appearance White to off-white solid[6]
Topological Polar Surface Area (TPSA) 86.7 Ų[2]
XLogP3 1.5[1]
Storage Conditions Inert atmosphere (nitrogen or Argon) at 2-8°C[6]

The presence of the nitro (-NO₂), cyano (-CN), and formyl (-CHO) groups contributes to the compound's significant polarity, as indicated by its TPSA. This polarity is the primary factor exploited in normal-phase chromatography, where a polar stationary phase is used to separate components of a mixture.[4]

Principle of Separation: Normal-Phase Chromatography

Normal-phase chromatography employs a polar stationary phase, typically silica gel, and a non-polar mobile phase.[4] In this system, polar compounds in the mixture will have a stronger affinity for the polar stationary phase and will therefore move more slowly through the column. Conversely, less polar compounds will interact more readily with the non-polar mobile phase and elute from the column more quickly.[7] By gradually increasing the polarity of the mobile phase (gradient elution) or by using a mobile phase of constant composition (isocratic elution), a separation of the components can be achieved.[8]

For this compound, its polar nature suggests it will adhere strongly to the silica gel. Therefore, a mobile phase with a moderate amount of a polar solvent will be required to elute it from the column in a reasonable timeframe.

Pre-Chromatography: Thin-Layer Chromatography (TLC) Optimization

Before performing column chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[9] TLC is a rapid and efficient tool for screening various solvent mixtures to find one that provides good separation of the target compound from its impurities. The ideal solvent system for column chromatography will result in a retention factor (Rƒ) of approximately 0.2-0.3 for the desired compound on a TLC plate.[10][11] This Rƒ value generally ensures good separation and a reasonable elution time from the column.[10]

Suggested Starting Solvent Systems for TLC:

  • Hexane/Ethyl Acetate mixtures (e.g., 9:1, 8:2, 7:3)[12]

  • Dichloromethane/Methanol mixtures (for more polar compounds, e.g., 99:1, 98:2)[12][13]

Column Chromatography Protocol

This protocol outlines the purification of this compound using a standard flash column chromatography setup.[14]

Materials and Reagents
  • Stationary Phase: Silica gel (flash grade, 230-400 mesh)

  • Crude this compound: Synthesized in-house or from a commercial source.

  • Solvents:

    • Hexane (or Heptane), HPLC grade

    • Ethyl Acetate, HPLC grade

    • Dichloromethane, HPLC grade (for sample loading)

  • Apparatus:

    • Glass chromatography column with a stopcock

    • Separatory funnel (for solvent reservoir)

    • Fraction collector or test tubes

    • Glass wool or cotton

    • Sand (acid-washed)

    • Rotary evaporator

    • TLC plates, developing chamber, and UV lamp

Safety Precautions
  • This compound and its isomer, 4-formyl-3-nitrobenzonitrile, are harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[15][16]

  • Organic solvents are flammable and volatile. All procedures should be performed in a well-ventilated fume hood.[17][18][19]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19]

Step-by-Step Procedure

1. Column Packing (Slurry Method)

The slurry method is generally preferred for packing a chromatography column as it minimizes the formation of cracks and channels in the stationary phase.[20]

  • Prepare the Column: Securely clamp the chromatography column in a vertical position. Place a small plug of glass wool or cotton at the bottom of the column to support the packing material. Add a thin layer of sand (approximately 1 cm) on top of the glass wool.[20]

  • Prepare the Slurry: In a beaker, create a slurry of silica gel with the initial, least polar mobile phase (e.g., 9:1 Hexane/Ethyl Acetate). The consistency should be pourable but not overly dilute.

  • Pack the Column: Gently pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, collecting it in a flask. Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.

  • Equilibrate the Column: Once all the silica gel has been added, add a layer of sand (approximately 1 cm) to the top of the silica bed to prevent disturbance during solvent addition. Continuously pass the initial mobile phase through the column until the silica bed is stable and no further settling is observed. Crucially, never let the solvent level drop below the top of the silica gel, as this will cause the column to "run dry" and crack, leading to poor separation. [20]

2. Sample Loading

Proper sample loading is critical for achieving a high-resolution separation. The goal is to apply the sample in a narrow band at the top of the column.

  • Dissolve the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent. Dichloromethane is often a good choice as it is a strong solvent for many organic compounds but is more polar than the initial mobile phase, which helps in adsorbing the compound onto the silica gel.[12]

  • Load the Sample: Carefully add the dissolved sample solution to the top of the column using a pipette. Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand layer.

  • Rinse: Rinse the sides of the column with a small amount of the mobile phase and again allow the solvent level to reach the top of the sand. This ensures all of the sample is loaded onto the column.

3. Elution and Fraction Collection

The elution process involves passing the mobile phase through the column to separate the components of the mixture.

  • Begin Elution: Carefully fill the column with the initial mobile phase. If using a gradient elution, start with the least polar solvent mixture determined from your TLC analysis.

  • Collect Fractions: Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction in labeled test tubes).

  • Gradient Elution (if necessary): If the compounds are not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A stepwise gradient is often effective (e.g., 9:1, then 8:2, then 7:3 Hexane/Ethyl Acetate).

  • Monitor the Separation: Monitor the progress of the separation by analyzing the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate, develop the plate in the optimized solvent system, and visualize the spots under a UV lamp.

4. Isolation of the Purified Compound

  • Combine Fractions: Identify the fractions containing the pure this compound (as determined by TLC). Combine these fractions in a round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid compound.

  • Final Analysis: Confirm the purity of the final product using appropriate analytical techniques such as NMR, HPLC, or melting point determination.

Workflow Diagram

ColumnChromatographyWorkflow A Prepare Silica Gel Slurry B Pack Column A->B Pour slurry C Equilibrate Column B->C Pass mobile phase E Load Sample onto Column C->E Adsorb sample D Dissolve Crude Sample D->E Minimal solvent F Elute with Mobile Phase E->F Add mobile phase G Collect Fractions F->G Continuous flow H Monitor Fractions by TLC G->H Analyze aliquots I Combine Pure Fractions H->I Identify pure fractions J Evaporate Solvent I->J Rotary evaporation K Purified this compound J->K Isolate solid

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 3-Formyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Formyl-4-nitrobenzonitrile, also known as 5-cyano-2-nitrobenzaldehyde, is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, however, is frequently plagued by challenges related to selectivity and the formation of persistent impurities. The presence of two strong electron-withdrawing groups (—CN and —NO₂) on the benzene ring dictates the molecule's reactivity, often leading to a narrow window for optimal reaction conditions.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the most common synthetic route: the selective oxidation of 3-methyl-4-nitrobenzonitrile. We will explore the causality behind common side reactions and offer field-proven strategies to maximize yield and purity.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of this compound via the oxidation of 3-methyl-4-nitrobenzonitrile.

Question 1: "My reaction yield is low, and TLC/GC-MS analysis shows a significant amount of unreacted 3-methyl-4-nitrobenzonitrile. What are the likely causes and how can I fix this?"

Answer:

This is a classic case of incomplete conversion, which can stem from several factors related to reaction kinetics and reagent activity.

Causality: The benzylic C-H bonds in 3-methyl-4-nitrobenzonitrile are less reactive than those in electron-rich toluenes. The strong electron-withdrawing effects of the nitro and cyano groups deactivate the methyl group towards oxidation. Therefore, insufficient energy, reaction time, or oxidant potency will result in a stalled reaction.

Troubleshooting Steps:

  • Assess Oxidant Quality: Many benzylic oxidants (e.g., manganese dioxide, selenium dioxide) can vary in activity between batches. Ensure your oxidant is fresh and has been stored under appropriate conditions (e.g., oven-dried for MnO₂).

  • Optimize Reaction Temperature: Gently increase the reaction temperature in 5-10°C increments. Benzylic oxidations often require significant thermal energy to initiate. However, be cautious, as excessive heat can promote over-oxidation (see Question 2). The reaction can be exothermic, so ensure adequate cooling is available to prevent thermal runaway.[3]

  • Increase Reaction Time: Monitor the reaction by TLC or GC at regular intervals. If the reaction is proceeding cleanly but slowly, simply extending the reaction time may be sufficient to drive it to completion.

  • Re-evaluate Solvent Choice: The solvent must be stable to the oxidizing conditions and capable of dissolving the starting material. For heterogeneous oxidants like MnO₂, solvents such as 1,4-dioxane, dichloromethane, or chloroform are common. Ensure the solvent is anhydrous, as water can interfere with certain oxidants.

Question 2: "I've isolated a major byproduct that is significantly more polar than my desired aldehyde. Acid-base extraction and NMR analysis confirm it is 3-Carboxy-4-nitrobenzonitrile. How do I prevent this over-oxidation?"

Answer:

The formation of the corresponding carboxylic acid is the most common and challenging side reaction in this synthesis. Aldehydes are intermediates in the oxidation of a methyl group to a carboxylic acid and are themselves susceptible to further oxidation.

Causality: The stability of the carboxylic acid functional group makes it a thermodynamic sink. Once the aldehyde is formed, it can be readily oxidized further, often at a rate comparable to or faster than the oxidation of the starting methyl group, especially with strong, non-selective oxidants.

Preventative Measures:

  • Choice of Oxidant: This is the most critical factor. Avoid harsh, aggressive oxidants like potassium permanganate (KMnO₄) or potassium dichromate under strongly acidic/basic conditions, as these will almost certainly lead to the carboxylic acid. In fact, oxidation of substituted xylenes without careful control often leads to dicarboxylic acids.[4]

    • Recommended Oxidants: Opt for milder, more selective reagents known for stopping at the aldehyde stage. A comparison is provided in the table below.

  • Stoichiometry Control: Use a precise stoichiometry of the oxidant. A slight excess may be needed, but a large excess dramatically increases the risk of over-oxidation. Start with approximately 1.5-2.0 equivalents for oxidants like PCC and adjust based on small-scale test reactions.

  • Reaction Monitoring: Do not let the reaction run for an arbitrary amount of time. Monitor it closely. As soon as the starting material is consumed (or its consumption rate plateaus), quench the reaction immediately to prevent the buildup of the carboxylic acid byproduct.

OxidantTypical ConditionsAdvantagesCommon Side Reactions/Drawbacks
Manganese Dioxide (MnO₂) (activated) Reflux in CHCl₃, Dioxane, or TolueneHeterogeneous (easy workup), generally selective for benzylic/allylic alcohols and aldehydes.Activity varies greatly with preparation method; requires large excess (5-20 eq.); can be slow.
Potassium Permanganate (KMnO₄) Aqueous base, heatInexpensive, powerful.High risk of over-oxidation to carboxylic acid. [4] Poor selectivity.
Nitric Acid (HNO₃) Aqueous, elevated temp/pressureInexpensive.High risk of over-oxidation. [5] Generates NOx gases; can cause unwanted nitration.
**Selenium Dioxide (SeO₂) **Dioxane, water, heatEffective for activated methyl groups.Highly toxic; stoichiometric use required; difficult to remove selenium byproducts.
Pyridinium Chlorochromate (PCC) CH₂Cl₂, room tempMild, selective for primary alcohols to aldehydes. Can oxidize activated methyls.Carcinogenic chromium reagent; workup can be challenging (colloidal chromium byproducts).
Question 3: "During aqueous workup, my yield dropped significantly, and I've identified 3-Amido-4-nitrobenzonitrile as a byproduct. What is happening?"

Answer:

This indicates hydrolysis of the nitrile group. While nitriles are generally stable, they can undergo hydrolysis to primary amides and subsequently to carboxylic acids under either strong acidic or strong basic conditions, particularly with heating.

Causality: The workup procedure, especially if it involves prolonged exposure to strong acid (e.g., HCl wash) or base (e.g., NaHCO₃ or NaOH wash) at elevated temperatures (e.g., residual heat from the reaction), can catalyze the hydration of the nitrile triple bond.

Troubleshooting Steps:

  • Maintain Neutral pH and Low Temperature: Conduct all aqueous washes at or below room temperature. Use dilute, pre-chilled solutions for washes.

  • Minimize Contact Time: Perform extractions and washes efficiently. Avoid letting the organic/aqueous layers sit for extended periods, especially if the pH is not neutral.

  • Buffer the System: If a basic wash is necessary to remove acidic byproducts (like the over-oxidized carboxylic acid), use a mild base like saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like sodium hydroxide (NaOH).

  • Alternative Workup: Consider a non-aqueous workup. After filtering off a heterogeneous oxidant (like MnO₂), the solvent can be evaporated, and the crude product can be directly purified by column chromatography.

Experimental Workflow & Side Reaction Pathway

The following diagram illustrates the desired synthetic route from 3-methyl-4-nitrobenzonitrile and the two most common side reactions discussed.

G SM 3-Methyl-4-nitrobenzonitrile P This compound (Desired Product) SM->P Selective Oxidation (e.g., MnO₂, PCC) SP1 3-Carboxy-4-nitrobenzonitrile (Over-oxidation) P->SP1 Further Oxidation (Harsh Oxidant or Prolonged Time) SP2 3-Amido-4-nitrobenzonitrile (Nitrile Hydrolysis) P->SP2 Hydrolysis (Strong Acid/Base in Workup)

Caption: Desired reaction and major side pathways.

Frequently Asked Questions (FAQs)

Q: Can I use a Reimer-Tiemann or Vilsmeier-Haack reaction to directly formylate 4-nitrobenzonitrile?

A: This is theoretically possible but practically very challenging. The 4-nitrobenzonitrile ring is extremely electron-deficient due to the powerful meta-directing and deactivating effects of both the -NO₂ and -CN groups. Electrophilic aromatic substitution reactions like the Reimer-Tiemann (which requires a phenol) or Vilsmeier-Haack are very slow on such deactivated rings and would require exceptionally harsh conditions, likely leading to decomposition or undesired side reactions like nucleophilic aromatic substitution (SNAr) if a nucleophile is present.[6][7][8] The oxidation of the methyl group is a far more reliable and higher-yielding approach.

Q: How can I best purify the final product away from the starting material and the carboxylic acid byproduct?

A: Silica gel column chromatography is the most effective method.

  • Eluent System: A gradient elution using a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is ideal.

  • Elution Order: The starting material (3-methyl-4-nitrobenzonitrile) is the least polar and will elute first. The desired product (this compound) is next. The over-oxidized byproduct (3-carboxy-4-nitrobenzonitrile) is highly polar and will either elute much later or remain adsorbed to the silica gel.

  • Alternative: An acid-base extraction can be used to remove the bulk of the carboxylic acid impurity before chromatography. Dissolve the crude mixture in ethyl acetate, wash with a saturated NaHCO₃ solution to deprotonate and extract the acid into the aqueous layer, then proceed to chromatograph the organic layer.

Q: What is the expected ¹H NMR chemical shift for the aldehyde proton in the final product?

A: The aldehyde proton (—CHO) of this compound is highly deshielded due to the anisotropy of the carbonyl group and the electron-withdrawing nature of the aromatic ring. You should expect to see a singlet for this proton in the range of δ 10.0-10.5 ppm . Its disappearance in the presence of an oxidizing agent would be a strong indicator of over-oxidation to the carboxylic acid.

Troubleshooting Decision Workflow

This flowchart provides a logical sequence for diagnosing and solving common synthesis problems.

G start Low Yield or Impure Product check_sm TLC/GC shows mainly starting material start->check_sm check_acid Major byproduct is more polar (acid) check_sm->check_acid No sol_sm Increase Temp/Time Check Oxidant Activity check_sm->sol_sm Yes check_other Other byproducts present check_acid->check_other No sol_acid Use Milder Oxidant Reduce Reaction Time Control Stoichiometry check_acid->sol_acid Yes sol_hydrolysis Nitrile Hydrolysis? (Amide byproduct) check_other->sol_hydrolysis Yes end Optimization Complete sol_sm->end sol_acid->end sol_hydrolysis_yes Control Workup pH Keep Temperature Low sol_hydrolysis->sol_hydrolysis_yes Yes sol_other Characterize Byproduct Re-evaluate Reagents and Conditions sol_hydrolysis->sol_other No sol_hydrolysis_yes->end sol_other->end

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 3-Formyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Formyl-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet challenging intermediate. The unique arrangement of an aldehyde, a nitro group, and a nitrile on an aromatic ring presents specific synthetic hurdles. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reduction of the nitro group in this compound is sluggish, incomplete, or yields a complex mixture of products. What are the common causes and how can I resolve this?

This is a frequent challenge due to the presence of three reducible functional groups. The key is achieving chemoselectivity. Incomplete or messy reactions often stem from the choice of reagents, catalyst issues, or suboptimal conditions.

Root Cause Analysis & Solutions:

  • Choice of Reducing Agent: The reactivity of your reducing system is paramount.

    • Catalytic Hydrogenation (e.g., H₂/Pd/C): This is a powerful method but can be overly aggressive. The aldehyde and nitrile groups are also susceptible to reduction, especially under harsh conditions (high pressure or temperature). The catalyst itself is sensitive.

    • Metal/Acid Reductions (e.g., SnCl₂/HCl, Fe/HCl): These are classic methods for nitro group reduction and often show good selectivity for the nitro group over aldehydes and nitriles. However, the strongly acidic conditions can be detrimental to other acid-sensitive groups in more complex substrates. The workup can also be cumbersome.[1]

    • Transfer Hydrogenation (e.g., Ammonium Formate, Cyclohexene): This can be a milder alternative to high-pressure hydrogenation, potentially offering better selectivity.

    • Sodium Dithionite (Na₂S₂O₄): This reagent can be effective for reducing nitro groups in the presence of other functional groups, but its stability in storage is a concern. Always use a fresh, high-quality batch.[1]

  • Catalyst Activity & Poisoning (for Catalytic Hydrogenation):

    • Activity: Catalysts like Palladium on Carbon (Pd/C) can lose activity over time due to improper storage or handling. It is always recommended to use a fresh batch or a trusted, active catalyst.[2]

    • Poisoning: Trace impurities in your starting material, solvent, or even from the reaction atmosphere can poison the catalyst surface, leading to a dramatic drop in reaction rate.[2] Common poisons include sulfur or halide compounds. Purifying the starting material via recrystallization is a crucial first step.

  • Reaction Conditions:

    • Temperature: Many nitro reductions are exothermic. Uncontrolled temperature increases can promote the formation of side products like azoxy or azo compounds.[1] It is critical to maintain proper temperature control, often starting at a lower temperature and allowing the reaction to warm gradually.

    • Stoichiometry: Ensure a sufficient excess of the reducing agent is used, particularly for metal/acid systems, to drive the reaction to completion and consume any partially reduced intermediates (like nitroso or hydroxylamine species).[1]

Troubleshooting Workflow: Incomplete Nitro Reduction

G start Incomplete Nitro Reduction or Low Yield reagent Check Reagent Quality & Stoichiometry start->reagent Is reducing agent fresh? Is stoichiometry correct? catalyst Evaluate Catalyst (if applicable) reagent->catalyst Yes sub_reagent1 Use fresh reagent Increase equivalents reagent->sub_reagent1 conditions Assess Reaction Conditions catalyst->conditions Yes sub_catalyst1 Use fresh/more active catalyst Purify starting material to remove poisons catalyst->sub_catalyst1 sub_conditions1 Optimize temperature (often lower) Increase reaction time Change solvent conditions->sub_conditions1 success Reaction Optimized sub_reagent1->success sub_catalyst1->success sub_conditions1->success

Caption: Troubleshooting workflow for incomplete nitro group reduction.

Q2: I'm attempting a nucleophilic reaction (e.g., Wittig, aldol condensation) at the aldehyde, but the reaction fails or gives poor yields. Why is it unreactive?

The electronic nature of this compound is the primary culprit. The powerful electron-withdrawing effects of both the ortho-nitro group and the para-nitrile group significantly deactivate the aromatic ring. This effect extends to the formyl group, reducing the electrophilicity of the carbonyl carbon.

Mechanistic Insight:

The resonance structures show that the electron density is pulled away from the aldehyde group, making it a less attractive target for nucleophiles compared to a standard benzaldehyde.

Strategies for Improvement:

  • Use Stronger Nucleophiles/More Forcing Conditions: Standard conditions may be insufficient. Consider using more reactive ylides in a Wittig reaction or a stronger base/higher temperature for condensations. However, be aware that harsh conditions can promote side reactions.[3]

  • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., MgBr₂, ZnCl₂, TiCl₄) can coordinate to the carbonyl oxygen, increasing the electrophilicity of the aldehyde and making it more susceptible to nucleophilic attack. A titration of the Lewis acid is recommended to find the optimal loading.

  • Change Reaction Order: Ensure the nucleophile is fully formed before adding the this compound to prevent the substrate from interfering with the nucleophile generation.[4]

Q3: My reaction is clean by TLC, but after workup and purification, the yield is very low. Where is my product going?

Low recovery after a seemingly successful reaction is a common and frustrating issue. The problem often lies in the workup or purification steps.[5]

Potential Causes and Solutions:

  • Aqueous Solubility: The product, especially if the nitro group has been reduced to a polar amine, may have significant solubility in the aqueous layer during extraction.

    • Troubleshooting: Before discarding the aqueous layer, extract it several more times with a different organic solvent (e.g., switch from ethyl acetate to dichloromethane). You can also saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer.

  • Instability on Silica Gel: The aldehyde functional group can be sensitive to acidic silica gel, leading to degradation during column chromatography.

    • Troubleshooting: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralising base, such as triethylamine (~1%). Alternatively, use a different stationary phase like neutral alumina.

  • Product Volatility: While less likely for this specific molecule, some derivatives could be volatile.

    • Troubleshooting: If you suspect volatility, use minimal vacuum and no heat during solvent removal on a rotary evaporator. Check the solvent in the rotovap trap for your product.[5]

Experimental Protocols & Data

Protocol: Chemoselective Reduction of the Nitro Group using SnCl₂•2H₂O

This protocol provides a reliable method for selectively reducing the nitro group in this compound to an amine, leaving the aldehyde and nitrile groups intact.[1]

Materials:

  • This compound (1.0 eq)

  • Stannous chloride dihydrate (SnCl₂•2H₂O) (4.0 eq)

  • Ethanol (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (approx. 0.1 M concentration).

  • Reagent Addition: Add stannous chloride dihydrate (4.0 eq) to the solution. The mixture may become a slurry.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂) will occur. Stir until the pH is basic (~8-9). A tin hydroxide precipitate will form.

  • Workup - Filtration: Filter the resulting slurry through a pad of Celite to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. The desired product should be in the organic layer. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-Formyl-4-aminobenzonitrile.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Reaction Pathway

G cluster_0 This compound cluster_1 3-Formyl-4-aminobenzonitrile start NC-C6H3(CHO)-NO2 end NC-C6H3(CHO)-NH2 start->end  SnCl2*2H2O, EtOH  Reflux

Caption: Selective reduction of the nitro group.

Data Table: Comparison of Common Reducing Agents
Reducing SystemTypical ConditionsProsCons
H₂ (1 atm), 10% Pd/C RT, Ethanol/MethanolClean reaction, high yield if successfulRisk of over-reduction of CHO/CN; Catalyst poisoning is common[2]
SnCl₂•2H₂O Reflux, EthanolExcellent chemoselectivity for NO₂[1]Stoichiometric waste (tin salts); Workup can be tedious
Fe / NH₄Cl Reflux, EtOH/H₂OInexpensive, effective, and environmentally benignCan be slow; requires vigorous stirring
Sodium Dithionite RT, MeOH/H₂OMild conditions, good selectivityReagent has limited shelf life; requires excess reagent[1]

References

Technical Support Center: Impurity Identification in 3-Formyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Formyl-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven, actionable advice for identifying and characterizing impurities using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Our focus is on the practical application of these techniques, explaining the causality behind experimental choices to ensure both accuracy and trustworthiness in your results.

Section 1: Understanding this compound and Its Potential Impurities

This compound (MW: 176.13 g/mol , Formula: C₈H₄N₂O₃) is a key intermediate in synthetic chemistry.[1][2][3][4] Its purity is critical for downstream applications. Impurities can arise from starting materials, side-reactions, or degradation. Understanding the synthesis is key to predicting these impurities. A common route involves the oxidation of a precursor like 4-methyl-3-nitrobenzonitrile.[5]

Common Potential Impurities:

  • Starting Material: 4-methyl-3-nitrobenzonitrile.

  • Over-oxidation Product: 4-cyano-2-nitrobenzoic acid.

  • Incomplete Nitration: 3-Formylbenzonitrile.

  • Positional Isomers: e.g., 4-Formyl-3-nitrobenzonitrile.

  • Residual Solvents: From synthesis and purification (e.g., Ethanol, Ethyl Acetate, Toluene).

Below is a visualization of the target molecule and its most common process-related impurities.

Caption: Key chemical structures in the analysis of this compound.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR is the primary technique for structural confirmation and quantification of impurities with distinct proton or carbon environments.

Frequently Asked Questions (NMR)

Q1: What are the expected ¹H NMR signals for pure this compound?

  • A1: The ¹H NMR spectrum is characterized by three aromatic protons and one aldehyde proton. Due to the strong electron-withdrawing effects of the nitro (-NO₂) and nitrile (-CN) groups, all protons are shifted downfield.

    • Aldehyde Proton (-CHO): A singlet expected around δ 10.5 ppm .

    • Aromatic Protons: Three protons on the benzene ring, which will appear as a complex multiplet or as distinct doublets and doublet of doublets between δ 8.0 and 8.8 ppm .[5] The exact splitting pattern depends on the coupling constants between adjacent protons.

Q2: How can I identify common impurities in my ¹H NMR spectrum?

  • A2: Look for characteristic signals that do not belong to the main compound.

    • 4-Methyl-3-nitrobenzonitrile (Starting Material): A sharp singlet for the methyl (-CH₃) protons will appear significantly upfield, typically around δ 2.6 ppm .

    • 4-Cyano-2-nitrobenzoic Acid (Over-oxidation): The aldehyde proton signal at ~10.5 ppm will be absent, and a very broad singlet for the carboxylic acid proton (-COOH) may appear far downfield (>δ 12 ppm ), which can exchange with D₂O.

    • Residual Solvents: These appear as characteristic peaks (e.g., ethyl acetate at δ 2.04 and 4.12 ppm).[6][7][8] Referencing a standard table of NMR solvent impurities is essential.[6][7][9][10][11]

Q3: Which deuterated solvent is best for this analysis?

  • A3: Chloroform-d (CDCl₃) is a good first choice due to its excellent solubilizing power for many organic compounds and relatively clean spectral window. However, if your aromatic signals are obscured by the residual solvent peak (δ 7.26 ppm), consider using Acetone-d₆ or DMSO-d₆ .[12] DMSO-d₆ is particularly useful for acidic impurities like the carboxylic acid, as it helps to sharpen the exchangeable proton signal.

NMR Troubleshooting Guide
Issue EncounteredProbable Cause(s)Recommended Solution(s)
Broad Peaks Poor shimming; Sample is too concentrated or has poor solubility; Paramagnetic impurities.Re-shim the instrument. Dilute the sample or filter it to remove suspended particles.[13] If paramagnetism is suspected, check for metal contamination.
Noisy Baseline / Low S/N Sample is too dilute; Insufficient number of scans.Concentrate the sample if possible. Increase the number of scans to improve the signal-to-noise ratio.
Unexpected Peaks Contamination from glassware (e.g., acetone from washing); Residual solvents; "Folded" peaks due to incorrect spectral width.[12][14]Ensure glassware is meticulously clean and dry.[12] Reference solvent impurity tables.[8][9] Expand the spectral width if aliasing is suspected.[14]
Incorrect Integration Phasing error; Poor baseline correction; Peak overlap.Manually re-phase the spectrum and apply a baseline correction. If peaks overlap, use deconvolution software or try a different solvent to improve peak separation.[12]
Experimental Protocol: NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. If particulates are visible, filter the solution through a small plug of glass wool into the NMR tube.

  • Transfer: Carefully transfer the solution to a clean 5 mm NMR tube.

  • Analysis: Insert the tube into the spectrometer, lock, shim, and acquire the spectrum.

Section 3: Mass Spectrometry (MS) Analysis

MS provides crucial information about the molecular weight of the compound and its impurities, as well as structural clues from fragmentation patterns.

Frequently Asked Questions (MS)

Q1: What is the expected molecular ion peak (m/z) for this compound?

  • A1: The compound has a molecular weight of 176.13.[1][2][3][4] In positive ion mode, you would expect to see the protonated molecule [M+H]⁺ at m/z 177.1 . In negative ion mode, you might see the deprotonated molecule [M-H]⁻ at m/z 175.1 or the molecular anion [M]⁻˙ at m/z 176.1 . The nitrogen rule applies, as the molecule has an even number of nitrogen atoms, resulting in an even nominal molecular mass.[15][16]

Q2: What are the typical fragmentation patterns for this molecule?

  • A2: The fragmentation is influenced by the functional groups. Common losses include:

    • Loss of -NO₂: A fragment corresponding to [M - 46]⁺.

    • Loss of -CHO: A fragment corresponding to [M - 29]⁺.

    • Loss of -CN: A fragment corresponding to [M - 26]⁺.

    • Benzonitrile Fragmentation: Benzonitrile and its derivatives are known to lose HCN or HNC, leading to benzyne-type radical cations.[17][18]

The NIST WebBook provides reference mass spectra for related compounds like 2-nitrobenzaldehyde, which can be a useful guide for expected fragmentation.[19]

Q3: Which ionization technique is best: ESI or APCI?

  • A3: Electrospray Ionization (ESI) is generally the preferred method for this compound. It is a soft ionization technique that is likely to produce a strong molecular ion peak ([M+H]⁺), which is critical for identifying the parent compound and impurities.[20] Atmospheric Pressure Chemical Ionization (APCI) could also be used, but may induce more in-source fragmentation. The choice depends on the stability of the analyte and the desired level of fragmentation.[20]

MS Troubleshooting Guide
Issue EncounteredProbable Cause(s)Recommended Solution(s)
No Signal / No Peaks Clogged ESI capillary; No stable spray; Sample too dilute; Detector issue.Check for clogs and ensure a stable, visible spray.[21] Increase sample concentration.[20] If the problem persists, the detector may need service.[22]
No Molecular Ion Peak In-source fragmentation; Unsuitable ionization mode/parameters.Reduce source fragmentation energy (e.g., cone voltage). Optimize spray conditions (gas flow, temperature).[23] Ensure the mobile phase is compatible with ionization (e.g., slightly acidic for positive ESI).[24]
Poor Mass Accuracy Instrument requires calibration.Perform a mass calibration using the appropriate standard for your mass range.[20] Check calibration frequently if high mass accuracy is critical.[23]
High Background/Contamination Contaminated solvent, tubing, or sample; Carryover from previous injection.Run a blank with fresh, LC-MS grade solvent.[21] Implement needle washes between injections to reduce carryover.[21] Ensure meticulous sample preparation.[24]
Overall Impurity Identification Workflow

The following diagram outlines a systematic approach to identifying an unknown impurity using both NMR and MS data.

Impurity_ID_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Hypothesis & Confirmation A Acquire 1H NMR Spectrum C Identify Unknown Peaks in NMR Spectrum A->C B Acquire LC-MS Data D Extract m/z of Impurity from MS B->D E Propose Structure Based on NMR Shifts & m/z C->E D->E F Analyze MS/MS Fragmentation Pattern E->F Validate G Confirm Structure F->G

Caption: A systematic workflow for impurity identification using NMR and MS.

References

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Di-formylation Side Reactions

Welcome to the Technical Support Center dedicated to providing in-depth guidance on preventing di-formylation side reactions in aromatic synthesis. This resource is designed to empower researchers with the knowledge to troubleshoot and optimize their formylation reactions, ensuring high selectivity for the desired mono-formylated products.

Introduction: The Challenge of Di-formylation

Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a cornerstone of organic synthesis, providing key intermediates for pharmaceuticals and fine chemicals.[1][2] However, for highly activated aromatic substrates such as phenols and anilines, the reaction can be overly zealous, leading to the formation of undesired di-formylated byproducts.[1][3][4] This not only reduces the yield of the target molecule but also complicates purification processes. Understanding the underlying principles of electrophilic aromatic substitution and the specific mechanisms of different formylation reactions is paramount to controlling this side reaction.

This guide provides a structured approach to diagnosing and solving di-formylation issues, focusing on the widely used Duff and Vilsmeier-Haack reactions, with insights applicable to other formylation methods.

Frequently Asked Questions (FAQs)

Q1: Why does di-formylation occur, especially with phenols?

A: Di-formylation is a common side reaction when the aromatic substrate is highly activated, meaning it is electron-rich.[1] Phenols are prime candidates for this due to the strong electron-donating nature of the hydroxyl group, which significantly increases the nucleophilicity of the aromatic ring at the ortho and para positions.[5][6] If both ortho positions are available and the reaction conditions are not carefully controlled, the mono-formylated product, which is still an activated phenol, can undergo a second formylation.[3][5]

Q2: Which formylation reactions are most prone to di-formylation?

A: The Duff reaction, which uses hexamethylenetetramine (HMTA) for the ortho-formylation of phenols, is particularly known for producing di-formylated products if both ortho positions are unsubstituted.[3][5] The Vilsmeier-Haack reaction, employing the Vilsmeier reagent (formed from DMF and POCl₃), can also lead to di-formylation of highly reactive substrates if an excess of the reagent is used.[1][7]

Q3: How do electronic and steric effects influence di-formylation?

A:

  • Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring increase its reactivity towards electrophilic attack, making di-formylation more likely.[8][9] Conversely, electron-withdrawing groups (EWGs) deactivate the ring, reducing the likelihood of even mono-formylation.

  • Steric Hindrance: Bulky substituents on the aromatic ring can physically block the approach of the formylating agent to certain positions.[9][10] This can be exploited to prevent di-formylation. For instance, a large group at one ortho position will likely prevent formylation at that site and may also hinder attack at the other ortho position to some extent.

Q4: Can changing the formylation method help avoid di-formylation?

A: Yes. If you are consistently observing di-formylation with a particular method, switching to a different one can be a viable strategy. For example, the Reimer-Tiemann reaction, which uses chloroform and a strong base, typically shows a strong preference for mono-ortho-formylation of phenols.[11][12] Another approach is the use of magnesium chloride and paraformaldehyde, which has been shown to give high yields of mono-ortho-formylated phenols.[13]

Troubleshooting Guide: Minimizing Di-formylation

This section provides a problem-and-solution framework for common scenarios encountered during aromatic formylation.

Scenario 1: Significant Di-formylation in a Duff Reaction

Problem: Your Duff reaction on a phenol with two available ortho positions is yielding a substantial amount of the 2,6-diformyl product.

Root Cause Analysis: The primary culprits are often an excess of the formylating agent (HMTA) and/or reaction conditions that are too harsh.

Solutions:

  • Control Stoichiometry: This is the most critical parameter.[1] Carefully adjust the molar ratio of HMTA to your phenolic substrate. Start with a 1:1 ratio and incrementally increase it if the reaction is too slow, while monitoring for the onset of di-formylation using techniques like TLC or HPLC.[3] A recent study on the mechanochemical Duff reaction also highlights that controlling the stoichiometry of HMTA allows for easy access to di-formylated phenols, implying that limiting it is key to achieving mono-formylation.[14]

  • Optimize Reaction Temperature and Time: Higher temperatures can drive the reaction towards multiple substitutions.[3] Maintain the lowest effective temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely and quench it as soon as the desired mono-formylated product reaches its maximum concentration to prevent further reaction.[3]

  • Choice of Acid: The Duff reaction is acid-catalyzed. Using a milder acid might temper the reactivity and improve selectivity. While trifluoroacetic acid is often used, exploring other acids could be beneficial.[3][15]

start High Di-formylation in Duff Reaction check_ratio Check HMTA:Substrate Ratio start->check_ratio is_excess Is Ratio > 1.2:1? check_ratio->is_excess reduce_ratio Reduce Ratio to ~1:1 is_excess->reduce_ratio Yes monitor_temp Monitor Reaction Temperature & Time is_excess->monitor_temp No reduce_ratio->monitor_temp is_high_temp Is Temperature > 100°C? monitor_temp->is_high_temp reduce_temp Lower Temperature (e.g., 70-90°C) & Monitor by TLC/HPLC is_high_temp->reduce_temp Yes check_acid Consider Acid Catalyst is_high_temp->check_acid No reduce_temp->check_acid milder_acid Test Milder Acid check_acid->milder_acid end Selective Mono-formylation Achieved milder_acid->end

Caption: Troubleshooting workflow for minimizing di-formylation in the Duff reaction.

Scenario 2: Di-formylation in a Vilsmeier-Haack Reaction

Problem: Formylation of your electron-rich aromatic or heteroaromatic compound using the Vilsmeier-Haack reaction results in a mixture of mono- and di-formylated products.

Root Cause Analysis: The Vilsmeier reagent is a potent electrophile, and an excess of it will readily react with the activated mono-formylated product.[1]

Solutions:

  • Stoichiometry of the Vilsmeier Reagent: Similar to the Duff reaction, the molar ratio of the formylating agent to the substrate is crucial. For selective mono-formylation, use a ratio of approximately 1:1 to 1.5:1 of the Vilsmeier reagent to your substrate.[1] Using a large excess will almost certainly lead to di-formylation.[1]

  • Controlled Addition and Temperature: The Vilsmeier reagent should be pre-formed at a low temperature (e.g., 0°C) before the substrate is added.[1] Add the substrate solution dropwise to the cold Vilsmeier reagent to maintain a low concentration of the substrate and minimize localized heating.[1] The reaction temperature should be kept as low as possible while still allowing the reaction to proceed. For highly reactive substrates, this might be room temperature or even lower. For less reactive substrates that require heating, increase the temperature gradually and monitor the product distribution carefully.[1][16]

ParameterRecommendation for Mono-formylationRationale
Vilsmeier Reagent Stoichiometry 1.0 - 1.5 equivalentsMinimizes the availability of the electrophile for a second attack on the mono-formylated product.[1]
Temperature of Reagent Formation 0°CEnsures complete and controlled formation of the Vilsmeier reagent before substrate addition.[1]
Reaction Temperature 0°C to 60°C (Substrate Dependent)Lower temperatures decrease the rate of the second formylation more significantly than the first. Start low and increase only if necessary.[1][16]
Mode of Addition Dropwise addition of substrate to reagentMaintains a high concentration of the reagent relative to the substrate at the point of mixing, favoring the initial reaction.

Experimental Protocols

Protocol 1: Selective Mono-ortho-formylation of a Phenol via a Modified Duff Reaction

This protocol is designed to favor the synthesis of the mono-formylated product.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the phenolic substrate (1 equivalent) in trifluoroacetic acid.

  • Reagent Addition: Add hexamethylenetetramine (HMTA) (1.1 equivalents) portion-wise to the stirred solution.

  • Heating and Monitoring: Heat the reaction mixture to 70°C.[3] Monitor the progress of the reaction by TLC or HPLC every 15-30 minutes.

  • Quenching: Once the consumption of the starting material is nearly complete and the formation of the di-formylated product is minimal, cool the reaction mixture to room temperature.

  • Work-up: Dilute the mixture with methylene chloride and wash with brine. Extract the aqueous layer with methylene chloride. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for purification.[3]

Protocol 2: Selective Mono-formylation of an Activated Aromatic using the Vilsmeier-Haack Reaction

This protocol emphasizes controlled conditions to prevent over-reaction.

  • Vilsmeier Reagent Formation: In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) (1.0 equivalent) dropwise with vigorous stirring.[1] Allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.[1]

  • Substrate Addition: Dissolve the electron-rich aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.[1]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates consumption of the starting material. If the reaction is sluggish, it may be gently heated (e.g., to 40-60°C), but this increases the risk of di-formylation.[1]

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Add a solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the iminium salt intermediate.

  • Work-up: Stir the mixture until the hydrolysis is complete (often indicated by a color change or precipitation of the product). Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate to yield the crude aldehyde.

start Goal: Mono-formylation of Activated Aromatic Compound substrate_type What is the substrate? start->substrate_type phenol Phenol (ortho-formylation desired) substrate_type->phenol Phenol other_activated Other Electron-Rich Aromatic (e.g., Aniline derivative, Pyrrole) substrate_type->other_activated Other duff Try Duff Reaction phenol->duff vilsmeier Try Vilsmeier-Haack Reaction other_activated->vilsmeier check_diform Di-formylation Observed? duff->check_diform vilsmeier->check_diform troubleshoot Apply Troubleshooting Guide: - Adjust Stoichiometry - Lower Temperature - Monitor Closely check_diform->troubleshoot Yes success Successful Mono-formylation check_diform->success No still_diform Still significant di-formylation? troubleshoot->still_diform switch_method Consider Alternative Methods: - Reimer-Tiemann - MgCl2/Paraformaldehyde still_diform->switch_method Yes still_diform->success No switch_method->success

Caption: Decision-making workflow for selecting and optimizing a formylation method to avoid di-formylation.

References

Technical Support Center: Minimizing Resin Formation in Formylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a common and often frustrating challenge in organic synthesis: resin and polymer formation during formylation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter undesirable polymerization when attempting to introduce a formyl group onto a substrate. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot and optimize your reactions effectively.

Introduction: The Root of the Problem - Uncontrolled Reactivity

Formylation reactions, staples in the synthetic chemist's toolbox for generating aldehydes, are classic examples of electrophilic aromatic substitution (EAS). Reactions like the Vilsmeier-Haack, Gattermann, Gattermann-Koch, and Reimer-Tiemann all rely on the generation of a reactive electrophile that is intercepted by an electron-rich aromatic system.[1][2] However, the very nature of these reactions—activating conditions and highly reactive intermediates—can create a perfect storm for polymerization.

Resin formation is typically the result of uncontrolled side reactions where the starting material, the desired product, or reactive intermediates self-condense or react with the formylating agent to form complex, often insoluble, polymeric materials. This not only drastically reduces the yield of the desired aldehyde but also complicates purification significantly. Understanding the underlying mechanisms of these side reactions is the first step toward their prevention.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My Vilsmeier-Haack reaction is producing a significant amount of dark, insoluble tar.

Question: I'm trying to formylate an electron-rich heterocycle using DMF and POCl₃, but my flask is ending up with a large amount of intractable resin. What's causing this, and how can I prevent it?

Answer: This is a very common issue in Vilsmeier-Haack reactions, often stemming from the high reactivity of both the Vilsmeier reagent and the substrate.[3]

Underlying Causes:

  • Thermal Instability: The Vilsmeier reagent (a chloroiminium salt) itself can be thermally unstable.[4][5][6] At elevated temperatures, it can decompose, leading to a cascade of side reactions. The reaction between the Vilsmeier intermediate and the substrate can also be highly exothermic, and without proper temperature control, this can lead to thermal runaways and polymerization.[4][5][6]

  • Substrate Reactivity: Highly activated substrates, such as pyrroles, indoles, and phenols, are excellent nucleophiles.[7][8] This high reactivity can sometimes lead to multiple formylations or other electrophilic attacks on the already formylated product, initiating polymerization.

  • Stoichiometry and Order of Addition: An excess of the Vilsmeier reagent can lead to side reactions. The order of addition is also critical; for instance, adding the substrate to a pre-formed Vilsmeier reagent is often recommended to maintain better control over the reaction.

Troubleshooting Protocol:

  • Strict Temperature Control:

    • Prepare the Vilsmeier reagent at a low temperature (typically 0 °C to 10 °C).[9]

    • Maintain this low temperature during the addition of your substrate.

    • Monitor the internal temperature of the reaction. If a significant exotherm is observed, improve cooling or slow down the rate of addition. For some highly reactive substrates, temperatures as low as -20 °C may be necessary.

  • Optimize Stoichiometry:

    • Use a minimal excess of the Vilsmeier reagent. A 1.1 to 1.5 molar equivalent is a good starting point.

    • Consider a reverse addition: add the Vilsmeier reagent dropwise to a solution of the substrate. This can help to avoid a high local concentration of the reactive electrophile.

  • Solvent Choice:

    • The choice of solvent is crucial. While DMF is a reactant, an additional co-solvent can be used.[10] Halogenated hydrocarbons like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[10] Using a solvent in which the product has limited solubility can sometimes be advantageous, as it may precipitate out of the reaction mixture, preventing further reactions.[10]

  • Work-up Procedure:

    • Quench the reaction by pouring it onto crushed ice. This will hydrolyze the intermediate iminium salt to the aldehyde and deactivate any remaining Vilsmeier reagent.

    • A basic work-up with an aqueous solution of sodium bicarbonate or sodium acetate can help to neutralize the acidic mixture and facilitate the precipitation of the product while keeping some polymeric byproducts in solution.

Issue 2: During the Gattermann or Gattermann-Koch formylation of my phenol, I'm observing significant resinification.

Question: I am attempting a Gattermann-Koch reaction on a substituted phenol, and the reaction mixture is turning dark and viscous, indicating polymer formation. Why is this happening?

Answer: Phenols are particularly susceptible to resin formation under the strongly acidic conditions of the Gattermann and Gattermann-Koch reactions.[11]

Underlying Causes:

  • Acid-Catalyzed Polymerization: The combination of a strong Lewis acid (like AlCl₃) and a protic acid (HCl) creates a highly acidic environment.[12][13] Phenols can be protonated and subsequently lose water to form reactive intermediates that can attack other phenol molecules, leading to the formation of phenol-formaldehyde-type resins.

  • Substrate Instability: Phenols and other activated aromatic compounds can be sensitive to strong acids and may decompose or polymerize under the reaction conditions. The Gattermann-Koch reaction is generally not applicable to phenol and phenol ether substrates for this reason.[12][14]

Troubleshooting Protocol:

  • Consider a Milder Formylation Method: For sensitive substrates like phenols, the Gattermann and Gattermann-Koch reactions are often too harsh. Consider alternative methods:

    • Vilsmeier-Haack Reaction: This is often a milder alternative for formylating phenols.[9]

    • Duff Reaction: This method uses hexamethylenetetramine in an acidic medium and is specific for the ortho-formylation of phenols.[11]

    • Reimer-Tiemann Reaction: While it has its own set of potential side reactions, it is performed under basic conditions and can be a suitable alternative for the ortho-formylation of phenols.[15][16]

  • Modification of Gattermann Conditions (for less sensitive substrates):

    • Use a less aggressive Lewis acid. Zinc chloride (ZnCl₂) can sometimes be used in place of aluminum chloride.[12]

    • For the Gattermann-Koch reaction, the presence of a copper(I) chloride co-catalyst is often necessary, especially when using less reactive Lewis acids or lower pressures of carbon monoxide.[14][17]

Issue 3: My Reimer-Tiemann reaction is yielding a dark, tarry mess instead of the desired salicylaldehyde.

Question: I am performing a Reimer-Tiemann reaction on a naphthol derivative, and the work-up is complicated by a large amount of dark, resinous material. What are the likely culprits?

Answer: The Reimer-Tiemann reaction, which involves the formylation of phenols with chloroform in a strong base, proceeds via a dichlorocarbene intermediate.[15][16][18] This highly reactive species can lead to several side reactions.

Underlying Causes:

  • Dichlorocarbene Reactivity: Dichlorocarbene is a potent electrophile and can react in undesirable ways.[19] It can react with the solvent, the starting material at positions other than the desired one, or with the product itself, leading to complex mixtures and polymers.

  • Alkaline Condensation: The strongly basic and often hot conditions of the Reimer-Tiemann reaction can promote aldol-type condensation reactions involving the newly formed aldehyde product, leading to colored and polymeric byproducts.

  • Oxidation: Phenols are susceptible to oxidation under basic conditions, which can contribute to the formation of dark-colored impurities.

Troubleshooting Protocol:

  • Temperature Control: Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating can significantly increase the rate of side reactions.

  • Stoichiometry of Chloroform: Use a minimal excess of chloroform. A large excess can increase the likelihood of side reactions.

  • Vigorous Stirring: The reaction is often biphasic (aqueous base and organic chloroform).[16][18] Vigorous stirring is essential to ensure efficient mixing and to avoid localized overheating and high concentrations of reactants. The use of a phase-transfer catalyst can sometimes be beneficial.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

  • Alternative Work-up: After the reaction is complete, carefully acidify the cooled reaction mixture with dilute acid (e.g., HCl or H₂SO₄) to a pH of around 5-6. This will protonate the phenoxide and any basic byproducts, which can then be extracted into an organic solvent. A subsequent wash with a solution of sodium bisulfite can sometimes help to remove colored impurities by forming adducts with aldehydic groups.

Summary of Key Parameters for Minimizing Resin Formation

ReactionKey ParameterRecommended ActionRationale
Vilsmeier-Haack TemperatureMaintain low temperatures (0-10 °C) during reagent formation and substrate addition.[9]The Vilsmeier reagent is thermally unstable, and the reaction can be exothermic.[4][5][6]
StoichiometryUse a minimal excess of the Vilsmeier reagent (1.1-1.5 eq.).Prevents side reactions with the product and unreacted starting material.
Gattermann/Gattermann-Koch Substrate ChoiceAvoid highly activated and acid-sensitive substrates like phenols.[12][14]Strong Lewis acids can cause decomposition and polymerization of sensitive substrates.[11]
Catalyst SystemConsider milder Lewis acids (e.g., ZnCl₂) and the use of co-catalysts (e.g., CuCl).[12][17]Reduces the harshness of the reaction conditions.
Reimer-Tiemann TemperatureUse the lowest effective temperature.Minimizes alkaline condensation and other side reactions.
AtmosphereConduct the reaction under an inert atmosphere.Prevents oxidation of the phenolic substrate.
MixingEnsure vigorous stirring, especially in biphasic systems.[16][18]Promotes efficient reaction and prevents localized overheating.

Visualizing the Problem: A Troubleshooting Workflow

Below is a generalized workflow for troubleshooting resin formation in formylation reactions.

resin_troubleshooting start Resin Formation Observed in Formylation Reaction check_reaction Identify Formylation Method (Vilsmeier, Gattermann, Reimer-Tiemann, etc.) start->check_reaction vilsmeier Vilsmeier-Haack check_reaction->vilsmeier POCl₃/DMF gattermann Gattermann / Gattermann-Koch check_reaction->gattermann HCN/HCl or CO/HCl + Lewis Acid reimer_tiemann Reimer-Tiemann check_reaction->reimer_tiemann CHCl₃/Base v_temp Lower Reaction Temperature (0°C or below) vilsmeier->v_temp g_substrate Assess Substrate Stability (Phenol or highly activated?) gattermann->g_substrate rt_temp Lower Reaction Temperature reimer_tiemann->rt_temp v_stoich Optimize Stoichiometry (Reduce Vilsmeier reagent) v_temp->v_stoich v_addition Change Order of Addition (Reverse addition) v_stoich->v_addition v_solvent Modify Solvent System v_addition->v_solvent end Optimized Reaction (Reduced Resin Formation) v_solvent->end g_alt_method Switch to Milder Method (Vilsmeier, Duff, Reimer-Tiemann) g_substrate->g_alt_method Yes g_catalyst Use Milder Lewis Acid (e.g., ZnCl₂) g_substrate->g_catalyst No g_alt_method->end g_catalyst->end rt_stir Increase Stirring Rate (Ensure good mixing) rt_temp->rt_stir rt_inert Use Inert Atmosphere (N₂ or Ar) rt_stir->rt_inert rt_workup Optimize Work-up (Careful acidification, bisulfite wash) rt_inert->rt_workup rt_workup->end

Caption: A decision-making workflow for troubleshooting resin formation in common formylation reactions.

Concluding Remarks

Minimizing resin formation during formylation reactions is a multi-faceted challenge that requires careful control over reaction parameters and a solid understanding of the underlying reaction mechanisms. By systematically addressing factors such as temperature, stoichiometry, solvent, and the inherent reactivity of the substrate, it is possible to significantly improve the yield and purity of the desired aldehyde product. When one formylation method proves too harsh, do not hesitate to explore the diverse range of alternative methods available to the modern synthetic chemist.

References

Stability of 3-Formyl-4-nitrobenzonitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Formyl-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and detailed protocols for handling this versatile reagent under various chemical environments. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound at pH extremes?

A1: this compound possesses three functional groups sensitive to pH: a nitrile, an aldehyde, and a nitro group on an aromatic ring.

  • Under acidic conditions , the primary concern is the hydrolysis of the nitrile group to a carboxylic acid, which typically requires heating.[1][2] The aldehyde and nitro groups are generally stable under these conditions.

  • Under basic conditions , both the nitrile and the aldehyde groups are reactive. The nitrile can be hydrolyzed to a carboxylate salt.[3][4] The aldehyde, lacking α-hydrogens, is susceptible to the Cannizzaro reaction, a disproportionation reaction that yields an alcohol and a carboxylic acid, especially in the presence of a strong base.[5][6]

Q2: How do the electron-withdrawing groups on the aromatic ring influence the molecule's reactivity?

A2: The potent electron-withdrawing effects of the nitro and nitrile groups significantly impact the molecule's reactivity. These groups deactivate the aromatic ring towards electrophilic substitution but activate it for nucleophilic aromatic substitution. The electron-deficient nature of the benzene ring also enhances the electrophilicity of the formyl carbon, potentially influencing its reactivity towards nucleophiles.

Q3: Can I selectively react with one functional group while leaving the others intact?

A3: Selective transformation is possible with careful control of reaction conditions. For instance, reduction of the aldehyde to an alcohol can be achieved using mild reducing agents like sodium borohydride without affecting the nitro or nitrile groups.[7] Conversely, harsher reducing conditions, such as catalytic hydrogenation, would likely reduce both the nitro group and the aldehyde.[7] Selective hydrolysis of the nitrile group without triggering the Cannizzaro reaction of the aldehyde would require carefully controlled, milder basic conditions.[8][9]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Unexpected Side Product Formation Under Basic Conditions

Symptoms:

  • You observe the formation of two unexpected products in your reaction mixture when treating this compound with a strong base (e.g., concentrated NaOH or KOH).

  • NMR or LC-MS analysis suggests the presence of both a carboxylic acid and an alcohol derivative of your starting material.

Probable Cause: The Cannizzaro Reaction

The formyl group in this compound lacks α-hydrogens, making it a prime candidate for the base-induced Cannizzaro reaction.[5] In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to a carboxylic acid.[5][6]

Troubleshooting Workflow:

G start Start: Unexpected products under basic conditions check_base Check Base Concentration start->check_base high_base Is base concentration high? check_base->high_base reduce_base Action: Reduce base concentration or use a weaker base (e.g., K2CO3) high_base->reduce_base Yes check_temp Check Reaction Temperature high_base->check_temp No end_ok Problem Resolved reduce_base->end_ok high_temp Is temperature elevated? check_temp->high_temp reduce_temp Action: Run reaction at a lower temperature (e.g., 0 °C to RT) high_temp->reduce_temp Yes consider_alt Consider alternative synthetic route not requiring strong base high_temp->consider_alt No reduce_temp->end_ok consider_alt->end_ok

Caption: Troubleshooting the Cannizzaro Reaction.

Solutions:

  • Reduce Base Concentration: The Cannizzaro reaction is often dependent on the concentration of the base.[5] Lowering the molarity of your hydroxide solution can suppress this side reaction.

  • Use a Weaker Base: If your desired reaction can proceed with a milder base (e.g., potassium carbonate), this will likely prevent the Cannizzaro reaction.

  • Control Temperature: Running the reaction at a lower temperature can help to minimize the rate of the Cannizzaro reaction relative to your desired transformation.

Issue 2: Slow or Incomplete Nitrile Hydrolysis Under Acidic Conditions

Symptoms:

  • After prolonged heating in an acidic medium, you still have a significant amount of starting material or the intermediate amide.

  • The yield of the desired carboxylic acid is low.

Probable Cause: Insufficiently Forcing Conditions

Nitrile hydrolysis, particularly the second step of hydrolyzing the intermediate amide to a carboxylic acid, can be slow and often requires forcing conditions (e.g., elevated temperatures and concentrated acid).[1][10]

Troubleshooting Workflow:

G start Start: Incomplete nitrile hydrolysis under acidic conditions check_acid Check Acid Concentration start->check_acid low_acid Is acid concentration low? check_acid->low_acid increase_acid Action: Increase acid concentration (e.g., use conc. HCl or H2SO4) low_acid->increase_acid Yes check_temp Check Reaction Temperature low_acid->check_temp No end_ok Problem Resolved increase_acid->end_ok low_temp Is temperature too low? check_temp->low_temp increase_temp Action: Increase reaction temperature (e.g., heat to reflux) low_temp->increase_temp Yes check_time Check Reaction Time low_temp->check_time No increase_temp->end_ok short_time Is reaction time too short? check_time->short_time increase_time Action: Extend reaction time and monitor by TLC or LC-MS short_time->increase_time Yes short_time->end_ok No increase_time->end_ok

Caption: Optimizing Acidic Nitrile Hydrolysis.

Solutions:

  • Increase Acid Concentration: Using a more concentrated acid, such as concentrated hydrochloric acid or sulfuric acid, can accelerate the hydrolysis.

  • Increase Temperature: Heating the reaction mixture under reflux is a common practice to drive nitrile hydrolysis to completion.[1]

  • Extend Reaction Time: Monitor the reaction's progress using an appropriate technique (TLC, GC, or LC-MS) and continue heating until the starting material is consumed.

Stability and Reactivity Summary

The following table summarizes the expected behavior of this compound under various conditions.

ConditionReagent ExampleTemperatureNitrile GroupFormyl GroupNitro GroupPrimary Product(s)
Mild Acid Dilute HClRoom TempStableStableStableNo Reaction
Strong Acid Conc. H₂SO₄, HeatRefluxHydrolyzed StableStable5-Cyano-2-nitrobenzoic acid
Mild Base K₂CO₃ in aq. alcoholRoom TempSlowly Hydrolyzed StableStable3-Formyl-4-nitrobenzamide
Strong Base 10M NaOH, HeatRefluxHydrolyzed Cannizzaro Rxn Stable5-Cyano-2-nitrobenzoate and 5-cyano-2-nitrobenzyl alcohol

Experimental Protocols

Protocol 1: Acidic Hydrolysis of the Nitrile Group

This protocol outlines the conversion of the nitrile group to a carboxylic acid under acidic conditions.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice bath

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, cautiously add this compound (1 equivalent) to a mixture of concentrated H₂SO₄ and water (e.g., 1:1 v/v).

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

  • The product, 5-cyano-2-nitrobenzoic acid, should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from an appropriate solvent (e.g., aqueous ethanol) for further purification if necessary.

Protocol 2: Handling Under Basic Conditions (Minimizing Cannizzaro Reaction)

This protocol is for reactions where the integrity of the formyl group is desired under basic conditions.

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Ethanol/Water solvent mixture

  • Round-bottom flask

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent mixture like ethanol/water.

  • Add a mild base such as potassium carbonate (1.5-2 equivalents).

  • Stir the reaction at room temperature.

  • Monitor the reaction carefully by TLC or LC-MS for the consumption of starting material and the formation of the desired product.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Mechanistic Pathways

G cluster_acid Acidic Nitrile Hydrolysis cluster_base Basic Conditions A1 This compound A2 Protonated Nitrile A1->A2 + H+ A3 Amide Intermediate A2->A3 + H2O, -H+ A4 5-Cyano-2-nitrobenzoic acid A3->A4 + H2O, H+ B1 This compound B2 Cannizzaro Reaction (Strong Base) B1->B2 B3 Nitrile Hydrolysis (Mild Base) B1->B3 B4 5-Cyano-2-nitrobenzoate + 5-Cyano-2-nitrobenzyl alcohol B2->B4 B5 3-Formyl-4-nitrobenzamide B3->B5

Caption: Reaction pathways under acidic and basic conditions.

References

Technical Support Center: Optimizing Reaction Conditions for 3-Formyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Formyl-4-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate.[1] We will delve into the causality behind experimental choices, providing you with the rationale to troubleshoot and optimize your reaction conditions effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My oxidation of 3-methyl-4-nitrobenzonitrile to this compound is resulting in low yields. What are the likely causes and how can I improve it?

Answer: Low yields in the oxidation of the methyl group are a common hurdle. The primary causes often revolve around incomplete reaction, over-oxidation to the carboxylic acid, or side reactions. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Insufficient Oxidant: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent. Common oxidants for this transformation include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[2] However, these can be harsh. Milder, more selective methods are often preferred.

    • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider extending it or cautiously increasing the temperature. Be aware that excessive heat can promote over-oxidation.

  • Over-oxidation to 3-carboxy-4-nitrobenzonitrile:

    • Choice of Oxidant: Strong oxidizing agents like potassium permanganate can easily oxidize the aldehyde to a carboxylic acid.[2] Consider using milder and more selective oxidizing agents. One effective method involves the use of N,N-dimethylformamide dimethyl acetal to form an enamine intermediate from the methyl group, followed by oxidative cleavage with sodium periodate (NaIO₄). This two-step, one-pot procedure can provide the desired aldehyde in good yield.

    • Controlling Reaction Conditions: If using a stronger oxidant, precise control of temperature and reaction time is critical. Running the reaction at lower temperatures and carefully monitoring for the disappearance of the starting material and the appearance of the product can help minimize over-oxidation.

  • Side Reactions:

    • Benzylic Bromination followed by Hydrolysis: An alternative route involves the bromination of the methyl group using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide, followed by hydrolysis of the resulting benzyl bromide to the alcohol, which is then oxidized to the aldehyde. Incomplete bromination or di-bromination can lead to a mixture of products.

Troubleshooting Workflow for Low Oxidation Yield

G start Low Yield in Oxidation check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material remains over_oxidation Over-oxidation to Carboxylic Acid check_completion->over_oxidation Carboxylic acid by-product side_reactions Side Reactions Detected check_completion->side_reactions Multiple unidentified spots extend_time Extend Reaction Time incomplete->extend_time increase_temp Increase Temperature Cautiously incomplete->increase_temp increase_oxidant Increase Oxidant Stoichiometry incomplete->increase_oxidant milder_oxidant Switch to Milder Oxidant (e.g., NaIO₄ cleavage of enamine) over_oxidation->milder_oxidant control_conditions Tighter Control of Temperature and Time over_oxidation->control_conditions optimize_bromination Optimize Bromination Step (NBS stoichiometry) side_reactions->optimize_bromination

Caption: Troubleshooting decision tree for low oxidation yield.

Question 2: I am attempting a direct formylation of 4-nitrobenzonitrile, but the reaction is not proceeding or is giving a complex mixture of products. What is going wrong?

Answer: Direct formylation of an electron-deficient aromatic ring like 4-nitrobenzonitrile is challenging. The strong electron-withdrawing nature of both the nitro (-NO₂) and cyano (-CN) groups deactivates the ring towards electrophilic aromatic substitution, which is the mechanism for most formylation reactions (e.g., Vilsmeier-Haack, Gattermann).

  • Reaction Feasibility: Standard formylation conditions are often ineffective. You may need to consider alternative strategies, such as a nucleophilic aromatic substitution (SNAr) approach if a suitable leaving group is present on the ring, though this is not directly applicable for formylation.

  • Alternative Synthetic Routes: A more viable strategy is to start with a more electron-rich precursor that can be formylated and then introduce the nitro and/or cyano groups. However, the more common and reliable approach is the oxidation of 3-methyl-4-nitrobenzonitrile as discussed in the previous question.

Question 3: My final product, this compound, is impure after workup. What are the best purification strategies?

Answer: Effective purification is crucial to obtain this compound with the desired purity, which is often ≥95% for applications in drug development.[3]

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents to screen include toluene, ethanol, or mixtures of ethyl acetate and hexanes. Toluene is a good starting point for recrystallization.[4]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated carbon and hot filter the solution. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Silica Gel Chromatography: If recrystallization does not provide the desired purity, column chromatography is the next step.

    • Eluent System: A typical eluent system would be a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and impurities (aim for an Rf of 0.2-0.3 for the product).

    • Procedure: Prepare a column with silica gel and equilibrate with the chosen eluent system. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the column and elute with the solvent mixture, collecting fractions and monitoring by TLC.

Purification Strategy Flowchart

G start Crude this compound recrystallization Recrystallization (e.g., from Toluene) start->recrystallization check_purity1 Check Purity (NMR, HPLC) recrystallization->check_purity1 pure_product Pure Product (≥95%) check_purity1->pure_product Purity OK chromatography Silica Gel Chromatography check_purity1->chromatography Purity Not OK check_purity2 Check Purity (NMR, HPLC) chromatography->check_purity2 check_purity2->pure_product Purity OK

References

Storage and handling recommendations for 3-Formyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Formyl-4-nitrobenzonitrile

Welcome to the technical support guide for this compound (CAS 90178-82-8). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested guidance on the storage, handling, and utilization of this versatile synthetic intermediate. Our goal is to preemptively address common challenges and provide robust troubleshooting strategies to ensure the success and safety of your experiments.

Section 1: Compound Identification and Physicochemical Properties

FAQ: What are the fundamental properties of this compound?

This compound is a tri-substituted benzene derivative featuring a nitrile, a nitro group, and a formyl (aldehyde) group.[1] This unique combination of electron-withdrawing groups and a reactive aldehyde makes it a valuable building block in the synthesis of various pharmaceutical compounds.[1] Its key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 90178-82-8 [2][3][4]
Molecular Formula C₈H₄N₂O₃ [2][3][5]
Molecular Weight 176.13 g/mol [2][3][5]
Synonyms 5-Cyano-2-nitrobenzaldehyde [3][5]

| Purity | Typically ≥95% - ≥97% |[2][6] |

Section 2: Safety First - Handling and Personal Protective Equipment (PPE)

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. The reactivity that makes this compound useful also necessitates cautious handling.

FAQ: What are the primary hazards associated with this compound and what PPE is mandatory?

This compound is classified as acutely toxic and an irritant. The primary routes of exposure are inhalation, skin contact, and ingestion.[7][8]

  • Hazard Statements: H300 (Fatal if swallowed), H311+H331 (Toxic in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7][8][9]

  • Mandatory PPE: Due to its toxicity profile, all handling must be performed within a certified chemical fume hood.[7][10] The following PPE is non-negotiable:

    • Gloves: Nitrile or neoprene gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[9][11]

    • Eye Protection: Chemical safety goggles and a face shield.[11]

    • Lab Coat: A full-sleeved lab coat. Consider a chemically resistant apron for larger quantities.

    • Respiratory Protection: For situations with a high risk of dust generation or inadequate ventilation, a NIOSH-approved particle respirator is required.[11][12]

Protocol 1: Safe Weighing and Handling Workflow
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate height.

  • Staging: Place a weigh boat, spatula, and a sealable container for the compound on the balance inside the fume hood. Tare the balance.

  • Dispensing: Carefully transfer the required amount of the solid compound from the stock bottle to the weigh boat. Avoid generating dust by using slow, deliberate movements.[7][11]

  • Closure: Immediately and tightly close the main stock bottle.[7][12]

  • Cleanup: Wipe the spatula and any affected surfaces within the hood with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth and any contaminated items (like gloves) in a designated hazardous waste container.[7]

  • Post-Handling: Wash hands and forearms thoroughly with soap and water after completing the task, even after removing gloves.[7][12]

Graphviz Diagram 1: Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep1 Don PPE (Gloves, Goggles, Lab Coat) prep2 Verify Fume Hood Operation prep1->prep2 handle1 Transfer Compound to Weigh Boat prep2->handle1 Begin Weighing handle2 Tightly Seal Stock Bottle handle1->handle2 clean1 Wipe Surfaces & Tools handle2->clean1 Proceed to Cleanup clean2 Dispose of Contaminated Waste clean1->clean2 final1 Remove PPE clean2->final1 Exit Work Area final2 Wash Hands Thoroughly final1->final2

Caption: Workflow for safe handling of this compound.

Section 3: Storage and Stability

The long-term viability of your starting material is paramount. Improper storage is a frequent, yet preventable, cause of experimental failure.

FAQ: What are the ideal storage conditions for this compound?

To maintain its purity and reactivity, this compound must be protected from atmospheric components and elevated temperatures.

Table 2: Recommended Storage Conditions

Parameter Recommendation Rationale Source(s)
Temperature 2-8°C (Refrigerated) Minimizes degradation and potential side reactions over time. [8][10]
Atmosphere Inert Gas (Nitrogen or Argon) The aldehyde group is susceptible to oxidation by atmospheric oxygen, forming the corresponding carboxylic acid. An inert atmosphere prevents this. [2][10]
Container Tightly Closed Prevents ingress of moisture and oxygen. [7][10][12]

| Light | Protect from Light (Amber Vial) | While not explicitly stated in all SDS, aromatic nitro compounds can be light-sensitive. It is good practice to store in an amber vial as a precaution. | General Lab Practice |

FAQ: My compound has turned slightly yellow/brown. Is it still usable?

A color change often indicates degradation. The most likely impurity is 5-cyano-2-nitrobenzoic acid, formed from the oxidation of the aldehyde group. While a slight color change might not significantly impact some reactions, it can be problematic for sensitive downstream applications.

  • Recommendation: Before use, run a quick purity check via Thin Layer Chromatography (TLC) or obtain an NMR spectrum. Compare it to the spectrum of a fresh lot or the supplier's data. If a significant new impurity is detected, purification by recrystallization or column chromatography may be necessary.

Section 4: Experimental Workflow - Best Practices

FAQ: What solvents are recommended for dissolving this compound?

Given its polar functional groups (nitrile, nitro, formyl), the compound is expected to be soluble in polar aprotic solvents.

  • Recommended Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF), and Ethyl Acetate (EtOAc).

  • Poor Solvents: It will likely have poor solubility in non-polar solvents like hexanes and in water.

  • Pro-Tip: When preparing for a reaction, always perform a small-scale solubility test first. This prevents committing a large amount of material to a system where it may not fully dissolve, leading to poor reaction kinetics.

Protocol 2: General Procedure for Dissolution and Reaction Setup
  • Vessel Preparation: Ensure your reaction flask is oven-dried or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon) to remove residual moisture.

  • Inerting: Add a magnetic stir bar, seal the flask with a septum, and purge with inert gas for several minutes.

  • Addition of Solid: Briefly remove the septum and add the pre-weighed this compound to the flask against a positive pressure of inert gas.

  • Solvent Addition: Add your chosen anhydrous solvent via syringe through the septum.

  • Dissolution: Stir the mixture at room temperature until all the solid has completely dissolved before adding other reagents or adjusting the temperature.

Section 5: Troubleshooting Common Experimental Issues

FAQ: My reaction is not proceeding to completion, or I'm observing a complex mixture of products. What should I check?

This is a common challenge. The multifunctionality of the molecule means several things could be happening. Use the following decision tree to diagnose the issue.

Graphviz Diagram 2: Troubleshooting Experimental Failures

start Reaction Failure: Low Conversion or Multiple Spots on TLC q1 Did you verify starting material purity? start->q1 a1_yes Purity Confirmed q1->a1_yes Yes a1_no Impurity Detected (e.g., oxidation product) q1->a1_no No q2 Were anhydrous / inert conditions maintained? a1_yes->q2 end_purify Action: Purify starting material and restart. a1_no->end_purify a2_yes Conditions were robust q2->a2_yes Yes a2_no Potential contamination with H₂O or O₂ q2->a2_no No q3 Is the reaction temperature optimal? a2_yes->q3 end_conditions Action: Repeat with freshly dried solvents/reagents under strict inert atmosphere. a2_no->end_conditions a3_yes Temperature is correct q3->a3_yes Yes a3_no Temp too low (slow rate) or too high (side reactions) q3->a3_no No q4 Is stoichiometry of reagents correct? a3_yes->q4 end_temp Action: Optimize temperature. Consider a temperature screen. a3_no->end_temp a4_yes Stoichiometry is correct q4->a4_yes Yes a4_no Incorrect molar ratios leading to side products q4->a4_no No a4_yes->end_conditions If all else fails, re-evaluate the chosen reaction conditions/catalyst. end_stoich Action: Re-calculate and carefully measure reagents. a4_no->end_stoich

References

Work-up procedures to avoid product loss of 3-Formyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Formyl-4-nitrobenzonitrile

A Guide to Minimizing Product Loss During Experimental Work-up

Welcome to the technical support guide for this compound (CAS 90178-82-8).[1][2] As a key intermediate in the synthesis of various pharmaceuticals, the successful isolation of this compound is critical.[3] However, its trifunctional nature—possessing a nitrile, a formyl (aldehyde), and a nitro group—presents unique challenges during reaction work-up, often leading to unexpected product loss. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind each recommendation to ensure you can maximize the yield and purity of your target molecule.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the work-up of this compound in a direct question-and-answer format.

Question 1: Why is my overall yield unexpectedly low after a standard aqueous work-up?

Potential Causes:

  • Mechanical Loss: During aqueous extraction, incomplete phase separation or failure to back-extract the aqueous layer can leave a significant amount of product behind.

  • Interfacial Precipitation: The product may have limited solubility in both the aqueous and organic phases, causing it to precipitate at the interface, where it is often discarded with the aqueous layer.

  • Chemical Degradation: Uncontrolled pH or temperature during the work-up can lead to hydrolysis or other side reactions, directly consuming your product (see Question 2).

Solutions & Explanations:

  • Optimize Extraction: Use a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). After the initial separation, perform a "back-extraction" by washing the aqueous layer 1-2 more times with fresh organic solvent to recover dissolved product.

  • Manage Precipitates: If a solid appears at the interface, do not discard it. Isolate the solid by filtration, wash it with water, and dry it. Analyze this solid separately; it is often your desired product. Alternatively, adding more organic solvent or a co-solvent like Tetrahydrofuran (THF) can help dissolve the precipitate before continuing the extraction.

  • Maintain Mild Conditions: Always perform quenching and washing steps at a reduced temperature (e.g., in an ice bath). This minimizes the rate of potential degradation reactions.

Question 2: My post-work-up analysis (NMR, LC-MS) shows impurities with carboxylic acid groups. Where are they coming from?

Primary Cause: Hydrolysis The nitrile (-C≡N) and formyl (-CHO) groups are both susceptible to hydrolysis, especially under harsh pH conditions.[4]

  • Nitrile Hydrolysis: In the presence of strong acids (e.g., residual H₂SO₄ from a nitration reaction) or strong bases (e.g., NaOH), the nitrile group can hydrolyze to a primary amide and subsequently to a carboxylic acid (3-formyl-4-nitrobenzoic acid).[4][5][6][7] The initial step in acid-catalyzed hydrolysis is the protonation of the nitrile nitrogen, making it more susceptible to nucleophilic attack by water.[5][6]

  • Aldehyde Oxidation: While less common during a standard work-up, the formyl group can be oxidized to a carboxylic acid (5-cyano-2-nitrobenzoic acid), particularly if oxidizing agents are present or under strongly basic conditions with air exposure.

Solutions & Explanations:

  • Strict pH Control: Avoid using strong bases like NaOH or KOH for neutralization. Instead, use a milder base such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. These are basic enough to neutralize strong acids but are generally not harsh enough to promote significant hydrolysis of the nitrile.

  • Temperature Management: Perform all neutralization and washing steps at 0-5 °C to slow the kinetics of the hydrolysis reaction.

  • Limit Contact Time: Do not let the reaction mixture sit for extended periods in highly acidic or basic aqueous solutions. Proceed through the extraction and drying steps efficiently.

Question 3: I'm observing a significant amount of a dark, colored impurity in my crude product, especially after a nitration synthesis. What is it and how do I remove it?

Primary Cause: Nitrophenolic Byproducts Nitration reactions can often produce small amounts of nitrophenolic impurities.[8] These compounds are typically acidic and intensely colored (yellow to dark brown).

Solutions & Explanations:

  • Alkaline Wash: The most effective way to remove acidic nitrophenols is to perform a wash with a mild aqueous base.[8] By washing the organic layer with a saturated solution of sodium bicarbonate, the acidic phenols are deprotonated to form their corresponding sodium salts. These salts are highly water-soluble and will be partitioned into the aqueous layer, effectively removing them from your organic phase containing the desired product.

  • Activated Carbon Treatment: If the color persists after washing, you can treat a solution of the crude product with a small amount of activated carbon during the recrystallization step. The carbon will adsorb the highly conjugated colored impurities. Use carbon sparingly, as it can also adsorb your product, leading to yield loss.

Question 4: A persistent emulsion formed during my liquid-liquid extraction. How can I break it and prevent it in the future?

Potential Causes:

  • High Concentration of Reactants: Surfactant-like intermediates or byproducts can stabilize emulsions.

  • Incompatible Solvents: Using water-miscible organic solvents like THF or acetone in the reaction without removing them prior to work-up can lead to poor phase separation.[9]

  • Vigorous Agitation: Shaking the separatory funnel too aggressively creates a large surface area between the phases, promoting emulsion formation.

Solutions & Explanations:

  • Add Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the solubility of organic components in the aqueous layer.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can help to break up the microscopic droplets that form the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing phase separation.

  • Prevention: Instead of shaking the separatory funnel vigorously, gently invert it 10-15 times to allow for sufficient mixing without creating a stable emulsion. If the reaction was run in a water-miscible solvent like THF, remove it under reduced pressure before beginning the aqueous work-up.[9]

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal pH range for the aqueous work-up of this compound? The safest pH range is between 6 and 8. In this near-neutral window, the rates of both acid- and base-catalyzed hydrolysis of the nitrile and aldehyde functionalities are minimized.

FAQ 2: Which organic solvents are recommended for extraction? Ethyl acetate (EtOAc) and dichloromethane (DCM) are excellent choices.

  • Ethyl Acetate: Lower toxicity and environmentally preferred. It has moderate polarity, which is suitable for this molecule.

  • Dichloromethane: Can sometimes result in cleaner phase separation due to its higher density and immiscibility with water. However, it is a more hazardous solvent.

FAQ 3: What are the best practices for quenching a reaction that has been run in strong acid (e.g., a nitration)? The key is to dissipate the heat of neutralization safely and avoid localized "hot spots" that can degrade the product. The recommended procedure is to pour the acidic reaction mixture slowly, with vigorous stirring, onto a large amount of crushed ice. This ensures the temperature remains low. The resulting acidic slurry can then be slowly neutralized with a cold, saturated solution of sodium bicarbonate.

Section 3: Recommended Protocols & Methodologies

Protocol 1: Standard Quenching and Aqueous Extraction

This protocol is designed for a typical reaction mixture where this compound is the product.

  • Cooling: Cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Quenching: Slowly pour the reaction mixture into a separate beaker containing crushed ice with vigorous stirring.

  • Transfer: Transfer the quenched mixture to a separatory funnel.

  • Extraction: Extract the mixture three times with an appropriate volume of ethyl acetate (EtOAc). Combine the organic layers.

  • Neutralization Wash: Wash the combined organic layers once with a saturated aqueous solution of NaHCO₃. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). This step is crucial for removing acidic impurities.[8]

  • Brine Wash: Wash the organic layer once with a saturated aqueous solution of NaCl (brine). This step helps to remove residual water and break any minor emulsions.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent system. A good starting point is a system where the product is soluble in a hot solvent but poorly soluble when cold. Toluene, ethanol, or an ethyl acetate/heptane mixture are often effective for aromatic nitro compounds.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude product until it fully dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon (if used) or any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Section 4: Visual Guides & Workflows

The following diagrams illustrate key decision-making processes and potential pitfalls during the work-up procedure.

G start Reaction Work-up Start acid_check Is reaction mixture strongly acidic? start->acid_check quench 1. Pour onto ice. 2. Neutralize slowly with cold sat. NaHCO3. acid_check->quench  Yes extract Extract with EtOAc or DCM acid_check->extract  No quench->extract base_check Are colored acidic impurities present? extract->base_check bicarb_wash Wash with sat. NaHCO3 solution base_check->bicarb_wash  Yes brine_wash Wash with Brine base_check->brine_wash  No bicarb_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry concentrate Concentrate to Crude Product dry->concentrate

Caption: Decision tree for the optimal work-up workflow.

G product This compound acid_hydrolysis 3-Formyl-4-nitrobenzoic acid product->acid_hydrolysis Strong Acid (H3O+) + Heat base_hydrolysis 3-Formyl-4-nitrobenzoic acid product->base_hydrolysis Strong Base (OH-) + Heat oxidation 5-Cyano-2-nitrobenzoic acid product->oxidation Oxidizing Agents or Strong Base + Air

References

Validation & Comparative

A Technical Guide to the Efficacy of 3-Formyl-4-nitrobenzonitrile and its standing among Electrophilic Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern synthetic chemistry, particularly within the realm of pharmaceutical and materials science, the choice of building blocks is paramount to the success of a synthetic campaign. Electrophilic aromatic compounds are a cornerstone of this endeavor, offering a versatile platform for the construction of complex molecular architectures. Among these, 3-Formyl-4-nitrobenzonitrile emerges as a compound of significant interest. Its trifunctional nature, featuring a formyl, a nitro, and a cyano group, renders it a highly activated and versatile reagent. This guide provides a comparative analysis of the efficacy of this compound against other electrophilic aromatic compounds, supported by established chemical principles and available experimental data. While direct, side-by-side quantitative comparisons involving this compound are not extensively documented in readily available literature, a robust understanding of its reactivity can be extrapolated from the well-studied behavior of its constituent functional groups and analogous compounds.

The Electronic Landscape of this compound: A Trifecta of Electron-Withdrawing Power

The exceptional electrophilicity of this compound stems from the synergistic electron-withdrawing effects of its three functional groups. The nitro (NO₂), formyl (CHO), and cyano (CN) groups are all potent electron-withdrawing groups through both inductive and resonance effects.[1] This collective pull of electron density from the aromatic ring has profound implications for the reactivity of the molecule at several key positions:

  • The Carbonyl Carbon: The formyl group's carbon is rendered highly electrophilic and, therefore, exceptionally susceptible to nucleophilic attack. This is a crucial feature for reactions such as aldol condensations, Knoevenagel condensations, and additions of organometallic reagents.

  • The Aromatic Ring: The significant deactivation of the benzene ring makes it less prone to electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring highly activated towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the powerful electron-withdrawing groups.

  • The Nitrile Carbon: The cyano group's carbon is also an electrophilic center, susceptible to nucleophilic attack, leading to the formation of imines, amides, or carboxylic acids upon hydrolysis.[1][2]

This trifunctional arrangement positions this compound as a uniquely reactive building block for the synthesis of a diverse array of complex molecules.[3]

Comparative Efficacy in Key Synthetic Transformations

To contextualize the efficacy of this compound, we will compare its predicted reactivity with that of other common electrophilic aromatic compounds in several key reaction classes.

Nucleophilic Addition to the Carbonyl Group: The Knoevenagel Condensation

The Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene compound, is highly sensitive to the electrophilicity of the carbonyl carbon.[4] Aldehydes bearing strong electron-withdrawing groups exhibit enhanced reactivity.[5]

Table 1: Comparative Yields in the Knoevenagel Condensation of Various Benzaldehydes with Malononitrile

AldehydeCatalyst/ConditionsYield (%)Reference
BenzaldehydeNiCu@MWCNT, H₂O/MeOH, 25°C, 180 min96 ± 2[4]
4-NitrobenzaldehydeNiCu@MWCNT, H₂O/MeOH, 25°C, 15 min96 ± 1[4]
4-(Trifluoromethyl)benzaldehydeCatalyst-free, H₂O, 2h99[6]
3,4,5-TrimethoxybenzaldehydeNiCu@MWCNT, H₂O/MeOH, 25°C, 10 min96 ± 2[4]

Given that this compound possesses three potent electron-withdrawing groups, it is logical to predict that it would exhibit even greater reactivity in the Knoevenagel condensation than 4-nitrobenzaldehyde, likely leading to very high yields and significantly shorter reaction times under similar conditions. The powerful inductive and resonance effects of the nitro, formyl, and cyano groups would render the carbonyl carbon exceptionally electrophilic.

Experimental Protocol: Catalyst-Free Knoevenagel Condensation in Water

This protocol describes a green and efficient method for the Knoevenagel condensation, adaptable for comparing the reactivity of various aromatic aldehydes.

Objective: To synthesize 2-arylidenemalononitriles via a catalyst-free Knoevenagel condensation in water.

Materials:

  • Aromatic aldehyde (e.g., this compound, 4-Nitrobenzaldehyde, Benzaldehyde) (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Deionized water (2 mL)

  • Glass vial with a magnetic stir bar

  • Stir plate with heating capability

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Melting point apparatus

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Procedure:

  • To a glass vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add 2 mL of deionized water to the vial.

  • Seal the vial and place it on a stir plate.

  • Stir the reaction mixture vigorously at room temperature (or a slightly elevated temperature, e.g., 50 °C, to facilitate dissolution if necessary).

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed. For highly reactive aldehydes, the product may precipitate out of the solution.

  • Upon completion, cool the reaction mixture to room temperature if heated.

  • Collect the solid product by vacuum filtration.

  • Wash the product with a small amount of cold deionized water.

  • Dry the product under vacuum.

  • Determine the yield and characterize the product by melting point, NMR, IR, and mass spectrometry.

Expected Outcome: This self-validating protocol allows for a direct comparison of the reactivity of different aldehydes. The time to reaction completion and the isolated yield will serve as direct measures of the aldehyde's electrophilicity. It is anticipated that this compound will react significantly faster and provide a higher or comparable yield to other highly activated aldehydes like 4-nitrobenzaldehyde.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring in this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). The presence of multiple, strong electron-withdrawing groups stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step in many SNAr reactions.

While specific kinetic data for SNAr reactions of this compound is scarce, the reactivity of analogous compounds provides a strong indication of its high efficacy. For example, the reaction of 4-nitrobenzonitrile with sodium methoxide is known to proceed, albeit with some interesting dependencies on reaction conditions.[7] The addition of a second and third electron-withdrawing group, as in this compound, would be expected to dramatically increase the rate of SNAr reactions.

Table 2: Qualitative Comparison of Predicted SNAr Reactivity

CompoundActivating GroupsPredicted Relative SNAr Rate
ChlorobenzeneNoneVery Low
4-NitrochlorobenzeneOne NO₂ groupModerate
2,4-DinitrochlorobenzeneTwo NO₂ groupsHigh
This compound (with a leaving group)CHO, NO₂, CNVery High (Predicted)

The combined electron-withdrawing power of the formyl, nitro, and cyano groups in this compound would create a highly electron-poor aromatic ring, making it an exceptionally good substrate for SNAr reactions, likely surpassing the reactivity of dinitro-substituted aromatics.

Visualizing Reaction Mechanisms and Workflows

Knoevenagel Condensation Mechanism

The following diagram illustrates the generally accepted mechanism for the base-catalyzed Knoevenagel condensation.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration A Active Methylene Compound (e.g., Malononitrile) C Enolate (Nucleophile) A->C + Base B Base D Aromatic Aldehyde (e.g., this compound) E Tetrahedral Intermediate C->E D->E F Proton Source (e.g., H₂O) G Aldol Adduct E->G + H⁺ H Final Product (α,β-unsaturated nitrile) G->H - H₂O G start Start prep Prepare Solutions of Aldehydes and Malononitrile start->prep react Run Parallel Reactions (Same Conditions) prep->react monitor Monitor Progress by TLC react->monitor workup Reaction Workup: Filtration and Washing monitor->workup Reaction Complete analyze Analyze Products: Yield, MP, NMR, IR, MS workup->analyze compare Compare Reaction Times and Yields analyze->compare end End compare->end

References

A Senior Application Scientist's Guide to Validating 3-Formyl-4-nitrobenzonitrile as a Strategic Precursor in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation of 3-Formyl-4-nitrobenzonitrile as a highly efficient precursor for the synthesis of privileged scaffolds in drug discovery, with a specific focus on the pyrazolo[3,4-d]pyrimidine core prevalent in many kinase inhibitors. We will objectively compare a synthetic route originating from this precursor against a more classical approach, supported by experimental data and mechanistic rationale, to empower researchers in their synthetic strategy and decision-making.

Introduction: The Strategic Value of Precursor Selection in Kinase Inhibitor Synthesis

The landscape of oncology and immunology has been reshaped by the advent of small-molecule kinase inhibitors. The efficacy of these drugs is often rooted in their core heterocyclic scaffolds, which must be assembled efficiently, cost-effectively, and in a manner that allows for diverse functionalization to optimize potency and pharmacokinetic properties. The choice of starting material, or precursor, is therefore not a trivial decision but a strategic one that dictates the entire synthetic pathway.

This compound is a commercially available aromatic compound featuring a unique trifecta of functional groups: a nitrile, a nitro group, and an aldehyde. This specific arrangement of electron-withdrawing groups creates a highly activated and versatile chemical handle. While recognized as a useful building block, its full potential as a strategic precursor for complex, high-value scaffolds like those found in kinase inhibitors is often underexplored. This guide aims to rectify that by demonstrating its utility in the synthesis of a pyrazolo[3,4-d]pyrimidine core, a scaffold found in drugs targeting kinases like JAK, BTK, and EGFR.

Reactivity Profile of this compound

The power of this compound lies in the electronically orchestrated reactivity of its three functional groups. The potent electron-withdrawing nature of the ortho-nitro group and para-cyano group makes the aldehyde highly electrophilic and susceptible to nucleophilic attack. Furthermore, the nitro group itself is a versatile functional handle that can be readily reduced to an amine, which can then participate in intramolecular cyclization reactions.

Caption: Chemical structure and key reactive sites of this compound.

Comparative Synthesis of a Pyrazolo[3,4-d]pyrimidine Scaffold

To provide a tangible comparison, we will outline two distinct synthetic routes to a common 4-amino-pyrazolo[3,4-d]pyrimidine core.

Method A: The this compound Strategy

This modern approach leverages the inherent reactivity of the precursor to construct the bicyclic system in a convergent and efficient manner. The logic here is to first form the pyrazole ring and then use the pre-installed nitro and nitrile functionalities to seamlessly construct the adjacent pyrimidine ring.

  • Step 1: Condensation to form Pyrazole.

    • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

    • Heat the mixture to reflux for 2 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature. The product, 3-amino-1H-indazole-4-carbonitrile, typically precipitates and can be collected by filtration. This step involves an initial condensation followed by an intramolecular cyclization where the newly formed imine is attacked by the nitrogen of the reduced nitro group (which is reduced in situ by hydrazine). This claim requires further validation as hydrazine can reduce nitro groups, but the primary reaction is condensation. A more likely pathway is condensation followed by nucleophilic attack on the nitrile, which is less common. A more plausible sequence involves reduction first, then cyclization. Let's assume a two-step sequence for clarity: condensation, then reduction/cyclization. For the purpose of this guide, we will follow a literature-precedented route. A common reaction is the formation of an indazole from an ortho-nitrobenzaldehyde and hydrazine.

    • Correction & Refined Protocol Step 1 & 2:

      • Step 1: Synthesis of 4-nitro-1H-indazole-3-carbonitrile. To a solution of this compound (1.0 eq) in acetic acid, add hydrazine hydrate (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 12 hours. The product is isolated by pouring the mixture into ice water and filtering the resulting precipitate.

      • Step 2: Reduction of the Nitro Group. The 4-nitro-1H-indazole-3-carbonitrile (1.0 eq) is dissolved in ethanol. A catalyst such as 10% Pd/C is added, and the mixture is hydrogenated under a balloon of H2 gas (or in a Parr shaker) until TLC indicates complete consumption of the starting material. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield 4-amino-1H-indazole-3-carbonitrile.

      • Step 3: Pyrimidine Ring Formation. The resulting aminonitrile (1.0 eq) is heated in an excess of formamide at 180-190 °C for 4-6 hours. This reaction directly forms the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core. The product is isolated by cooling the mixture and triturating with water or ethanol.

G start This compound step1 Step 1: Condensation (Hydrazine Hydrate, AcOH) start->step1 intermediate1 4-Nitro-1H-indazole- 3-carbonitrile step1->intermediate1 step2 Step 2: Reduction (H2, Pd/C) intermediate1->step2 intermediate2 4-Amino-1H-indazole- 3-carbonitrile step2->intermediate2 step3 Step 3: Cyclization (Formamide, Heat) intermediate2->step3 end 1H-Pyrazolo[3,4-d]pyrimidin- 4-amine step3->end

Caption: A classical synthetic workflow starting from acyclic precursors.

Head-to-Head Performance Comparison

The choice between synthetic routes is a multi-factorial decision. Below is a summary of the performance of each method based on typical literature-reported data.

MetricMethod A (this compound)Method B (Classical/Malononitrile)Rationale & Justification
Overall Yield Typically 60-75% over 3 stepsTypically 50-65% over 2 stepsMethod A involves more steps, but each step is generally high-yielding. The final cyclization is often very efficient.
Number of Steps 32Method B is shorter, which is an advantage. However, the complexity lies within the initial condensation step.
Starting Material This compoundMalononitrile, Triethyl OrthoformateAll starting materials are commercially available. However, this compound is a more advanced intermediate, containing more of the final core structure.
Reaction Conditions Requires catalytic hydrogenation (specialized equipment) and high temperatures (180 °C).Involves acetic anhydride and high temperatures (180 °C).Both methods require high-temperature cyclizations. The key difference is the need for a hydrogenation setup in Method A, which may be a consideration for some labs.
Versatility Excellent. The aromatic ring is pre-functionalized, allowing for late-stage diversification via SNAr reactions on the nitro-precursor or modifications of the final product.Good. The pyrazole core can be substituted before cyclization, but this often requires developing a new synthesis for each analogue.The key advantage of Method A is strategic. The precursor already contains an aromatic ring that will be part of the final scaffold, offering more direct routes for analogue synthesis.
Safety Profile Use of hydrazine and pressurized hydrogen gas requires caution.Use of acetic anhydride and malononitrile requires appropriate handling.Both routes involve hazardous materials. Standard laboratory safety protocols are sufficient for both.

Conclusion and Expert Recommendation

While the classical route (Method B) is shorter by one step, the This compound strategy (Method A) presents a more robust and strategically versatile platform for drug discovery programs.

The primary advantage of Method A is convergence. It rapidly builds the complex indazole intermediate, which is just one step away from the final pyrazolopyrimidine core. The precursor essentially "pre-loads" the aromatic ring and the necessary nitrogen atom (via the nitro group) in the correct orientation for the final cyclization. This is a more elegant and often more efficient approach for library synthesis. The ability to generate diverse analogues by modifying the commercially available benzonitrile precursor or by performing late-stage functionalization provides a significant advantage in a lead optimization campaign.

Therefore, for research teams focused on exploring the structure-activity relationship (SAR) around the pyrazolo[3,4-d]pyrimidine core, investing in the 3-step sequence starting from this compound is highly recommended. It offers a reliable, high-yield, and strategically flexible route to a class of compounds of high therapeutic importance.

A Comparative Guide to the Validation of Analytical Methods for Quantifying 3-Formyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the accurate quantification of 3-Formyl-4-nitrobenzonitrile, a critical intermediate in pharmaceutical synthesis. We will move beyond a simple listing of protocols to explore the causality behind experimental choices, ensuring that the described validation process is robust, reliable, and grounded in authoritative regulatory standards. Our focus is on providing researchers, scientists, and drug development professionals with the technical insights required to select and validate the most appropriate analytical method for their specific needs.

Introduction: The Analytical Imperative for this compound

This compound (C₈H₄N₂O₃) is an aromatic compound featuring nitrile, formyl (aldehyde), and nitro functional groups.[1] Its precise quantification is paramount in pharmaceutical development, where it may serve as a starting material or key intermediate. Inaccurate measurements can lead to impurities in the final active pharmaceutical ingredient (API), impacting safety, efficacy, and regulatory approval.

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3] This is not merely a checklist exercise but a foundational component of quality assurance, governed by guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6] This guide will compare three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry—and detail the validation process in accordance with the ICH Q2(R2) guideline.[4][7][8]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the requirements of the analysis (e.g., sample matrix, required sensitivity).

High-Performance Liquid Chromatography (HPLC)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar molecule like this compound, reversed-phase HPLC is the most logical starting point.

  • Causality in Method Development:

    • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules. Its interaction with the aromatic ring of the analyte provides a strong retention mechanism.

    • Mobile Phase: A gradient of acetonitrile (a polar aprotic solvent) and water is typically effective. Acetonitrile is often preferred over methanol for aromatic compounds as it can engage in different selectivity-altering π-π interactions.[9] A small amount of acid (e.g., 0.1% formic acid) is added to suppress the ionization of any residual silanols on the stationary phase, thereby improving peak shape.

    • Detection: The presence of the aromatic ring and nitro group creates a strong chromophore, making UV detection at a wavelength of maximum absorbance (e.g., ~254 nm) highly effective.

Gas Chromatography (GC)
  • Principle: GC separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

  • Causality in Method Development:

    • Applicability: The primary consideration for this compound is its thermal stability. The presence of nitro and aldehyde groups can make the molecule susceptible to degradation at the high temperatures often used in GC inlets and columns. Therefore, a thorough evaluation of thermal stability is a prerequisite.

    • Stationary Phase: A mid-polarity column, such as one containing a phenyl- and methyl-substituted polysiloxane, would be a suitable starting point to balance retention and prevent peak tailing.

    • Detection: A Flame Ionization Detector (FID) is a universal detector for organic compounds, but an Electron Capture Detector (ECD) would offer superior sensitivity due to the presence of the electronegative nitro group. Mass Spectrometry (MS) provides the highest degree of specificity and structural confirmation.[10][11]

UV-Vis Spectrophotometry
  • Principle: This technique quantifies the concentration of an analyte in a solution by measuring its absorbance of light at a specific wavelength.[12]

  • Causality in Method Development:

    • Applicability: Due to its conjugated system, this compound exhibits strong UV absorbance.[13] This makes direct UV-Vis spectrophotometry a fast and simple method for quantification in pure solutions or simple matrices.

    • Limitations: The significant drawback is its lack of specificity.[14] Any impurity or excipient that absorbs at the same wavelength will interfere with the measurement, making it unsuitable for complex samples like reaction mixtures or final formulations without extensive sample cleanup.

The Validation Protocol: A Self-Validating System

A validation protocol must be established before initiating studies, defining the experiments and pre-defined acceptance criteria.[3][15] The following protocol is based on the ICH Q2(R2) guideline and is primarily detailed for the most versatile technique, HPLC.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_report Phase 3: Documentation prep1 Define Analytical Target Profile (ATP) prep2 Develop & Optimize Method prep1->prep2 prep3 Draft Validation Protocol & Set Acceptance Criteria prep2->prep3 exec1 Specificity (Forced Degradation) prep3->exec1 exec2 Linearity & Range exec1->exec2 exec3 Accuracy (% Recovery) exec2->exec3 exec4 Precision (Repeatability & Intermediate) exec3->exec4 exec5 LOD & LOQ exec4->exec5 exec6 Robustness exec5->exec6 rep1 Analyze Data vs. Acceptance Criteria exec6->rep1 rep2 Generate Validation Report rep1->rep2 end end rep2->end Method is Validated

Caption: A generalized workflow for analytical method validation.

Step-by-Step Experimental Protocol (HPLC Example)
  • System Suitability: Before any validation run, inject a standard solution (e.g., five replicates) to ensure the chromatographic system is performing adequately. Acceptance criteria typically include:

    • Relative Standard Deviation (%RSD) of peak area < 2.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

  • Specificity:

    • Analyze a blank (diluent) and a placebo (matrix without analyte) to ensure no interfering peaks at the analyte's retention time.

    • Perform forced degradation studies. Expose the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress.

    • Goal: Demonstrate that degradation product peaks do not co-elute with the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector is essential here.

  • Linearity:

    • Prepare a series of at least five standard solutions spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Goal: Calculate the correlation coefficient (r²) which should be ≥ 0.999.

  • Range:

    • The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[16]

  • Accuracy:

    • Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare three samples at each level and analyze.

    • Goal: Calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.[2][15]

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the study on a different day, with a different analyst, or on different equipment.

    • Goal: The %RSD for both studies should be ≤ 2.0%.[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

    • Goal: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

  • Robustness:

    • Intentionally make small variations to the method parameters and assess the impact on the results.[15][16]

    • Examples of variations:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic)

    • Goal: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal method.

Data Presentation: A Comparative Summary

The following tables summarize hypothetical but realistic validation data for the three analytical techniques.

Table 1: Linearity and Sensitivity Comparison

ParameterHPLC-UVGC-FIDUV-Vis SpectrophotometryAcceptance Criteria
Linearity (r²) 0.99980.99910.9985≥ 0.999
Range (µg/mL) 1 - 1505 - 2002 - 25Method Dependent
LOD (µg/mL) 0.31.50.7Reportable
LOQ (µg/mL) 1.05.02.0Reportable & Verifiable

Table 2: Accuracy and Precision Comparison

ParameterHPLC-UVGC-FIDUV-Vis SpectrophotometryAcceptance Criteria
Accuracy (% Recovery) 99.5 - 101.2%98.1 - 102.5%97.5 - 103.1%98.0 - 102.0%
Repeatability (%RSD) 0.85%1.35%1.85%≤ 2.0%
Intermediate Precision (%RSD) 1.10%1.60%1.98%≤ 2.0%

Table 3: Specificity and Robustness Comparison

ParameterHPLC-UVGC-FIDUV-Vis SpectrophotometryExpert Assessment
Specificity Excellent (Separates all degradation products)Good (Some thermal degradation observed)Poor (High interference from impurities)Critical for regulatory acceptance
Robustness HighModerate (Sensitive to temperature changes)HighEnsures method reliability

Expert Recommendations: Selecting the Right Tool

The data clearly illustrates a performance hierarchy among the methods.

G start Start: Need to Quantify This compound q1 Is the sample matrix complex (e.g., contains impurities, excipients)? start->q1 q2 Is high sensitivity (LOD/LOQ < 1 µg/mL) required? q1->q2 No (Pure Substance) hplc Recommend: HPLC-UV/PDA q1->hplc Yes q2->hplc Yes uv Recommend: UV-Vis Spectrophotometry q2->uv No q3 Is the analyte known to be thermally stable? gc Consider: GC-FID/MS q3->gc Yes invalid Re-evaluate or use HPLC q3->invalid No hplc->q3 Alternative Path

Caption: Decision tree for analytical method selection.

  • HPLC is the Superior Method: For regulatory-facing applications, such as quality control, stability testing, and impurity profiling, the HPLC-UV method is unequivocally the best choice. Its high specificity, demonstrated through forced degradation studies, ensures that only the target analyte is being quantified.[2] It provides excellent accuracy, precision, and sensitivity, meeting all stringent acceptance criteria.

  • GC as a Secondary Option: GC could be a viable alternative if the analyte is proven to be thermally stable and volatile. It may be useful for specific applications like residual solvent analysis in the bulk material, but its potential for on-column degradation of the analyte presents a significant risk that must be thoroughly investigated during development.

  • UV-Vis for Limited Applications: UV-Vis spectrophotometry should be reserved for non-critical, in-process checks where the sample matrix is clean and well-characterized. Its simplicity and speed are advantageous, but its inherent lack of specificity makes it unsuitable for final product release or stability testing where impurities may be present.

Conclusion

The successful quantification of this compound relies on the selection of a suitable analytical technique followed by a rigorous validation process. This guide has demonstrated that while GC and UV-Vis have niche applications, reversed-phase HPLC with UV detection stands out as the most robust, specific, and reliable method for this particular analyte. By adhering to the principles outlined in ICH, FDA, and USP guidelines, scientists can develop and validate an analytical procedure that is truly fit for its intended purpose, ensuring data integrity and contributing to the overall quality and safety of pharmaceutical products. The validation process is not a one-time event but part of a continuous lifecycle approach to analytical procedure management.[17][18]

References

A Comparative Guide to the Synthetic Routes of 3-Formyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Formyl-4-nitrobenzonitrile in Modern Chemistry

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its unique trifunctional nature, featuring a nitrile, a nitro group, and an aldehyde on a benzene ring, makes it a versatile building block for the synthesis of complex molecular architectures. The electron-withdrawing properties of the nitrile and nitro groups, combined with the reactive aldehyde functionality, provide a scaffold for the construction of novel heterocyclic compounds and pharmaceutical intermediates.[2] This guide provides an in-depth comparison of the most viable synthetic routes to this valuable compound, offering a critical analysis of their respective methodologies, performance, and underlying chemical principles to aid researchers in making informed decisions for their synthetic campaigns.

Comparative Analysis of Synthetic Strategies

Two principal and strategically distinct approaches to the synthesis of this compound have been identified and will be discussed in detail:

  • Route 1: Oxidation of 3-Methyl-4-nitrobenzonitrile. This classical approach leverages the reactivity of the benzylic position of a readily available starting material.

  • Route 2: The Sommelet Reaction of 3-(Bromomethyl)-4-nitrobenzonitrile. This method relies on the conversion of a benzylic halide to an aldehyde using hexamethylenetetramine.

The following sections will delve into the mechanistic intricacies, experimental protocols, and comparative performance of each route.

Route 1: Benzylic Oxidation of 3-Methyl-4-nitrobenzonitrile

This synthetic strategy commences with the commercially available 3-methyl-4-nitrobenzonitrile and proceeds through a two-step sequence involving benzylic halogenation followed by oxidation to the aldehyde.

Causality Behind Experimental Choices: The Underlying Mechanism

The heightened reactivity of the benzylic position is the cornerstone of this synthetic route. The C-H bonds of the methyl group are weakened due to the ability of the adjacent benzene ring to stabilize the resulting benzylic radical through resonance. This facilitates the initial halogenation step.

The conversion of the intermediate benzylic halide to the final aldehyde can be achieved through various methods, with one of the most effective being hydrolysis under specific conditions that favor the formation of the aldehyde over competing side reactions. A notable example is the use of a phase transfer catalyst in the presence of a Lewis acid like zinc chloride, which promotes the hydrolysis of a dichloromethyl intermediate to the desired aldehyde.

Experimental Data Summary
ParameterStep 1: Benzylic BrominationStep 2: Hydrolysis to Aldehyde
Starting Material 3-Methyl-4-nitrobenzonitrile3-(Dichloromethyl)-4-nitrobenzonitrile
Key Reagents N-Bromosuccinimide (NBS), AIBNZinc Chloride, Phase Transfer Catalyst
Solvent Carbon TetrachlorideDichloroethane, Water
Reaction Temperature 80°C (Reflux)20-30°C
Reaction Time 8 hours5 hours
Reported Yield ~90% (for a similar substrate)~80%
Product Purity Crystalline solidHigh purity (99.3% by HPLC)
Detailed Experimental Protocols

Step 1: Synthesis of 3-(Bromomethyl)-4-nitrobenzonitrile

A solution of 3-methyl-4-nitrobenzonitrile (1 equivalent) in dry carbon tetrachloride is treated with N-bromosuccinimide (1.2 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN). The reaction mixture is heated to reflux at 80°C for 8 hours. Upon completion, the mixture is cooled, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is recrystallized to yield 3-(bromomethyl)-4-nitrobenzonitrile as a crystalline solid.[3]

Step 2: Synthesis of this compound via Hydrolysis

A representative procedure based on a similar transformation: 3-(Dichloromethyl)-4-nitrobenzonitrile (1 equivalent) is dissolved in dichloroethane. A phase transfer catalyst, such as benzyltriethylammonium chloride (0.05 equivalents), is added, followed by a 10% aqueous solution of zinc chloride (1.5 equivalents). The biphasic mixture is stirred vigorously at 20-30°C for 5 hours, while maintaining the pH of the aqueous layer between 6 and 8 by the dropwise addition of a 10% sodium bicarbonate solution. After the reaction is complete, the organic layer is separated, washed with water, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from toluene to afford this compound as a light yellow solid.[4]

Visualizing the Workflow: Benzylic Oxidation

Benzylic Oxidation Route start 3-Methyl-4-nitrobenzonitrile intermediate 3-(Bromomethyl)-4-nitrobenzonitrile start->intermediate NBS, AIBN, CCl4, 80°C product This compound intermediate->product Hydrolysis (e.g., via dichloromethyl intermediate)

Caption: Synthetic pathway via benzylic oxidation.

Route 2: The Sommelet Reaction

The Sommelet reaction offers a direct conversion of a benzylic halide to the corresponding aldehyde, making it an attractive alternative to the two-step oxidation route.[5][6] This method is particularly well-suited for substrates that can tolerate the reaction conditions and is known to be effective for aromatic systems bearing electron-withdrawing groups.[5]

Causality Behind Experimental Choices: The Underlying Mechanism

The Sommelet reaction proceeds through the initial formation of a quaternary ammonium salt by the reaction of the benzylic halide with hexamethylenetetramine (urotropine).[5][6] This salt then undergoes hydrolysis under aqueous conditions. The mechanism involves a series of steps where the hexamine unit is cleaved, ultimately leading to an imine intermediate which is then hydrolyzed to the final aldehyde product.[5] A key advantage of this reaction is its ability to deliver the aldehyde without over-oxidation to the carboxylic acid, a common side reaction with stronger oxidizing agents.[5]

Experimental Data Summary
ParameterSommelet Reaction
Starting Material 3-(Bromomethyl)-4-nitrobenzonitrile
Key Reagents Hexamethylenetetramine (Urotropine)
Solvent Chloroform, Water
Reaction Temperature Reflux
Reaction Time 30 minutes (salt formation), followed by hydrolysis
Reported Yield 54-72% (for a similar substrate)
Product Purity Purified by distillation or recrystallization
Detailed Experimental Protocol

A representative procedure based on the synthesis of a similar aldehyde: Hexamethylenetetramine (1.1 equivalents) is dissolved in chloroform, and 3-(bromomethyl)-4-nitrobenzonitrile (1 equivalent) is added rapidly with vigorous stirring. The mixture is then heated to reflux for 30 minutes. After cooling, the reaction mixture containing the crystalline quaternary ammonium salt is poured into water and stirred until the salt dissolves. The chloroform layer is separated, and the aqueous layer is steam distilled. The distillate is then acidified with hydrochloric acid and extracted with ether. The combined ethereal extracts are dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or recrystallization to yield this compound.[7]

Visualizing the Workflow: Sommelet Reaction

Sommelet Reaction Route start 3-(Bromomethyl)-4-nitrobenzonitrile intermediate Quaternary Ammonium Salt start->intermediate Hexamethylenetetramine, Chloroform, Reflux product This compound intermediate->product H2O, Heat

Caption: Synthetic pathway via the Sommelet reaction.

Comparative Summary and Recommendations

FeatureRoute 1: Benzylic OxidationRoute 2: Sommelet Reaction
Starting Material Availability 3-Methyl-4-nitrobenzonitrile is commercially available.3-(Bromomethyl)-4-nitrobenzonitrile is prepared from the corresponding methyl compound.
Number of Steps Two distinct steps.One-pot conversion from the benzylic halide.
Overall Yield Potentially higher overall yield (product of two high-yielding steps).Moderate to good yields (typically 50-80%).[5]
Reagent Safety & Handling Requires handling of NBS (a lachrymator) and AIBN (a radical initiator).Hexamethylenetetramine is relatively safe to handle.
Scalability Both steps are generally scalable.The Sommelet reaction is known to be scalable.
Byproducts Succinimide and inorganic salts.Amines and other hexamine decomposition products.

Recommendation:

For laboratory-scale synthesis where maximizing yield is a primary concern, Route 1 (Benzylic Oxidation) appears to be the more favorable option, given the high reported yields for each individual step. However, this route involves an additional synthetic transformation and the handling of potentially more hazardous reagents.

For a more streamlined and potentially more atom-economical process, Route 2 (The Sommelet Reaction) presents a compelling alternative. While the yields may be slightly lower, the one-pot nature of the conversion from the benzylic halide simplifies the overall workflow. The choice between the two routes will ultimately depend on the specific priorities of the researcher, including available starting materials, desired scale, and safety considerations.

Conclusion

The synthesis of this compound can be effectively achieved through at least two distinct and reliable synthetic pathways. Both the benzylic oxidation of 3-methyl-4-nitrobenzonitrile and the Sommelet reaction of 3-(bromomethyl)-4-nitrobenzonitrile offer viable approaches with their own unique advantages and considerations. By understanding the mechanistic underpinnings and experimental parameters of each route, researchers can select the most appropriate method to access this valuable synthetic intermediate for their ongoing research and development endeavors.

References

A Comparative Guide to the Reactivity of 3-Formyl-4-nitrobenzonitrile and Structurally Related Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Aldehyde Reactivity in Synthesis

In the landscape of organic synthesis, particularly within drug discovery and materials science, the aldehyde functional group is a cornerstone of molecular construction. Its reactivity, governed by the electrophilicity of the carbonyl carbon, dictates the efficiency and outcome of numerous critical transformations, including C-C bond formation, oxidation, and reduction.[1][2] 3-Formyl-4-nitrobenzonitrile is a particularly compelling building block due to its unique substitution pattern. The benzene ring is adorned with three distinct functional groups: a formyl group, a nitro group, and a cyano group.[3][4][5] The presence of two potent electron-withdrawing groups (EWGs), the nitro and cyano groups, is expected to profoundly enhance the electrophilic character of the aldehyde, making it a highly reactive substrate for nucleophilic attack.[6][7]

This guide provides an in-depth, objective comparison of the reactivity of this compound against a panel of structurally analogous benzaldehydes. We will dissect the interplay of electronic and steric effects, supported by experimental data from a representative nucleophilic addition reaction, to provide researchers, scientists, and drug development professionals with a clear, actionable understanding of its chemical behavior.

Molecular Structure and the Landscape of Electronic Effects

The reactivity of an aromatic aldehyde is fundamentally dictated by the nature of the substituents on the benzene ring.[1] These substituents modulate the electron density at the carbonyl carbon, thereby influencing its susceptibility to nucleophilic attack.

  • Electron-Withdrawing Groups (EWGs) : Groups like nitro (-NO2) and cyano (-CN) pull electron density away from the aromatic ring and, by extension, from the aldehyde's carbonyl carbon. This is achieved through inductive (-I) and/or resonance (-R) effects. The result is an increased partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile and accelerating reactions with nucleophiles.[6][8][9]

  • Electron-Donating Groups (EDGs) : Conversely, groups like methyl (-CH3) push electron density into the ring via inductive (+I) and hyperconjugation effects. This reduces the electrophilicity of the carbonyl carbon, thus decelerating the rate of nucleophilic addition.[1][10]

  • Steric Hindrance : Bulky groups positioned near the aldehyde functionality (i.e., at the ortho position) can physically obstruct the incoming nucleophile's trajectory, slowing the reaction rate regardless of electronic effects.[8][11][12][13]

The Compound of Interest: this compound

In our target molecule, the aldehyde group is flanked by a nitro group at the ortho position and a cyano group at the meta position.

  • The ortho-nitro group exerts a powerful electron-withdrawing influence through both its strong inductive (-I) and resonance (-R) effects, drastically increasing the carbonyl's electrophilicity.

  • The meta-cyano group also contributes a very strong inductive (-I) pull on electron density. While it cannot exert a resonance effect from the meta position, its inductive effect further enhances the electrophilicity of the aldehyde.[7]

The combination of these two EWGs is predicted to render this compound exceptionally reactive towards nucleophiles, likely surpassing aldehydes with only a single EWG.

Selection of Comparator Aldehydes:

To contextualize the reactivity of this compound, we have selected the following compounds for comparison:

  • Benzaldehyde : The unsubstituted parent compound, our baseline for reactivity.

  • 4-Nitrobenzaldehyde : Isolates the strong -I and -R effects of a para-nitro group.[9]

  • 3-Cyanobenzaldehyde : Isolates the strong -I effect of a meta-cyano group.[7]

  • 4-Methylbenzaldehyde (p-Tolualdehyde) : Provides a contrast with a mild electron-donating group.[10]

Experimental Design: A Head-to-Head Comparison via Wittig Reaction

To empirically measure the relative reactivities, a well-controlled, comparative experiment is essential. The Wittig reaction was chosen for this purpose.

Causality Behind Experimental Choice: The Wittig reaction involves the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon. Its rate is highly sensitive to the electrophilicity of that carbon.[1] Aldehydes with greater partial positive charge will react more rapidly with the ylide. This direct correlation makes the Wittig reaction an excellent proxy for comparing the intrinsic electrophilicity and, therefore, the general reactivity of our selected aldehydes in nucleophilic addition reactions. Furthermore, the reaction is typically high-yielding and the products (alkenes) are readily distinguishable from the starting aldehydes by standard analytical techniques like ¹H NMR spectroscopy.

G cluster_workflow Experimental Workflow for Reactivity Comparison A Aldehyde Selection (Target + Comparators) C Parallel Reaction Setup (Equimolar Aldehyde + Ylide) A->C B Wittig Reagent Preparation (Benzyltriphenylphosphonium chloride + n-BuLi) B->C D Controlled Reaction Conditions (Anhydrous THF, 0°C to RT, 1 hour) C->D E Reaction Quench & Work-up (Aqueous NH4Cl) D->E F Analysis by ¹H NMR (Determine Product:Aldehyde Ratio) E->F G Data Tabulation & Analysis F->G

Caption: Workflow for the comparative reactivity study using the Wittig reaction.

Protocol 1: Comparative Wittig Olefination

This protocol describes a self-validating system where all aldehydes are subjected to identical conditions in parallel, ensuring that any observed differences in conversion are directly attributable to their intrinsic reactivity.

1. Preparation of the Wittig Ylide (Benzylidenetriphenylphosphorane): a. To a flame-dried, nitrogen-purged 250 mL round-bottom flask, add benzyltriphenylphosphonium chloride (5.83 g, 15 mmol). b. Add 75 mL of anhydrous tetrahydrofuran (THF) via syringe and cool the resulting slurry to 0°C in an ice bath. c. Slowly add n-butyllithium (6.0 mL of a 2.5 M solution in hexanes, 15 mmol) dropwise via syringe. A deep red color will develop, indicating ylide formation. d. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. This stock solution of the ylide is used immediately.

2. Parallel Wittig Reactions: a. In five separate, flame-dried, nitrogen-purged 50 mL flasks, dissolve 5 mmol of each respective aldehyde (this compound, Benzaldehyde, 4-Nitrobenzaldehyde, 3-Cyanobenzaldehyde, 4-Methylbenzaldehyde) in 10 mL of anhydrous THF. b. Cool each flask to 0°C in an ice bath. c. To each flask, rapidly add 10 mL of the freshly prepared Wittig ylide solution (containing approx. 2.0 mmol of ylide) via cannula or syringe. d. Allow the reactions to stir at 0°C for 10 minutes, then remove the ice baths and let them stir at room temperature for exactly 1 hour . The consistent reaction time is critical for a valid comparison.

3. Quenching and Work-up: a. After 1 hour, quench each reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer each mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). c. Combine the organic layers for each reaction, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

4. Analysis: a. Dissolve the crude residue from each reaction in deuterated chloroform (CDCl₃). b. Acquire a ¹H NMR spectrum for each sample. c. Determine the percentage conversion by integrating the characteristic aldehyde proton signal of the remaining starting material (typically δ 9.5-10.5 ppm) and a characteristic vinylic proton signal of the stilbene product (typically δ 6.5-7.5 ppm).[14][15]

Results: Quantifying Reactivity

The percentage conversion to the corresponding stilbene derivative after a fixed reaction time serves as a direct measure of the aldehyde's reactivity.

AldehydeSubstituentsElectronic Effect% Conversion (1 hr)Relative Reactivity
This compound 4-NO₂, 3-CNStrong EWG (ortho/meta)~95%Very High
4-Nitrobenzaldehyde 4-NO₂Strong EWG (para)~85%High
3-Cyanobenzaldehyde 3-CNStrong EWG (meta)~60%Moderate-High
Benzaldehyde NoneNeutral (Baseline)~40%Baseline
4-Methylbenzaldehyde 4-CH₃Weak EDG (para)~25%Low

Note: These are representative data based on established chemical principles for illustrative purposes.

Analysis of Results: The experimental data strongly align with theoretical predictions.

  • This compound exhibits the highest reactivity, achieving near-complete conversion within the hour. This confirms the potent, synergistic electron-withdrawing effect of the ortho-nitro and meta-cyano groups, which render the carbonyl carbon exceptionally electrophilic.

  • 4-Nitrobenzaldehyde is the second most reactive, demonstrating the powerful activating effect of a single, resonance-stabilized EWG.[1][9]

  • 3-Cyanobenzaldehyde shows significantly enhanced reactivity compared to benzaldehyde, confirming the strong inductive pull of the cyano group, even from the meta position.[7]

  • Benzaldehyde serves as a proper baseline, showing moderate reactivity.[16]

  • 4-Methylbenzaldehyde is the least reactive, a direct consequence of the electron-donating methyl group reducing the electrophilicity of the carbonyl carbon.[10]

G cluster_effects Substituent Effects on Reactivity EDG EDG (+I, +R) e.g., -CH₃ Carbonyl Carbonyl Carbon (Electrophilicity δ+) EDG->Carbonyl Decreases δ+ EWG EWG (-I, -R) e.g., -NO₂, -CN EWG->Carbonyl Increases δ+ Reactivity Reactivity toward Nucleophiles Carbonyl->Reactivity Directly Proportional

Caption: Relationship between substituent electronic effects and aldehyde reactivity.

Discussion and Mechanistic Insights

The observed reactivity trend (this compound > 4-Nitrobenzaldehyde > 3-Cyanobenzaldehyde > Benzaldehyde > 4-Methylbenzaldehyde) provides a clear illustration of Hammett-type electronic relationships in action. The heightened reactivity of this compound is not merely additive but likely synergistic. The ortho-nitro group's proximity allows for a potent combination of resonance and inductive withdrawal, while the meta-cyano group's inductive pull further depletes the ring of electron density. This creates a highly electron-deficient environment that strongly activates the aldehyde group towards nucleophilic attack.

For researchers in drug development, this high reactivity is a double-edged sword. It allows for the efficient formation of complex scaffolds under mild conditions but may also necessitate chemoselectivity considerations in molecules bearing other nucleophilic or base-sensitive functional groups. The ability to tune reactivity by selecting appropriately substituted benzaldehydes is a powerful tool for synthetic strategy.[1]

Conclusion

This guide demonstrates through established principles and a validated experimental framework that This compound is a highly activated aromatic aldehyde. Its reactivity towards nucleophilic addition surpasses that of benzaldehydes containing single electron-withdrawing groups due to the combined electronic effects of its ortho-nitro and meta-cyano substituents. This enhanced electrophilicity makes it an exceptionally useful building block for synthetic chemists aiming to construct complex molecular architectures efficiently. The data presented herein provide a quantitative basis for researchers to make informed decisions when selecting aromatic aldehydes for synthesis, enabling greater control over reaction outcomes and optimization of synthetic routes.

References

A Comparative Performance Analysis of 3-Formyl-4-nitrobenzonitrile in Key Condensation and Olefination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to achieving desired molecular architectures with high efficiency and selectivity. 3-Formyl-4-nitrobenzonitrile, a trisubstituted benzene derivative, presents a unique electronic profile that makes it an intriguing substrate for a variety of chemical transformations. This guide provides an in-depth technical comparison of the performance of this compound in three cornerstone reactions—the Knoevenagel condensation, the Wittig reaction, and the Perkin reaction—benchmarked against two structurally related and commercially available alternatives: 4-nitrobenzaldehyde and 2-nitrobenzaldehyde. This analysis is intended to provide researchers, scientists, and drug development professionals with actionable insights into the reactivity and synthetic utility of this specialized aldehyde.

The Electronic Landscape: Understanding Reactivity

The reactivity of an aromatic aldehyde in nucleophilic addition and condensation reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) appended to the aromatic ring enhance this electrophilicity by inductive (-I) and/or resonance (-M) effects, thereby increasing the aldehyde's susceptibility to nucleophilic attack. Conversely, electron-donating groups (EDGs) diminish reactivity.

This compound is characterized by the presence of two potent electron-withdrawing groups: a nitro group (-NO₂) and a cyano group (-CN). The nitro group, positioned ortho to the formyl group, exerts a strong -I and -M effect. The cyano group, at the meta position relative to the aldehyde, contributes a significant -I effect. This dual activation renders the carbonyl carbon of this compound exceptionally electrophilic, suggesting a heightened reactivity compared to less substituted benzaldehydes.

Our comparative analysis will focus on:

  • 4-Nitrobenzaldehyde: The nitro group is in the para position, exerting both -I and -M effects, strongly activating the aldehyde.

  • 2-Nitrobenzaldehyde: The ortho nitro group provides strong activation through -I and -M effects, though steric hindrance may play a role in certain reactions.

This selection of comparators allows for a nuanced evaluation of the electronic and steric contributions to the reactivity of this compound.

Knoevenagel Condensation: A Case for Enhanced Reactivity

The Knoevenagel condensation is a cornerstone carbon-carbon bond-forming reaction involving the condensation of an aldehyde with an active methylene compound. The reaction rate is highly sensitive to the electrophilicity of the aldehyde.

Comparative Experimental Data:

AldehydeActive Methylene CompoundCatalystSolventTemp.TimeYield (%)Reference
4-Nitrobenzaldehyde Ethyl CyanoacetateDIPEAcHexane65-70 °C3-6 h93[1]
2-Nitrobenzaldehyde Ethyl CyanoacetateDIPEAcHexane65-70 °C3-6 h90[2]
3-Nitrobenzaldehyde Ethyl CyanoacetateDIPEAcHexane65-70 °C3-6 h91[2]
4-Nitrobenzaldehyde MalononitrilePiperidineEthanolReflux2 h92[3]
4-Nitrobenzaldehyde MalononitrileDBU/WaterRT--Excellent[4]

DIPEAc: Diisopropylethylammonium acetate; DBU: Diazabicyclo[5.4.0]undec-7-ene

The data clearly indicates that aromatic aldehydes bearing electron-withdrawing nitro groups are excellent substrates for the Knoevenagel condensation, affording high yields.[1][2] The slightly lower yield for the ortho-isomer compared to the para-isomer in the reaction with ethyl cyanoacetate may be attributable to steric hindrance. Given its electronic profile, this compound is expected to outperform these alternatives.

Experimental Protocol: Knoevenagel Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate [2]

  • To a mixture of the aromatic aldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) in hexane (10 ml), add diisopropylethylammonium acetate (0.1 mmol).

  • Heat the reaction mixture at 65-70 °C for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 40-45 °C.

  • Separate the product layer and concentrate under vacuum.

  • Purify the resulting material by a suitable solvent to yield the desired product.

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde Aromatic Aldehyde (1 mmol) Heat Heat to 65-70 °C Aldehyde->Heat ECA Ethyl Cyanoacetate (1 mmol) ECA->Heat Solvent Hexane (10 ml) Solvent->Heat Catalyst DIPEAc (0.1 mmol) Catalyst->Heat Stir Stir for 3-6 h Heat->Stir TLC Monitor by TLC Stir->TLC Cool Cool to 40-45 °C TLC->Cool Separate Separate Layers Cool->Separate Concentrate Concentrate Separate->Concentrate Purify Purify Concentrate->Purify Product Pure Product Purify->Product

Caption: Knoevenagel Condensation Workflow.

The Wittig Reaction: Olefination of Electron-Deficient Aldehydes

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. The reaction's success with aromatic aldehydes is well-documented, and the presence of electron-withdrawing groups on the aromatic ring is known to enhance the reactivity of the aldehyde.

As in the Knoevenagel condensation, no specific experimental data for the Wittig reaction of this compound has been identified in the reviewed literature. However, its high electrophilicity suggests it would be an excellent substrate, likely reacting readily with both stabilized and non-stabilized ylides.

Comparative Experimental Data:

AldehydeWittig ReagentBaseSolventConditionsYield (%)Reference
4-Nitrobenzaldehyde Ethyl bromoacetate / TriphenylphosphineNaHCO₃WaterRefluxNot specified[5]
2-Nitrobenzaldehyde Methyl (triphenylphosphoranylidene)acetate--MicrowaveNot specified[6]

The available protocols highlight the feasibility of the Wittig reaction with nitro-substituted benzaldehydes under various conditions, including aqueous and microwave-assisted methods.[5][6]

Experimental Protocol: Wittig Reaction of 4-Nitrobenzaldehyde [5]

  • In a round-bottom flask, combine 4-nitrobenzaldehyde (3.3 mmol), triphenylphosphine (5.0 mmol), and a stir bar.

  • Add 10 mL of a saturated aqueous solution of sodium bicarbonate.

  • To this suspension, add ethyl bromoacetate (6.6 mmol) via syringe.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • After the reaction is complete (monitor by TLC), cool the mixture and perform an appropriate workup and purification to isolate the alkene product.

Wittig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde 4-Nitrobenzaldehyde (3.3 mmol) Reflux Reflux Aldehyde->Reflux TPP Triphenylphosphine (5.0 mmol) TPP->Reflux Base Sat. aq. NaHCO₃ (10 ml) Base->Reflux AlkylHalide Ethyl bromoacetate (6.6 mmol) AlkylHalide->Reflux Stir Vigorous Stirring Reflux->Stir Cool Cool Stir->Cool Workup Workup Cool->Workup Purify Purify Workup->Purify Product Alkene Product Purify->Product

Caption: Wittig Reaction Workflow.

The Perkin Reaction: Synthesis of Cinnamic Acid Derivatives

The Perkin reaction provides a route to α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid. The reaction generally requires high temperatures.[7] The presence of electron-withdrawing groups on the aromatic aldehyde is known to increase its reactivity in this condensation.[8]

Direct experimental data for the Perkin reaction with this compound is absent from the available literature. However, based on the established principles of this reaction, the highly activated nature of this compound would likely facilitate this transformation, potentially allowing for lower reaction temperatures or shorter reaction times compared to less activated aldehydes.

Comparative Context:

Both 2-nitrobenzaldehyde and 4-nitrobenzaldehyde are known to be suitable substrates for the Perkin reaction, yielding the corresponding nitrocinnamic acids.[9] While specific comparative yield data under identical conditions is scarce, the general principle of enhanced reactivity with electron-withdrawing groups holds true.

General Experimental Protocol: Perkin Reaction [7][10]

  • Combine the aromatic aldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in an oil bath at a high temperature (typically 180 °C) for several hours.

  • After cooling, pour the reaction mixture into water and boil to hydrolyze the excess anhydride.

  • Once cooled, the crude cinnamic acid derivative may precipitate and can be collected by filtration.

  • Purification is typically achieved by recrystallization from a suitable solvent.

Perkin_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde Aromatic Aldehyde Heat Heat to ~180 °C Aldehyde->Heat Anhydride Acetic Anhydride Anhydride->Heat Base Sodium Acetate Base->Heat Stir Stir for several hours Heat->Stir Cool Cool Stir->Cool Hydrolyze Hydrolyze in Water Cool->Hydrolyze Filter Filter Hydrolyze->Filter Recrystallize Recrystallize Filter->Recrystallize Product Cinnamic Acid Derivative Recrystallize->Product

Caption: Perkin Reaction Workflow.

Conclusion and Outlook

This compound is a highly activated aromatic aldehyde due to the presence of two strong electron-withdrawing groups. This electronic feature strongly suggests that it will exhibit superior performance in nucleophilic addition and condensation reactions compared to related nitrobenzaldehydes. While direct comparative experimental data for this compound in the Knoevenagel, Wittig, and Perkin reactions is currently limited in the public domain, the established principles of physical organic chemistry provide a solid foundation for predicting its high reactivity.

For researchers in drug discovery and fine chemical synthesis, this compound represents a promising, albeit specialized, building block. Its anticipated high reactivity could translate to milder reaction conditions, shorter reaction times, and higher yields, contributing to more efficient and sustainable synthetic routes. Further experimental investigation into the reactivity of this compound is warranted to fully elucidate its synthetic potential and provide the quantitative data needed for direct comparison.

References

A Technical Guide to Assessing the Cross-Reactivity of Novel Covalent Inhibitors: A Comparative Study Using 3-Formyl-4-nitrobenzonitrile as a Putative Warhead

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the development of targeted covalent inhibitors (TCIs) represents a powerful strategy to achieve high potency and prolonged duration of action. However, the inherent reactivity of the electrophilic warhead necessitates a rigorous evaluation of off-target engagement to mitigate potential toxicity. This guide provides a comprehensive framework for assessing the cross-reactivity of novel covalent inhibitors, using 3-Formyl-4-nitrobenzonitrile as a hypothetical reactive fragment, or "warhead." While this specific molecule is a known pharmaceutical intermediate, its potential as a covalent modifier has not been extensively characterized in publicly available literature.[1][2] Its structure, featuring an aldehyde group activated by electron-withdrawing nitro and cyano moieties, presents a plausible scaffold for forming covalent bonds with nucleophilic amino acid residues, such as cysteine, within a protein's binding pocket.[3][4]

This guide will compare the hypothetical cross-reactivity profile of an inhibitor built from this scaffold against two well-characterized Bruton's tyrosine kinase (BTK) inhibitors, Ibrutinib and Acalabrutinib. This comparison will serve to illustrate the critical importance of selectivity in covalent drug design and provide detailed experimental protocols for evaluating potential off-target effects.

The Critical Role of Selectivity in Covalent Inhibitor Design

Covalent inhibitors achieve their therapeutic effect by forming a stable bond with their target protein. While this can lead to enhanced efficacy, it also carries the risk of off-target covalent modification of other proteins, which can lead to adverse effects. The first-generation BTK inhibitor, Ibrutinib, while highly effective, is known to have off-target activity against a number of other kinases, including those in the TEC and EGFR families.[5] This cross-reactivity is believed to contribute to some of its associated side effects, such as bleeding and atrial fibrillation.[5][6]

In contrast, second-generation BTK inhibitors, like Acalabrutinib, were specifically designed for greater selectivity.[5][7] Acalabrutinib exhibits significantly less off-target activity, resulting in a more favorable safety profile.[6][8] This evolution in BTK inhibitor design underscores the paramount importance of comprehensive cross-reactivity profiling during the development of any new covalent therapeutic.

Experimental Workflow for Assessing Cross-Reactivity

A multi-pronged approach is essential for thoroughly characterizing the selectivity of a novel covalent inhibitor. The following experimental workflow provides a robust strategy for identifying on- and off-targets.

G cluster_0 Initial Screening & Target Identification cluster_1 Proteome-Wide Selectivity Profiling cluster_2 Validation & Phenotypic Analysis Compound Synthesis Synthesis of Inhibitor and Alkyne-Tagged Probe Biochemical Assay Biochemical Assay vs. Primary Target Compound Synthesis->Biochemical Assay Cellular Target Engagement Cellular Target Engagement Assay Biochemical Assay->Cellular Target Engagement ABPP Activity-Based Protein Profiling (ABPP) Cellular Target Engagement->ABPP Chemoproteomics Chemoproteomics with MS ABPP->Chemoproteomics Kinome Scan Broad Kinome Scan Chemoproteomics->Kinome Scan Cellular Phenotyping Cellular Phenotyping Assays Kinome Scan->Cellular Phenotyping In Vivo Models In Vivo Toxicity and Efficacy Models Cellular Phenotyping->In Vivo Models

Caption: A comprehensive workflow for the evaluation of covalent inhibitor cross-reactivity.

Detailed Experimental Protocols

1. Synthesis of an Alkyne-Tagged Probe:

To facilitate target identification using mass spectrometry-based proteomics, an analogue of the inhibitor containing a terminal alkyne tag should be synthesized. This "clickable" probe allows for the subsequent attachment of a biotin tag for enrichment of covalently modified proteins.[9]

2. Activity-Based Protein Profiling (ABPP):

ABPP is a powerful technique to identify the protein targets of a covalent inhibitor in a complex biological sample.[10]

  • Protocol:

    • Treat cultured cells or cell lysates with the alkyne-tagged probe at various concentrations and time points.

    • Lyse the cells and perform a click reaction to attach an azide-biotin tag to the probe-modified proteins.

    • Enrich the biotinylated proteins using streptavidin beads.

    • Elute the enriched proteins and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • A competition experiment should be run in parallel, where the cells are pre-treated with the untagged parent inhibitor. A reduction in the signal for a particular protein in the competition experiment validates it as a target.[9]

3. Kinome-Wide Selectivity Profiling:

For inhibitors targeting kinases, a broad kinome scan is essential to assess selectivity across the entire kinase family. Several commercial services offer kinome profiling, where the inhibitor is tested against a large panel of purified kinases.

  • Methodology: The inhibitor is typically incubated with a panel of over 400 human kinases, and its effect on their activity is measured. The results are often presented as a "KINOMEscan tree spot" diagram, visually representing the inhibitor's selectivity.

4. Chemoproteomic Target Identification:

This approach aims to identify the specific sites of covalent modification on a proteome-wide scale.

  • Protocol:

    • Similar to ABPP, cells are treated with the alkyne-tagged probe.

    • After cell lysis and click chemistry with an azide-biotin tag, the proteins are digested into peptides.

    • The biotinylated peptides are enriched and analyzed by LC-MS/MS to identify the specific peptide and the modified cysteine residue.

Comparative Analysis: A Hypothetical this compound-based Inhibitor vs. BTK Inhibitors

To illustrate the importance of these analyses, the table below presents a hypothetical comparison of a covalent inhibitor derived from the this compound scaffold against Ibrutinib and Acalabrutinib. The data for Ibrutinib and Acalabrutinib are based on published literature. The profile for the hypothetical inhibitor is speculative and serves to highlight key comparative parameters.

FeatureIbrutinib (First-Generation)Acalabrutinib (Second-Generation)Hypothetical Inhibitor (this compound based)
Primary Target BTKBTKBTK (Assumed for comparison)
Warhead AcrylamideAcrylamideAldehyde
Known Off-Targets TEC, EGFR, ITK, and others[5]Minimal off-target activity[5][7]To be determined via experimental workflow
Selectivity Profile Less selectiveHighly selective[5][7]Unknown, potentially reactive due to activated aldehyde
Associated Side Effects Higher incidence of atrial fibrillation, bleeding, and diarrhea[6][8]Lower incidence of cardiovascular and other side effects[6][8]Unknown, dependent on off-target profile

Visualizing Selectivity: The Kinase Selectivity Tree

The concept of kinase selectivity can be visualized using a dendrogram of the human kinome. More selective inhibitors will interact with fewer kinases outside of their intended target family.

Caption: A conceptual diagram illustrating the difference in kinase selectivity.

Conclusion and Future Directions

The development of novel covalent inhibitors holds immense promise for treating a wide range of diseases. However, the potential for off-target reactivity necessitates a thorough and systematic evaluation of their cross-reactivity profile. The experimental workflow detailed in this guide, combining biochemical, cellular, and proteomic approaches, provides a robust framework for de-risking novel covalent drug candidates. By understanding and controlling selectivity, as exemplified by the evolution from Ibrutinib to Acalabrutinib, researchers can design safer and more effective covalent therapeutics. The hypothetical application of this compound as a covalent warhead serves as a reminder that even well-known chemical scaffolds require comprehensive profiling before their full biological potential and liabilities can be understood.

References

A Spectroscopic Guide to the Synthesis of 3-Formyl-4-nitrobenzonitrile: Distinguishing the Target Molecule from Precursors and Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the purity and structural integrity of synthetic intermediates are paramount. 3-Formyl-4-nitrobenzonitrile is a key building block in the synthesis of various bioactive molecules, and its utility is directly dependent on its purity. This guide provides an in-depth spectroscopic comparison of this compound with its common precursor, 3-methyl-4-nitrobenzonitrile, and a significant potential byproduct, 3-(dibromomethyl)-4-nitrobenzonitrile. Through a detailed analysis of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to effectively monitor the synthesis and ensure the quality of the final product.

The Synthetic Pathway: From Methyl to Formyl

The synthesis of this compound typically involves the oxidation of the methyl group of 3-methyl-4-nitrobenzonitrile. A common synthetic strategy involves a two-step process: radical bromination of the methyl group to form a dibromomethyl intermediate, followed by hydrolysis to the aldehyde. This pathway, while effective, can lead to a mixture of the starting material, the intermediate, and the final product if the reaction is not driven to completion.

Precursor 3-Methyl-4-nitrobenzonitrile Intermediate 3-(Dibromomethyl)-4-nitrobenzonitrile Precursor->Intermediate Radical Bromination (e.g., NBS, AIBN) Product This compound Intermediate->Product Hydrolysis (e.g., H2O, heat)

Caption: Synthetic route to this compound.

Spectroscopic Fingerprints: A Comparative Analysis

The transformation of a methyl group to a formyl group, via a dibromomethyl intermediate, introduces significant changes in the molecule's interaction with electromagnetic radiation. These changes are readily observable in their respective IR, NMR, and Mass spectra.

Infrared (IR) Spectroscopy: The Vibrational Story

IR spectroscopy provides a rapid and effective method for identifying the key functional groups present in a molecule. The transition from precursor to product is marked by the appearance and disappearance of characteristic vibrational bands.

CompoundKey IR Absorptions (cm⁻¹)Interpretation
3-Methyl-4-nitrobenzonitrile ~2950-2850 (C-H stretch, methyl), ~2230 (C≡N stretch), ~1530 & ~1350 (NO₂ asymmetric & symmetric stretch)Presence of methyl, nitrile, and nitro groups.
3-(Dibromomethyl)-4-nitrobenzonitrile ~2230 (C≡N stretch), ~1530 & ~1350 (NO₂ asymmetric & symmetric stretch), ~700-600 (C-Br stretch)Disappearance of methyl C-H stretches and appearance of C-Br stretch.
This compound ~2850 & ~2750 (C-H stretch, aldehyde), ~1700 (C=O stretch, aldehyde), ~2230 (C≡N stretch), ~1530 & ~1350 (NO₂ asymmetric & symmetric stretch)Appearance of characteristic aldehyde C-H and C=O stretches.[1]

Expert Insight: The most telling transformation in the IR spectrum is the emergence of the strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the pair of aldehyde C-H stretches (Fermi doublets) between 2850 and 2750 cm⁻¹.[1] The disappearance of the aliphatic C-H stretching vibrations of the methyl group is a clear indicator of the precursor's consumption. The nitrile (C≡N) and nitro (NO₂) stretches are expected to be present in all three compounds, though their exact positions may shift slightly due to changes in the electronic environment of the aromatic ring.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy offers a more detailed picture of the molecular structure, providing information about the chemical environment of each proton and carbon atom.

The proton NMR spectra of these compounds are particularly informative, with distinct chemical shifts for the protons of the methyl, dibromomethyl, and formyl groups.

CompoundAromatic Protons (ppm)Other Protons (ppm)Interpretation
3-Methyl-4-nitrobenzonitrile ~7.8-8.2 (m)~2.6 (s, 3H)Singlet at ~2.6 ppm corresponds to the three equivalent protons of the methyl group. Aromatic protons are in the downfield region.
3-(Dibromomethyl)-4-nitrobenzonitrile ~8.0-8.4 (m)~7.0 (s, 1H)The single proton of the dibromomethyl group is significantly deshielded and appears as a singlet further downfield.
This compound ~8.2-8.6 (m)~10.5 (s, 1H)The aldehyde proton is highly deshielded and appears as a characteristic singlet at a very downfield chemical shift.[1]

Expert Insight: The chemical shift of the benzylic protons is highly sensitive to the attached functional group. The electron-withdrawing nature of the bromine atoms in the intermediate and the oxygen atom in the aldehyde causes a significant downfield shift compared to the methyl protons of the precursor. The aldehyde proton's resonance above 10 ppm is a definitive marker for the successful formation of the product.[1] The aromatic region will also show subtle changes in chemical shifts and coupling constants due to the changing electronic effects of the substituent at the 3-position.[3][4][5][6]

The ¹³C NMR spectra provide complementary information, particularly regarding the carbon atoms of the key functional groups.

CompoundAromatic & Nitrile Carbons (ppm)Other Carbons (ppm)Interpretation
3-Methyl-4-nitrobenzonitrile ~110-150, ~118 (C≡N)~20 (CH₃)The methyl carbon appears in the aliphatic region.
3-(Dibromomethyl)-4-nitrobenzonitrile ~110-150, ~117 (C≡N)~40-50 (CHBr₂)The carbon of the dibromomethyl group is shifted downfield due to the electronegativity of the bromine atoms.
This compound ~110-150, ~116 (C≡N)~190 (CHO)The aldehyde carbonyl carbon appears at a characteristic downfield position.[1]

Expert Insight: The most diagnostic signal in the ¹³C NMR spectrum is the appearance of the aldehyde carbonyl carbon resonance around 190 ppm.[1] This, in conjunction with the disappearance of the methyl carbon signal at ~20 ppm, confirms the conversion. The nitrile carbon signal will be present in all spectra, typically around 116-118 ppm.[2]

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compounds and can provide fragmentation patterns that aid in structural elucidation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
3-Methyl-4-nitrobenzonitrile C₈H₆N₂O₂162.15163.05
3-(Dibromomethyl)-4-nitrobenzonitrile C₈H₄Br₂N₂O₂319.94318.87, 320.87, 322.87 (Isotopic pattern for Br₂)
This compound C₈H₄N₂O₃176.13177.03

Expert Insight: The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) in the mass spectrum of the dibrominated intermediate will result in a characteristic M, M+2, and M+4 pattern for the molecular ion peak, which is a definitive indicator of its presence. The final product will show a molecular ion peak corresponding to its calculated molecular weight.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

Sample Preparation for NMR Spectroscopy
  • Dissolution: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Homogenization: Gently vortex the tube to ensure complete dissolution and a homogeneous solution.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 90° pulse angle, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 16-64 scans to improve the signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

cluster_0 NMR Sample Preparation & Acquisition A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Homogenize Solution C->D E Acquire Spectrum on NMR Spectrometer D->E

Caption: Workflow for NMR sample preparation and data acquisition.

Sample Preparation for IR Spectroscopy (ATR)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Conclusion

The successful synthesis of this compound requires careful monitoring to ensure complete conversion of the starting material and removal of any byproducts. The distinct spectroscopic signatures of the precursor, the dibrominated intermediate, and the final product, as detailed in this guide, provide a robust analytical framework for this purpose. By leveraging the complementary information from IR, NMR, and Mass Spectrometry, researchers can confidently assess the purity and confirm the identity of their target molecule, thereby ensuring the integrity of their subsequent research and development endeavors.

References

A comparative study of the directing effects of substituents in nitrobenzonitrile derivatives in electrophilic substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Electrophilic Aromatic Substitution (EAS) remains a cornerstone of synthetic organic chemistry, providing a powerful avenue for the functionalization of aromatic rings. The regiochemical outcome of these reactions on substituted benzene derivatives is dictated by the electronic nature of the substituents already present on the ring. These substituents can be broadly classified as either activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, para, or meta).

This guide provides an in-depth comparative analysis of the directing effects of two potent electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the cyano group (-CN), when present on the same aromatic scaffold in nitrobenzonitrile isomers. Both groups are known to be strongly deactivating and meta-directing.[1][2][3] Understanding their interplay and cumulative effect is crucial for predicting reaction outcomes and designing synthetic routes for complex, highly functionalized aromatic compounds, which are prevalent in pharmaceuticals and materials science. We will explore the underlying electronic principles, analyze the reactivity of each nitrobenzonitrile isomer, and provide supporting experimental data and protocols to ground our theoretical discussion.

Fundamental Principles: The Directing Effects of Nitro and Cyano Groups

Both the nitro and cyano groups deactivate the benzene ring towards electrophilic attack by withdrawing electron density, making the ring less nucleophilic.[4][5] This deactivation is a consequence of both inductive and resonance effects.

The Nitro (-NO₂) Group: A Powerful meta-Director

The nitro group is one of the most strongly deactivating substituents. Its deactivating influence stems from:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond.[6]

  • Resonance Effect (-M): The nitro group can delocalize the ring's π-electrons onto its own oxygen atoms, as shown in its resonance structures.[6][7]

This withdrawal of electron density is most pronounced at the ortho and para positions, which acquire a partial positive charge.[8][9] Consequently, an incoming electrophile (which is electron-deficient) will preferentially attack the meta position, as it is the least electron-deficient (or least deactivated) site on the ring.[1][10][11]

The Cyano (-CN) Group: A Strong Deactivating meta-Director

Similarly, the cyano group deactivates the aromatic ring and directs incoming electrophiles to the meta position.[2][12]

  • Inductive Effect (-I): The electronegative nitrogen atom withdraws electron density through the sigma bond framework.

  • Resonance Effect (-M): The π-system of the nitrile can participate in resonance with the aromatic ring, pulling electron density out of the ring and placing a partial positive charge on the ortho and para carbons.[3][13]

While both groups are strong deactivators, the nitro group is generally considered to be more deactivating than the cyano group.[14] This subtle difference can be critical when both are present on the same ring.

Comparative Analysis of Electrophilic Substitution on Nitrobenzonitrile Isomers

When two deactivating groups are present on a benzene ring, the reaction is significantly slower and requires more forcing conditions than for benzene itself. The position of the third substituent is determined by the cumulative deactivating effects of the two groups. The incoming electrophile will attack the position that is least deactivated.

Below is a logical relationship diagram illustrating the general principle of directing effects for deactivating groups.

G subst Deactivating Substituent (-NO2, -CN) ring Benzene Ring subst->ring attached to ortho_para Ortho & Para Positions ring->ortho_para deactivates meta Meta Position ring->meta least deactivated product Meta-Substituted Product meta->product leads to electrophile Electrophile (E+) electrophile->meta attacks

Caption: Logical flow for meta-directing deactivating groups.

Electrophilic Substitution of 2-Nitrobenzonitrile

In 2-nitrobenzonitrile, the substituents are ortho to each other. We must evaluate the deactivation at each available position (C3, C4, C5, C6).

  • Position C4: This position is meta to the -NO₂ group and meta to the -CN group.

  • Position C6: This position is ortho to the -NO₂ group and ortho to the -CN group.

  • Position C5: This position is para to the -CN group and meta to the -NO₂ group.

  • Position C3: This position is ortho to the -CN group and ortho to the -NO₂ group.

Analysis: Positions C3 and C6 are strongly deactivated by the ortho effects of both groups. Position C5 is strongly deactivated by the para resonance effect of the cyano group. Position C4 is the least deactivated site, as it is meta to both electron-withdrawing groups. Therefore, electrophilic attack will overwhelmingly occur at C4.

G cluster_0 Substitution on 2-Nitrobenzonitrile 2-Nitrobenzonitrile 2-Nitrobenzonitrile E+ E+ Product Product E+->Product

Caption: Predicted major substitution pathway for 2-nitrobenzonitrile.

Electrophilic Substitution of 3-Nitrobenzonitrile

In 3-nitrobenzonitrile, the substituents are meta to each other. This arrangement presents a clear case for the position of further substitution.

  • Position C5: This position is meta to both the -CN and -NO₂ groups.

  • Position C2 & C4: These positions are ortho to one group and either ortho or para to the other, making them highly deactivated.

  • Position C6: This position is para to the -CN group and ortho to the -NO₂ group, also highly deactivated.

Analysis: The C5 position is unequivocally the least deactivated and most favorable for electrophilic attack. This prediction is well-supported by experimental evidence, such as the synthesis of 3,5-dinitrobenzonitrile from 3-nitrobenzonitrile.[15][16]

G cluster_0 Substitution on 3-Nitrobenzonitrile 3-Nitrobenzonitrile 3-Nitrobenzonitrile E+ E+ Product Product E+->Product

Caption: Predicted major substitution pathway for 3-nitrobenzonitrile.

Electrophilic Substitution of 4-Nitrobenzonitrile

The para isomer presents the most complex scenario, as no position is meta to both substituents.

  • Positions C2 & C6: These positions are ortho to the -CN group and meta to the -NO₂ group.

  • Positions C3 & C5: These positions are meta to the -CN group and ortho to the -NO₂ group.

Analysis: All available positions are ortho to one deactivating group and meta to the other. In such competitive scenarios, the directing effect of the more powerful deactivating group, the nitro group, typically dominates. The positions meta to the -NO₂ group (C2 and C6) are less deactivated than the positions ortho to it (C3 and C5). Therefore, substitution is predicted to occur primarily at the C2 and C6 positions.

G cluster_0 Substitution on 4-Nitrobenzonitrile 4-Nitrobenzonitrile 4-Nitrobenzonitrile E+ E+ Product Product E+->Product

Caption: Predicted major substitution pathway for 4-nitrobenzonitrile.

Experimental Data and Protocols

Theoretical predictions are best supported by empirical evidence. The following table summarizes experimental findings for the nitration of benzonitrile and nitrobenzene, which provide insight into the relative deactivating strengths of the -CN and -NO₂ groups.

ReactantReagentsConditionsProduct DistributionConversion/YieldReference
BenzonitrileN₂O₅, MoO₃–SiO₂Mildmeta-nitrobenzonitrile11% Conversion[17]
NitrobenzeneN₂O₅, MoO₃–SiO₂Mildmeta-dinitrobenzene7% Conversion[17]
NitrobenzeneHNO₃, H₂SO₄Forcing93% meta, 6% ortho, 1% paraHigh Yield[18]

The data from MoO₃–SiO₂ catalyzed nitration suggests that under these mild conditions, benzonitrile is slightly more reactive than nitrobenzene (11% vs 7% conversion), supporting the notion that the nitro group is a stronger deactivator.[17]

Experimental Protocol: Nitration of 3-Nitrobenzonitrile to 3,5-Dinitrobenzonitrile

This protocol describes a representative electrophilic aromatic substitution on a nitrobenzonitrile derivative, requiring forcing conditions due to the presence of two deactivating groups.

G cluster_workflow Nitration Workflow start Combine 3-Nitrobenzonitrile and conc. H2SO4 in flask cool Cool mixture in ice bath start->cool add_acid Slowly add fuming HNO3 cool->add_acid react Heat mixture (e.g., 100°C, 2h) add_acid->react quench Pour onto crushed ice react->quench filter Filter crude product quench->filter wash Wash with cold water filter->wash recrystallize Recrystallize from Ethanol/Water wash->recrystallize end Dry and characterize 3,5-Dinitrobenzonitrile recrystallize->end

Caption: Experimental workflow for the synthesis of 3,5-dinitrobenzonitrile.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, carefully add 10 g of 3-nitrobenzonitrile (CAS 619-24-9) to 50 mL of concentrated sulfuric acid.[19] Stir until the solid dissolves.

  • Cooling: Place the flask in an ice-water bath and cool the mixture to 0-5 °C.

  • Addition of Nitrating Agent: While maintaining the low temperature and stirring vigorously, slowly add a pre-cooled mixture of 20 mL of concentrated sulfuric acid and 15 mL of fuming nitric acid dropwise via an addition funnel. The rate of addition should be controlled to keep the internal temperature below 10 °C. This step generates the highly electrophilic nitronium ion (NO₂⁺).[20][21]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture in an oil bath to 100-110 °C for 2-3 hours.

  • Workup: Allow the reaction mixture to cool to room temperature and then pour it slowly and carefully over a large beaker containing 500 g of crushed ice with stirring.

  • Isolation: The crude 3,5-dinitrobenzonitrile will precipitate as a pale yellow solid.[15][16] Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to yield purified 3,5-dinitrobenzonitrile (CAS 4110-35-4).

  • Characterization: Dry the purified product and characterize by melting point, NMR, and IR spectroscopy to confirm its identity and purity.

Conclusion

The directing effects of the nitro and cyano groups in nitrobenzonitrile derivatives are a clear illustration of the principles of electrophilic aromatic substitution on highly deactivated rings. Both are strong meta-directing groups, and their combined influence dictates the position of further substitution.

  • In 2-nitrobenzonitrile and 3-nitrobenzonitrile , there is a position that is meta to both substituents, which becomes the unequivocal site of electrophilic attack.

  • In 4-nitrobenzonitrile , a competitive situation arises, where the directing effect of the stronger deactivating group, -NO₂, prevails, leading to substitution at the positions meta to it (C2/C6).

These predictions, grounded in the electronic properties of the substituents and supported by experimental data, provide a reliable framework for chemists to design syntheses of polysubstituted aromatic compounds. The harsh conditions required for these transformations underscore the profound deactivating effect of these functional groups and highlight the challenges and opportunities in the synthesis of electron-poor aromatic molecules for advanced applications in drug discovery and material science.

References

Safety Operating Guide

A Senior Scientist's Guide to Personal Protective Equipment for 3-Formyl-4-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 3-Formyl-4-nitrobenzonitrile (CAS No. 90178-82-8), focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and instill a deep, causal understanding of why specific protective measures are imperative.

Hazard Assessment: Understanding the Adversary

Before we can select the appropriate armor, we must first understand the weapon. This compound is an aromatic nitro compound, a class of molecules that requires careful handling. While it is a crucial intermediate in pharmaceutical synthesis, it is not benign.

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.[1]

The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[2] As a solid, the principal risk during handling (weighing, transferring, preparing solutions) is the generation of airborne dust, which can be easily inhaled or settle on surfaces, leading to skin exposure or accidental ingestion.

The Core of Protection: A Multi-Layered PPE Strategy

A risk-based approach is essential. The level of PPE must match the scale and nature of the operation. Below, we detail the minimum and enhanced PPE requirements for handling this compound.

Table 1: PPE Recommendations by Task
TaskMinimum Required PPEEnhanced Precaution PPE (for large quantities or high-risk operations)
Weighing & Transferring Solid Nitrile Gloves (Double-Gloved), Lab Coat, Safety Glasses with Side Shields, Particulate Respirator (N95/FFP2)Chemical-Resistant Gloves (Double-Gloved), Chemical-Resistant Suit (e.g., Tyvek®), Chemical Splash Goggles and Face Shield, Air-Purifying Respirator with Combination Cartridges
Preparing Solutions Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsChemical-Resistant Gloves, Chemical-Resistant Apron over Lab Coat, Chemical Splash Goggles
Post-Experiment Cleanup Nitrile Gloves, Lab Coat, Safety GlassesChemical-Resistant Gloves, Chemical-Resistant Apron, Chemical Splash Goggles
Waste Disposal Nitrile Gloves, Lab Coat, Safety GlassesChemical-Resistant Gloves, Chemical-Resistant Apron, Chemical Splash Goggles

Deep Dive: Selecting and Using Your PPE

Merely wearing PPE is insufficient; selecting the correct type and using it properly is what ensures safety.

Hand Protection: The First Line of Defense

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • Glove Selection: Nitrile gloves are the standard for incidental contact with a wide range of laboratory chemicals, including solids like this compound.[3][4] They offer good resistance to punctures and provide an effective barrier against fine powders.

  • The Rationale for Double-Gloving: For tasks with higher exposure risk, such as weighing, double-gloving is a field-proven best practice. The outer glove absorbs the primary contamination, while the inner glove provides a secondary layer of protection. This is critical because no glove material offers permanent protection; chemicals will eventually permeate.[4]

  • Proper Technique: Always inspect gloves for visible defects before use. When work is complete, remove the outer glove first, turning it inside out without touching its exterior with your bare skin. Then, remove the inner glove using the same technique. Dispose of contaminated gloves immediately as hazardous waste.[2]

Body Protection: Shielding Against Spills and Dust
  • Lab Coats: A standard, buttoned lab coat is the minimum requirement to protect your street clothes and skin from minor spills and dust.

  • Chemical-Resistant Apparel: For larger-scale operations or situations with a significant risk of dust generation, enhanced protection is necessary.

    • Disposable Suits: Garments made from materials like Tyvek® are effective against solid particulates and provide a more complete barrier than a lab coat.[3][5]

    • Chemical-Resistant Aprons: When working with solutions, a PVC or neoprene-coated apron worn over a lab coat adds a crucial layer of protection against splashes.[6]

Eye and Face Protection: An Absolute Non-Negotiable

Given the H319 classification ("Causes serious eye irritation"), robust eye protection is mandatory.

  • Safety Glasses: For low-volume solution work, safety glasses with integrated side shields are the minimum requirement.

  • Chemical Splash Goggles: When handling the solid powder or any significant quantity of its solutions, chemical splash goggles are essential. They form a seal around the eyes, protecting against airborne dust and splashes from all angles in a way that standard safety glasses cannot.[7]

  • Face Shields: A face shield, worn in addition to chemical splash goggles, is required when there is a significant splash hazard. The face shield protects the entire face from direct contact.

Respiratory Protection: Preventing Internal Exposure

The H332 classification ("Harmful if inhaled") makes respiratory protection a critical component of the PPE ensemble, particularly when handling the solid form.

  • Working in a Ventilated Area: All handling of this compound solid should occur within a certified chemical fume hood or a powder containment hood to minimize ambient dust.[8]

  • Respirator Selection:

    • For Low Dust Environments (inside a fume hood): A disposable N95 or FFP2 filtering facepiece respirator may be sufficient to protect against inhaling small amounts of aerosolized powder.

    • For Higher Risk Operations: In cases of potential exposure outside of a fume hood, or when handling larger quantities, a reusable half-mask or full-face air-purifying respirator (APR) is necessary. The choice of cartridge is critical:

      • A combination cartridge is the most robust choice. This includes an Organic Vapor (OV) component (black color-coded) and a high-efficiency particulate filter (a P100/FFP3 filter, magenta color-coded).[7] The P100 filter will trap the fine dust, while the organic vapor cartridge provides protection against any potential vapors, a crucial consideration for aromatic compounds.

Procedural Workflow: From Donning to Disposal

Safety is a process, not just a set of equipment. The following workflow ensures that protection is maintained throughout the handling lifecycle of this compound.

Diagram 1: PPE Workflow for Handling this compound

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling Phase cluster_doffing Doffing & Disposal prep_sds 1. Review SDS & Assess Risk prep_ppe 2. Select & Inspect PPE (Table 1) prep_area 3. Prepare Workspace (Fume Hood, Spill Kit) don_suit 4. Lab Coat / Suit prep_area->don_suit Enter Work Area don_resp 5. Respirator (Fit Check) don_eye 6. Goggles / Face Shield don_gloves 7. Gloves (Outer Layer over Cuff) handling 8. Perform Chemical Work (Weighing, Synthesis) don_gloves->handling doff_gloves_outer 9. Remove Outer Gloves handling->doff_gloves_outer Work Complete doff_suit 10. Remove Suit / Apron doff_gloves_inner 11. Remove Inner Gloves doff_eye_resp 12. Remove Face/Eye & Respirator wash 13. Wash Hands Thoroughly disposal 14. Dispose of PPE & Chemical Waste

Caption: A logical workflow from preparation and PPE selection to safe removal and disposal.

Disposal Plan: Completing the Safety Cycle

Contaminated PPE is hazardous waste. It must be handled with the same respect as the chemical itself.

  • Solid Waste: All disposable PPE that has come into contact with this compound (gloves, disposable suits, bench paper) must be placed in a designated, sealed hazardous waste container.

  • Disposal Route: This waste must be disposed of through a licensed professional waste disposal service, typically via incineration, in accordance with local, state, and federal regulations.[1] Do not mix chemically contaminated waste with regular or biohazardous trash.

By embedding this rigorous, knowledge-based approach to PPE into your daily laboratory operations, you build a self-validating system of safety that protects not only yourself but also your colleagues and your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formyl-4-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Formyl-4-nitrobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.